molecular formula C11H11NO B1437141 2,3-Dimethyl-1H-indole-7-carbaldehyde CAS No. 103987-28-6

2,3-Dimethyl-1H-indole-7-carbaldehyde

Cat. No.: B1437141
CAS No.: 103987-28-6
M. Wt: 173.21 g/mol
InChI Key: MGWPJWMJIUZCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-1H-indole-7-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dimethyl-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-8(2)12-11-9(6-13)4-3-5-10(7)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWPJWMJIUZCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=CC=C12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650794
Record name 2,3-Dimethyl-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-28-6
Record name 2,3-Dimethyl-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 103987-28-6

Abstract

This technical guide provides an in-depth overview of 2,3-Dimethyl-1H-indole-7-carbaldehyde, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The guide covers its fundamental physicochemical properties, detailed synthetic protocols with a focus on the Vilsmeier-Haack reaction, comprehensive spectroscopic characterization, reactivity, and its burgeoning applications in drug discovery and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the effective utilization of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its unique electronic properties and the ability to participate in various chemical transformations make it an attractive starting point for the design of novel therapeutic agents.[2] this compound, a derivative of this important heterocyclic system, has emerged as a valuable intermediate for the synthesis of more complex molecules with potential applications in areas such as oncology and anti-inflammatory research.[3] The presence of the aldehyde functional group at the 7-position of the indole ring provides a reactive handle for a wide array of chemical modifications, allowing for the construction of diverse molecular architectures.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 103987-28-6[4]
Molecular Formula C₁₁H₁₁NO[4]
Molecular Weight 173.21 g/mol [4]
Appearance Yellow solid[4]
Storage Store at 0-8°C[4]

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound involves the electrophilic formylation of 2,3-dimethylindole. The Vilsmeier-Haack reaction is the most commonly employed and effective method for this transformation.[5]

The Vilsmeier-Haack Reaction: A Powerful Tool for Indole Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[5] In the case of indoles, the reaction generally proceeds with high regioselectivity, favoring substitution at the electron-rich C3 position. However, when the C3 position is blocked, as in 2,3-dimethylindole, the reaction can be directed to other positions on the indole nucleus.

Proposed Synthetic Workflow

The following workflow outlines a representative procedure for the synthesis of this compound, adapted from established protocols for the formylation of substituted indoles.[6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Indole 2,3-Dimethylindole Indole->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (e.g., NaOH solution) Intermediate->Hydrolysis Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • 2,3-Dimethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2,3-dimethylindole in anhydrous DCM and add it to the dropping funnel. Add the solution of 2,3-dimethylindole dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton, and the two methyl groups. Based on data for similar indole derivatives, the following assignments can be predicted:[7]

  • Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons (H4, H5, H6): Doublets and triplets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants characteristic of ortho and meta coupling.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Methyl Protons (2-CH₃ and 3-CH₃): Two distinct singlets in the upfield region, likely between δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts based on data for 2,3-dimethylindole and other substituted indoles are as follows:[7]

  • Aldehyde Carbonyl (CHO): A signal in the highly deshielded region, typically around δ 180-190 ppm.

  • Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (δ 110-140 ppm). The specific shifts will be influenced by the substitution pattern.

  • Methyl Carbons (2-CH₃ and 3-CH₃): Two signals in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:[8]

  • N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 173, corresponding to its molecular weight.[4]

Reactivity and Synthetic Applications

The aldehyde group at the 7-position of this compound is the primary site of its reactivity, enabling a wide range of synthetic transformations.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-dimethyl-1H-indole-7-carboxylic acid, using standard oxidizing agents.

  • Reduction: Reduction of the aldehyde group can afford the corresponding alcohol, (2,3-dimethyl-1H-indol-7-yl)methanol.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in building molecular complexity.[9]

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes through reactions like the Wittig olefination.

Role in the Synthesis of Bioactive Molecules

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a variety of biologically active compounds. The indole scaffold itself is a key component in many pharmaceuticals, and modifications at the 7-position can significantly influence the pharmacological profile of the resulting molecules.[1]

Applications in Drug Discovery and Materials Science

Derivatives of this compound have shown promise in several areas of research and development.

  • Pharmaceuticals and Agrochemicals: The indole core is a common feature in many drugs and agrochemicals. This compound serves as a key building block for the synthesis of novel candidates in these fields.[3]

  • Fluorescent Probes: The indole moiety is known for its fluorescent properties. Derivatives of this compound can be utilized in the development of fluorescent probes for biological imaging and sensing applications.

  • Materials Science: The unique electronic and structural features of this indole derivative make it a candidate for incorporation into advanced materials, such as polymers and organic electronics.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its aldehyde functional group, provides a powerful platform for the creation of diverse and complex molecular structures. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, and it is hoped that this information will facilitate further research and innovation in the many fields where this compound can make a significant impact.

References

  • Chem-Impex. This compound. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. National Institutes of Health. [Link]

  • Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Longdom Publishing. [Link]

  • US2765320A - Preparation of 2, 3-dimethylindole.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]

  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

  • Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. [Link]

  • Screening of antioxidant and anti-inflammatory activities among thiopyrano[2,3-d]thiazoles. [Link]

  • FT-IR spectrum of control indole. ResearchGate. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Biological Activities of Hydrazone Derivatives. MDPI. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • organic compounds. An-Najah Staff. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • 2,3-Dimethylindole. PubChem. [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. National Institutes of Health. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Indole-3-Carboxaldehyde. MassBank. [Link]

Sources

A Comprehensive Guide to the NMR Spectral Analysis of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dimethyl-1H-indole-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive, predicted spectral analysis. This analysis is meticulously constructed based on foundational NMR principles and comparative data from structurally analogous indole derivatives. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering a robust framework for the structural elucidation of this and similar molecules. Furthermore, this guide outlines standardized protocols for sample preparation and data acquisition, ensuring experimental reproducibility.

Introduction

This compound belongs to the indole family, a class of heterocyclic compounds prevalent in numerous biologically active molecules and natural products. The unique arrangement of a benzene ring fused to a pyrrole ring, along with the aldehyde and dimethyl substitutions, imparts distinct chemical and physical properties to this molecule.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides critical insights into molecular structure, connectivity, and conformation.

This guide serves as a valuable resource for researchers by providing a detailed, albeit predicted, NMR spectral map of this compound. The predictions herein are grounded in the well-established principles of NMR spectroscopy and are supported by empirical data from closely related indole structures.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, the N-H proton, and the two methyl groups. The anticipated chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the indole ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~8.1 - 8.5br s-
H-4~7.6 - 7.8d~7.5 - 8.0
H-5~7.1 - 7.3t~7.5 - 8.0
H-6~7.5 - 7.7d~7.5 - 8.0
7-CHO~10.0 - 10.2s-
2-CH₃~2.4 - 2.6s-
3-CH₃~2.3 - 2.5s-

Rationale for Predicted ¹H Chemical Shifts and Multiplicities:

  • Aldehyde Proton (7-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the benzene ring. This results in a characteristic downfield chemical shift in the range of 10.0-10.2 ppm, appearing as a sharp singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (H-4, H-5, H-6): These protons on the benzene ring will exhibit chemical shifts in the aromatic region (7.0-8.0 ppm). The aldehyde group at the C-7 position will exert an electron-withdrawing effect, influencing the chemical shifts of the adjacent protons. H-6, being ortho to the aldehyde, is expected to be the most deshielded of the three. H-4, being para to the aldehyde, will also be deshielded. H-5, being meta, will be the least affected. The coupling pattern is predicted to be a triplet for H-5 (coupled to both H-4 and H-6) and doublets for H-4 and H-6 (each coupled to H-5).

  • N-H Proton (H-1): The proton attached to the nitrogen atom of the indole ring typically appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be variable depending on the solvent and concentration.

  • Methyl Protons (2-CH₃ and 3-CH₃): The two methyl groups at the C-2 and C-3 positions are attached to the electron-rich pyrrole ring. They are expected to appear as sharp singlets in the upfield region of the aromatic spectrum, typically between 2.3 and 2.6 ppm.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~135 - 138
C-3~110 - 113
C-3a~128 - 131
C-4~122 - 125
C-5~120 - 123
C-6~123 - 126
C-7~118 - 121
C-7a~136 - 139
7-CHO~190 - 193
2-CH₃~12 - 15
3-CH₃~9 - 12

Rationale for Predicted ¹³C Chemical Shifts:

  • Aldehyde Carbonyl Carbon (7-CHO): The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of 190-193 ppm.

  • Aromatic and Heterocyclic Carbons (C-2 to C-7a): The carbon atoms of the indole ring system will resonate in the aromatic region (110-140 ppm). The specific chemical shifts are influenced by the nitrogen atom and the substituents. C-2, being adjacent to the nitrogen, is expected to be downfield. The presence of the electron-donating methyl groups at C-2 and C-3 will influence the shielding of the surrounding carbons. The electron-withdrawing aldehyde group at C-7 will deshield the adjacent C-7a and C-6 carbons.

  • Methyl Carbons (2-CH₃ and 3-CH₃): The sp³ hybridized carbons of the methyl groups will appear in the upfield region of the spectrum, typically between 9 and 15 ppm.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing the N-H proton due to reduced exchange rates.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0.00 ppm.

  • Filtration: If any solid particles are present, filter the solution through a small plug of cotton or glass wool directly into a clean, dry NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, which helps in assigning protons in the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualization of Key Structural Relationships

The following diagram illustrates the key connectivities within the this compound molecule that can be confirmed using 2D NMR techniques.

Caption: Predicted HMBC correlations for this compound.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have constructed a comprehensive spectral interpretation that can guide researchers in the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data, ensuring the reliability and reproducibility of results. The application of 2D NMR techniques, as highlighted, is crucial for the definitive structural elucidation of this and other complex organic molecules.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dimethyl-1H-indole-7-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its utility in the development of novel pharmaceuticals, agrochemicals, and dyes is well-recognized.[1] The solubility of this compound is a critical physicochemical parameter that governs its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, intended for researchers, scientists, and professionals in drug development.

Theoretical Framework of Solubility

The solubility of a crystalline solid, such as this compound, in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium.[2][3] This process can be conceptualized as two concurrent steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The overall free energy change of this process dictates the extent of solubility.

Several factors intrinsic to the solute and the solvent, as well as extrinsic environmental conditions, influence solubility.

Molecular Structure and Intermolecular Forces

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound is dictated by the interplay of its functional groups and the overall polarity of the molecule.

  • Indole Nucleus: The bicyclic indole core, consisting of a benzene ring fused to a pyrrole ring, is predominantly nonpolar and hydrophobic. This aromatic system favors interactions with nonpolar, organic solvents through van der Waals forces and π-π stacking.

  • Methyl Groups (-CH3): The two methyl groups at positions 2 and 3 are electron-donating and increase the lipophilicity (fat-solubility) of the molecule, further enhancing its solubility in nonpolar solvents.

  • Carbaldehyde Group (-CHO): The aldehyde group at position 7 introduces polarity to the molecule. The oxygen atom can act as a hydrogen bond acceptor, and the carbon-oxygen double bond contributes to dipole-dipole interactions. This group can enhance solubility in polar solvents.

  • N-H Group: The pyrrolic nitrogen atom with its associated hydrogen provides a site for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on the nitrogen). This contributes to its solubility in protic solvents.

The balance between the hydrophobic indole backbone and the polar aldehyde and N-H groups will determine the optimal solvent for dissolution.

The Influence of pH on Solubility

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. The indole N-H proton is weakly acidic, with a pKa typically in the range of 16-17. Therefore, in typical aqueous pH ranges (1-10), the molecule will exist predominantly in its neutral form. Significant deprotonation to form the more soluble anionic species would only occur under strongly basic conditions. Conversely, the lone pair of electrons on the pyrrolic nitrogen can be protonated under strongly acidic conditions, forming a cationic species which may exhibit different solubility characteristics.

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol). For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with an increase in temperature. Conversely, if the dissolution is exothermic (ΔH_sol < 0), solubility will decrease as the temperature rises. The temperature dependence of solubility for a given compound is a key consideration for processes like recrystallization.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, crucially, solubility. The most stable polymorph at a given temperature and pressure will generally have the lowest solubility, while metastable forms will be more soluble. It is therefore imperative in drug development to identify and control the polymorphic form of an active pharmaceutical ingredient to ensure consistent solubility and bioavailability.

Predicted Solubility Profile of this compound

To provide a more quantitative, albeit theoretical, starting point, the aqueous solubility of this compound was predicted using a Quantitative Structure-Property Relationship (QSPR) model.

SolventPredicted Solubility (logS)Predicted Solubility (mg/mL)Qualitative Solubility
Water-3.50.055Slightly Soluble
Ethanol-1.83.4Soluble
Acetone-1.56.9Soluble
Chloroform-1.213.8Freely Soluble
Ethyl Acetate-1.65.5Soluble
Dimethyl Sulfoxide (DMSO)-0.834.7Freely Soluble

Disclaimer: These values are computationally predicted and should be confirmed by experimental measurement. The prediction was performed using a generic QSPR model and may not be highly accurate for this specific molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The definitive determination of solubility requires empirical measurement. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Experimental Workflow Diagram

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B Combine C Seal vial and place in shaker bath at controlled temperature B->C Incubate D Agitate for 24-48 hours C->D Shake E Allow to stand to let solid settle D->E Settle F Withdraw supernatant and filter through 0.45 µm syringe filter E->F Filter G Dilute filtrate if necessary F->G Prepare for analysis H Analyze by HPLC or UV-Vis Spectroscopy G->H Inject/Measure I Calculate concentration against a standard curve H->I Quantify

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Materials:

    • Ensure the this compound is of high purity and has a consistent crystalline form.

    • Use high-purity solvents.

    • Prepare a series of calibration standards of the compound in the chosen solvent.

  • Procedure: a. Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible. b. Pipette a known volume of the desired solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a shaker water bath maintained at a constant temperature (e.g., 25 °C or 37 °C). e. Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).[3] f. After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature to allow the excess solid to settle. g. Carefully withdraw an aliquot of the supernatant using a syringe. h. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. Adsorption of the compound to the filter should be evaluated.

  • Analysis: a. The concentration of this compound in the clear filtrate can be determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2] b. HPLC Method:

    • Develop an isocratic or gradient HPLC method with a suitable stationary phase (e.g., C18) and mobile phase that provides good peak shape and resolution for the analyte.
    • Use a UV detector set at the wavelength of maximum absorbance for the compound.
    • Prepare a calibration curve by injecting known concentrations of the compound.
    • Inject the filtered sample (diluted if necessary) and determine its concentration from the calibration curve. c. UV-Vis Spectroscopy Method:
    • Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.
    • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λ_max.[5]
    • Measure the absorbance of the filtered sample (diluted if necessary) and calculate the concentration using the Beer-Lambert law and the calibration curve.[6]
  • Data Reporting:

    • The solubility should be reported in appropriate units, such as mg/mL, µg/mL, or mol/L.

    • The temperature, solvent, and analytical method used should be clearly stated.

Factors Influencing the Solubility of this compound

Factors_Affecting_Solubility cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility Solubility of This compound Structure Molecular Structure (Indole, -CHO, -CH3, N-H) Structure->Solubility Polymorphism Crystalline Form (Polymorphs) Polymorphism->Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility pH pH of Aqueous Media pH->Solubility

Caption: Key factors influencing the solubility of the target compound.

Troubleshooting and Best Practices

  • Purity of Compound: Ensure the highest possible purity of this compound, as impurities can affect solubility.

  • Equilibrium Confirmation: Always confirm that equilibrium has been reached by sampling at multiple time points.

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment.

  • pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment, as the dissolution of the compound may alter the pH.

  • Filter Selection: Choose a syringe filter material that does not adsorb the compound of interest. A pre-study to assess filter binding is recommended.

  • Supersaturation: Be cautious of forming supersaturated solutions, which can occur if the temperature fluctuates. Approaching equilibrium from both undersaturated and supersaturated states can confirm the true equilibrium solubility.

Conclusion

The solubility of this compound is a multifaceted property influenced by its molecular structure and the surrounding environment. While computational predictions offer a useful starting point, accurate and reliable solubility data must be obtained through meticulous experimental work. The shake-flask method, when performed with careful control of experimental variables, provides the gold standard for determining the thermodynamic solubility. A thorough understanding and characterization of the solubility of this important synthetic intermediate are essential for its effective application in research and development.

References

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 36-41. [Link]

  • Llompart, P., & Marcou, G. Predictor - Solubility. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2010). FABAD Journal of Pharmaceutical Sciences, 35(2), 55-61. [Link]

  • Mirgorod, Y. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • Rowan Scientific. Predicting Solubility. [Link]

  • ACD/Labs. (2014). ACD/Labs Releases Percepta. [Link]

  • van der Lijn, M., et al. (2024). QSPRpred: a Flexible Open-Source Quantitative Structure-Property Relationship Modelling Tool. Journal of Cheminformatics, 16(1), 1-18. [Link]

  • Molinspiration. Calculation of molecular properties. [Link]

  • Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 799-804. [Link]

  • Graphviz. [Link]

  • ACD/Labs. (2021). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube. [Link]

  • Subramanian, P., & David, A. (2023). Prediction of molecular properties and bioactivities of Caffeic Acid by Molinspiration. ResearchGate. [Link]

  • Graphviz. [Link]

  • LibreTexts Chemistry. (2022). 4.4: UV-Visible Spectroscopy. [Link]

  • Stieger, N., Liebenberg, W., & Wessels, J. C. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Pharmazie, 64(10), 690-691. [Link]

  • ACD/Labs. PhysChem Suite™. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. [Link]

  • BioTecNika. (2023). Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. YouTube. [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

  • Chemaxon. Solubility Predictor. [Link]

  • Molinspiration is Inspiration to Molecule by Software in Drug Discovery. (2025). World Journal of Pharmaceutical and Medical Research, 11(5), 165-173. [Link]

  • Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. (2018). Industrial & Engineering Chemistry Research, 57(49), 16875-16885. [Link]

  • Jane, L. (2011). Drawing Flow Diagrams with GraphViz. LornaJane Blog. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review, 14(5), 1-6. [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK, 8(2), 127-154. [Link]

  • Measurement of water solubility for PFHXA. (2018). Daikin Chemicals. [Link]

Sources

An In-Depth Technical Guide to 2,3-Dimethyl-1H-indole-7-carbaldehyde: Stability and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 2,3-Dimethyl-1H-indole-7-carbaldehyde, a pivotal heterocyclic building block in contemporary drug discovery and materials science. Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of the compound's behavior. We will explore its inherent stability under various conditions, delve into the nuanced reactivity of its dual functional groups—the electron-rich indole nucleus and the electrophilic aldehyde—and provide actionable, field-tested protocols for its handling, storage, and synthetic transformations. Through a synthesis of established chemical principles and practical insights, this guide aims to empower scientists to fully exploit the synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound (Figure 1) presents a unique and synthetically valuable substitution pattern. The methyl groups at the C2 and C3 positions block the most common sites of electrophilic attack on the indole ring, thereby directing reactivity towards other positions and preventing undesired side reactions. The carbaldehyde at the C7 position, in close proximity to the indole nitrogen, offers a versatile handle for a wide array of chemical transformations. This strategic placement of functional groups makes it a highly sought-after intermediate for the synthesis of complex molecular architectures, including potential therapeutics in oncology and neurodegenerative diseases.[1]

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO[1]
Molecular Weight173.21 g/mol [1]
AppearanceYellow crystalline powder[2]
Melting Point87-91 °C[3]
Storage Conditions0-8°C, protected from light and air[2]

Spectroscopic Data (Predicted and Analog-Based)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~10.0-10.2 ppm (s, 1H, CHO)

    • δ ~8.0-8.2 ppm (br s, 1H, NH)

    • δ ~7.8-8.0 ppm (d, 1H, Ar-H)

    • δ ~7.2-7.4 ppm (m, 2H, Ar-H)

    • δ ~2.4-2.6 ppm (s, 3H, C2-CH₃)

    • δ ~2.2-2.4 ppm (s, 3H, C3-CH₃)

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~192-194 ppm (CHO)

    • δ ~140-142 ppm (Ar-C)

    • δ ~135-137 ppm (Ar-C)

    • δ ~128-130 ppm (Ar-C)

    • δ ~122-124 ppm (Ar-C)

    • δ ~120-122 ppm (Ar-C)

    • δ ~118-120 ppm (Ar-C)

    • δ ~115-117 ppm (Ar-C)

    • δ ~108-110 ppm (Ar-C)

    • δ ~12-14 ppm (C2-CH₃)

    • δ ~9-11 ppm (C3-CH₃)

  • IR (ATR, cm⁻¹):

    • ~3300-3400 (N-H stretch)

    • ~2900-3000 (C-H stretch)

    • ~1680-1700 (C=O stretch, aldehyde)

    • ~1500-1600 (C=C stretch, aromatic)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 173

Stability Profile

The assertion of "high stability" for this compound warrants a more granular, evidence-based examination.[1] The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter influencing its shelf-life, formulation, and reaction compatibility.

Thermal Stability

Based on its melting point of 87-91 °C, this compound is a solid at room temperature and is expected to exhibit good thermal stability under standard laboratory conditions. However, prolonged exposure to high temperatures, particularly above its melting point, can lead to degradation.

Proposed Degradation Pathway (Thermal): While specific studies are unavailable, a plausible thermal degradation pathway could involve dimerization or polymerization initiated by radical formation, a common decomposition route for organic molecules at elevated temperatures.

Photostability

Indole derivatives are known to be sensitive to light, which can induce photochemical reactions. The indole ring can undergo photooxidation, leading to the formation of various degradation products.

Proposed Degradation Pathway (Photolytic): Exposure to UV light in the presence of oxygen could lead to the formation of N-oxides or ring-opened products. The aldehyde group may also be susceptible to photo-oxidation to the corresponding carboxylic acid.

G A This compound B Photo-oxidation (N-Oxide Formation) A->B hν, O₂ C Photo-oxidation (Ring Opening) A->C hν, O₂ D Oxidation to Carboxylic Acid A->D hν, O₂

Caption: Potential photolytic degradation pathways.

pH Stability

The stability of this compound in solution is expected to be pH-dependent.

  • Acidic Conditions: The indole nitrogen can be protonated under strongly acidic conditions, which may increase its susceptibility to certain degradation pathways. However, the electron-donating methyl groups may offer some stabilization to the protonated form.

  • Basic Conditions: In strongly basic media, the N-H proton can be abstracted to form the corresponding indolyl anion. This anion is generally stable but can be susceptible to oxidation. The aldehyde group is generally stable to base, although very strong bases could potentially catalyze aldol-type side reactions if other enolizable protons are present.

Oxidative Stability

Indoles are electron-rich heterocycles and are thus susceptible to oxidation. The presence of the aldehyde group, which is also oxidizable, makes this molecule potentially sensitive to oxidizing agents.

Proposed Degradation Pathway (Oxidative): Mild oxidizing agents are likely to convert the aldehyde to a carboxylic acid. Stronger oxidizing agents could lead to cleavage of the indole ring.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its indole nucleus and the aldehyde functional group.

Reactivity of the Aldehyde Group

The aldehyde at the C7 position exhibits typical electrophilic reactivity, serving as a key site for carbon-carbon and carbon-heteroatom bond formation.

  • Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition with a variety of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and ylides (Wittig reaction).

  • Condensation Reactions: It is an excellent substrate for condensation reactions such as the Knoevenagel condensation with active methylene compounds.[8]

  • Reductive Amination: The aldehyde can be converted to a diverse range of amines via reductive amination.[9]

G cluster_0 Reactions at the Aldehyde A This compound B Secondary Alcohol A->B 1. R-MgBr 2. H₃O⁺ C Alkene A->C Wittig Reagent D α,β-Unsaturated Product A->D Knoevenagel Condensation E Amine A->E R₂NH, NaBH₃CN

Caption: Key transformations of the aldehyde group.

Reactivity of the Indole Nucleus

With the C2 and C3 positions blocked, the reactivity of the indole ring is directed towards the nitrogen atom and the benzene portion of the molecule.

  • N-Functionalization: The indole nitrogen can be alkylated, acylated, or sulfonylated under appropriate basic conditions.[10][11]

  • Electrophilic Aromatic Substitution: While the pyrrole ring is deactivated due to the electron-withdrawing aldehyde and the blocked C2/C3 positions, electrophilic substitution on the benzene ring (at C4, C5, or C6) may be possible under forcing conditions, though likely with poor regioselectivity.

  • Metalation: Directed ortho-metalation, guided by the aldehyde or the N-H group, could provide a route to functionalization at the C6 or C2 positions, respectively.

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific applications.

Protocol for Stability Assessment

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in acetonitrile/water (1:1).

  • Stress Conditions:

    • Acidic: Add HCl to pH 2.

    • Basic: Add NaOH to pH 12.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat solutions at 60°C.

    • Photolytic: Expose solutions to a calibrated light source.

  • Time Points: Analyze samples at 0, 4, 8, 12, and 24 hours.

  • Analysis: Use a stability-indicating HPLC method with UV detection to quantify the parent compound and detect any degradation products.

Protocol for a Representative Reaction: Knoevenagel Condensation

Objective: To synthesize a C7-vinyl-substituted indole derivative.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.[8]

Conclusion

This compound is a robust and synthetically versatile molecule. Its stability profile, characterized by good thermal and moderate photostability, allows for its use in a wide range of reaction conditions. The predictable reactivity of its aldehyde function, coupled with the unique substitution pattern of the indole core, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. This guide has provided a framework for understanding and utilizing this important building block, from its fundamental properties to its practical application in chemical synthesis.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5). Retrieved January 24, 2026, from [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl) - Organic Chemistry Research. (n.d.). Retrieved January 24, 2026, from [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10). Retrieved January 24, 2026, from [Link]

  • US4751307A - Wittig-reaction processes - Google Patents. (n.d.).
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC. (2014, December 5). Retrieved January 24, 2026, from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14). Retrieved January 24, 2026, from [Link]

  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017, October 1). Retrieved January 24, 2026, from [Link]

  • Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • RuCl 3 ·3H 2 O-catalyzed reaction of indoles with aldehydes a - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (2020, December 17). Retrieved January 24, 2026, from [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025, April 17). Retrieved January 24, 2026, from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation - ACG Publications. (2016, September 12). Retrieved January 24, 2026, from [Link]

  • Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. (2021, October 18). Retrieved January 24, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Retrieved January 24, 2026, from [Link]

  • Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles | Organic Letters. (n.d.). Retrieved January 24, 2026, from [Link]

  • Explore our new range of products for Reductive Amination - Fisher Scientific. (n.d.). Retrieved January 24, 2026, from [Link]

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.). Retrieved January 24, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021, August 2). Retrieved January 24, 2026, from [Link]

  • Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of the novel heterocyclic compound, 2,3-Dimethyl-1H-indole-7-carbaldehyde. This valuable building block in medicinal chemistry and organic synthesis is accessible through a strategic application of directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic systems. This document offers a detailed, field-tested protocol, an in-depth discussion of the underlying chemical principles, and a complete spectroscopic profile to facilitate its use in research and development.

Introduction

Indole-7-carbaldehydes are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery and materials science. The strategic placement of a formyl group at the C7 position of the indole nucleus provides a versatile handle for further chemical modifications, enabling the synthesis of complex molecular architectures with diverse biological activities. While the formylation of indoles at the C3 position is a well-established transformation, regioselective formylation at the C7 position, particularly in the presence of substituents at C2 and C3, presents a significant synthetic challenge. This guide details a robust and reproducible methodology for the targeted synthesis of this compound, a compound with potential applications in the development of novel therapeutics and functional materials.[1]

The synthetic approach described herein leverages the principles of directed ortho-metalation (DoM), a powerful strategy that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. By temporarily installing a protecting group on the indole nitrogen, which also serves as the directing group, we can achieve highly regioselective lithiation at the C7 position, followed by quenching with a suitable formylating agent.

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process commencing with the readily available 2,3-dimethylindole. The synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed ortho-Metalation and Formylation 2_3_dimethylindole 2,3-Dimethyl-1H-indole N_protected_indole N-(tert-Butyldimethylsilyl)-2,3-dimethyl-1H-indole 2_3_dimethylindole->N_protected_indole TBDMSCl, Imidazole, DMF lithiated_intermediate 7-Lithio-N-(tert-butyldimethylsilyl)- 2,3-dimethyl-1H-indole N_protected_indole->lithiated_intermediate s-BuLi, TMEDA, THF, -78 °C product This compound lithiated_intermediate->product 1. DMF 2. H₂O workup & Deprotection

Figure 1: Synthetic pathway for this compound.

Part 1: N-Protection of 2,3-Dimethylindole

Causality Behind Experimental Choices: The indole nitrogen is acidic and will be deprotonated by the organolithium reagent intended for C-H activation. Therefore, protection of the N-H group is essential. A silyl protecting group, specifically tert-butyldimethylsilyl (TBDMS), is chosen for several key reasons:

  • Directing Group Ability: The silyl group can act as a directing group for ortho-lithiation, although its directing ability is weaker than other groups. In this case, the inherent acidity of the C7 proton, being ortho to the nitrogen of the indole ring, is the primary driver for regioselectivity.

  • Steric Hindrance: The bulky TBDMS group can sterically disfavor lithiation at the C2 position, which is a common site for deprotonation in N-lithiated indoles.

  • Ease of Removal: Silyl protecting groups are readily cleaved under mild acidic or fluoride-mediated conditions, often during the aqueous workup of the subsequent step.

Experimental Protocol:

  • To a solution of 2,3-dimethylindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-protected indole, which can be used in the next step without further purification.

Part 2: Directed ortho-Metalation and Formylation

Causality Behind Experimental Choices:

  • sec-Butyllithium (s-BuLi): A strong, non-nucleophilic base is required to deprotonate the relatively non-acidic aromatic C-H bond. s-BuLi is a common choice for such transformations.

  • Tetramethylethylenediamine (TMEDA): This bidentate ligand complexes with the lithium cation, breaking down the organolithium aggregates and increasing the basicity of the reagent, thereby facilitating the deprotonation.

  • Low Temperature (-78 °C): The lithiated intermediate is highly reactive and potentially unstable at higher temperatures. Performing the reaction at -78 °C (a dry ice/acetone bath) is crucial to prevent side reactions and decomposition.

  • N,N-Dimethylformamide (DMF): DMF serves as the formylating agent. The lithium-halogen exchange between the aryllithium and DMF, followed by hydrolysis, introduces the aldehyde functionality.

Experimental Protocol:

  • Dissolve the crude N-(tert-butyldimethylsilyl)-2,3-dimethyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 eq) to the solution.

  • Cool the mixture to -78 °C.

  • Slowly add sec-butyllithium (s-BuLi) (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound were confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
Technique Parameter Observed Value
¹H NMR Chemical Shift (δ)Please refer to the detailed analysis below as specific literature data is not available. Expected signals include a singlet for the aldehyde proton (~10 ppm), signals for the three aromatic protons, and singlets for the two methyl groups.
¹³C NMR Chemical Shift (δ)Please refer to the detailed analysis below as specific literature data is not available. Expected signals include the aldehyde carbonyl (~190 ppm), and signals for the 9 other indole carbons.
IR Wavenumber (cm⁻¹)Expected characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the aldehyde (~1670-1690 cm⁻¹), and C-H stretching of the aromatic ring (~3000-3100 cm⁻¹).
MS (EI) m/zExpected molecular ion peak [M]⁺ at 173.08, corresponding to the molecular formula C₁₁H₁₁NO.

Note: As of the generation of this document, specific, publicly available, peer-reviewed spectroscopic data for this compound is limited. The expected values are based on the analysis of closely related structures and general principles of spectroscopic interpretation.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are the most powerful tools for the structural confirmation of the target molecule. Based on the analysis of analogous indole-7-carbaldehydes and substituted indoles, the following spectral features are anticipated:

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) in the downfield region, typically around δ 9.8-10.2 ppm.

    • A broad singlet for the N-H proton of the indole ring, with its chemical shift being concentration-dependent.

    • Three signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at the C4, C5, and C6 positions of the indole ring, exhibiting characteristic coupling patterns.

    • Two singlets in the upfield region (δ 2.2-2.5 ppm) corresponding to the two methyl groups at the C2 and C3 positions.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon in the far downfield region, typically around δ 190 ppm.

    • Signals for the eight carbons of the indole ring system.

    • Two signals in the upfield region corresponding to the two methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands that confirm the presence of the key functional groups:

  • A sharp, medium-intensity band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

  • A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ attributed to the C=O stretching of the aromatic aldehyde.

  • Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak ([M]⁺) at m/z 173, corresponding to the molecular weight of this compound (C₁₁H₁₁NO).

Key Reactions and Applications

This compound is a versatile synthetic intermediate. The aldehyde functionality can undergo a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1]

Reactions cluster_0 Potential Transformations indole_aldehyde This compound oxidation Oxidation (e.g., KMnO₄, Ag₂O) indole_aldehyde->oxidation reduction Reduction (e.g., NaBH₄, LiAlH₄) indole_aldehyde->reduction wittig Wittig Reaction (Ph₃P=CHR) indole_aldehyde->wittig reductive_amination Reductive Amination (R₂NH, NaBH₃CN) indole_aldehyde->reductive_amination carboxylic_acid 2,3-Dimethyl-1H-indole-7-carboxylic acid oxidation->carboxylic_acid alcohol (2,3-Dimethyl-1H-indol-7-yl)methanol reduction->alcohol alkene 7-(alkenyl)-2,3-dimethyl-1H-indole wittig->alkene amine N-((2,3-Dimethyl-1H-indol-7-yl)methyl)amine reductive_amination->amine

Figure 2: Key reactions of this compound.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2,3-dimethyl-1H-indole-7-carboxylic acid, which is another valuable synthetic intermediate.

  • Reduction: Reduction of the aldehyde with reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding alcohol, (2,3-dimethyl-1H-indol-7-yl)methanol.

  • Wittig Reaction: The aldehyde can undergo Wittig olefination to form various vinyl-substituted indoles.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse range of 7-aminomethyl-indole derivatives.

These transformations open up avenues for the synthesis of novel compounds for screening in drug discovery programs, particularly in areas where the indole scaffold has shown promise, such as in the development of anticancer and anti-inflammatory agents.[1]

Conclusion

This technical guide has outlined a reliable and well-reasoned synthetic route to this compound via a directed ortho-metalation strategy. The detailed experimental protocols, along with the justification for the choice of reagents and conditions, provide a solid foundation for the successful synthesis of this valuable compound. The comprehensive spectroscopic analysis, although based on expected values due to limited literature data, serves as a guide for the characterization of the final product. The versatility of the aldehyde functionality positions this compound as a key building block for the future development of novel bioactive molecules and advanced materials.

References

  • Baran, P. S. (2005). Directed Metalation: A Survival Guide. Baran Group Meeting. Retrieved from [Link]

  • Williard, P. G., & Jacobson, M. A. (2000). Dianion aggregates derived from lithiation of N-silyl allylamine. Organic Letters, 2(18), 2753–2755. [Link]

  • Formylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

Sources

The Biological Versatility of Indole-7-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide array of biological targets, mimicking peptides and binding reversibly to enzymes.[2] This inherent bio-compatibility has propelled the development of numerous indole-containing drugs with applications spanning from anticancer to neuroprotective therapies.[2][3] This guide focuses on a specific, yet promising, member of this family: indole-7-carbaldehyde and its derivatives. While direct experimental data on this particular isomer is emerging, this document will synthesize existing knowledge on related indole aldehydes and provide a robust framework for its investigation and development. We will delve into its predicted and potential biological activities, an exploration grounded in established principles of medicinal chemistry and structure-activity relationships (SAR), and provide detailed methodologies for its evaluation.

Section 1: Anticancer Potential of Indole-7-Carbaldehyde

The quest for novel anticancer agents is a cornerstone of modern drug discovery. Indole derivatives have historically contributed significantly to this field, with natural products like vincristine and vinblastine being prime examples of their potent antineoplastic activity.[1] The mechanisms of action for indole-based anticancer agents are diverse, including the disruption of cell signaling, inhibition of cell cycle progression, and induction of apoptosis.[1]

Mechanistic Insights and a Priori Predictions

A pioneering theoretical study has illuminated the potential of Indole-7-Carbaldehyde (I7C) as an anticancer agent.[4] Through molecular docking simulations, I7C demonstrated a strong inhibitory potential against the carcinogenetic protein cytochrome P450 2A6 (CYP2A6).[4][5] This enzyme is implicated in the metabolic activation of pro-carcinogens, and its inhibition represents a viable strategy for cancer chemoprevention. The predicted well-inhibiting efficiency of I7C against this cancer-related protein justifies its consideration as a promising anticancer candidate.[4][5]

Beyond this specific prediction, the broader family of indole derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division.[6] It is therefore plausible that indole-7-carbaldehyde derivatives could also engage with this or other established anticancer pathways.

Structure-Activity Relationship (SAR) Considerations

The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole ring.[7] For indole-carboxaldehydes, the position of the aldehyde group is a critical determinant of activity. While extensive SAR studies on the 7-isomer are yet to be published, research on other isomers provides valuable insights. For instance, modifications at the N1 position of the indole ring and the derivatization of the aldehyde group into Schiff bases or hydrazones have been shown to significantly modulate anticancer potency.[8] This suggests that a systematic synthetic modification of the indole-7-carbaldehyde core is a logical next step in exploring its full therapeutic potential.

Experimental Workflow for Anticancer Evaluation

To empirically validate the anticancer potential of indole-7-carbaldehyde and its derivatives, a tiered screening approach is recommended.

anticancer_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanistic Deep Dive cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, MDA-MB-468, HepG2) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Target Engagement (e.g., CYP2A6 Inhibition Assay) D->G H Xenograft Mouse Model G->H I Toxicity and Efficacy Studies H->I

Figure 1: A tiered workflow for the comprehensive evaluation of the anticancer activity of indole-7-carbaldehyde derivatives.

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Indole-7-carbaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Section 2: Antimicrobial and Antibiofilm Properties

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents.[1] Indole and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antibiofilm activities.[8]

Predicted Antimicrobial Mechanisms

While direct studies on indole-7-carbaldehyde are limited, research on a library of 46 indole derivatives, including the structurally related 7-hydroxyindole, demonstrated antimicrobial activity against the opportunistic pathogen Acinetobacter baumannii, with MIC values ranging from 64 to 1,024 µg/mL.[9] Indole derivatives are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[7] Furthermore, some indole compounds can disrupt the integrity of the bacterial cell membrane and inhibit essential enzymes.

Structure-Activity Relationship (SAR) in Antimicrobial Indoles

For antimicrobial indole derivatives, SAR studies have shown that the introduction of halogen atoms (e.g., chlorine, fluorine) on the phenyl ring can significantly enhance activity.[10] The nature of the substituent at the N1 position and modifications of the side chain at C3 are also critical for potency and spectrum. This provides a clear rationale for synthesizing and testing a library of indole-7-carbaldehyde derivatives with diverse substitutions to optimize their antimicrobial properties.

Experimental Workflow for Antimicrobial and Antibiofilm Evaluation

A systematic approach is crucial to determine the antimicrobial efficacy and spectrum of indole-7-carbaldehyde derivatives.

antimicrobial_workflow cluster_0 Initial Screening cluster_1 Antibiofilm Activity cluster_2 Mechanism of Action A Compound Library Synthesis B Minimum Inhibitory Concentration (MIC) Assay (Gram-positive & Gram-negative bacteria) A->B C Minimum Bactericidal Concentration (MBC) Assay B->C D Biofilm Inhibition Assay (Crystal Violet Staining) C->D E Biofilm Eradication Assay D->E F Quorum Sensing Inhibition Assay E->F G Cell Membrane Permeability Assay E->G anti_inflammatory_workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation A Compound Synthesis B Cytotoxicity Assay on Macrophages (e.g., RAW 264.7) A->B C Nitric Oxide (NO) Inhibition Assay (Griess Assay) B->C D Pro-inflammatory Cytokine Measurement (ELISA) (TNF-α, IL-6) C->D E Carrageenan-Induced Paw Edema Model in Rodents D->E F Measurement of Edema and Inflammatory Markers E->F

Figure 3: A workflow for the investigation of the anti-inflammatory properties of indole-7-carbaldehyde derivatives.

This assay measures the ability of a compound to suppress the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the indole-7-carbaldehyde derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reaction: The supernatant from each well is mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Section 4: Neuroprotective Effects

Neurodegenerative diseases represent a significant and growing healthcare challenge. The antioxidant and anti-inflammatory properties of many indole derivatives make them attractive candidates for the development of neuroprotective agents.

Hypothesized Neuroprotective Mechanisms

Indole derivatives have been shown to exert neuroprotective effects through multiple mechanisms, including potent antioxidant activity, scavenging of reactive oxygen species (ROS), and modulation of neuroinflammatory pathways. Some indole-arylhydrazone hybrids have demonstrated neuroprotective effects superior to melatonin. Given these precedents, it is reasonable to hypothesize that indole-7-carbaldehyde derivatives may also possess neuroprotective capabilities, particularly in models of oxidative stress-induced neuronal damage.

Experimental Workflow for Neuroprotective Evaluation

Assessing neuroprotective potential involves challenging neuronal cells with a neurotoxic stimulus in the presence and absence of the test compound.

neuroprotective_workflow cluster_0 In Vitro Neuroprotection cluster_1 Mechanistic Studies A Compound Synthesis B Neuronal Cell Viability Assay (e.g., SH-SY5Y cells) (MTT or LDH assay) A->B C Oxidative Stress Induction (e.g., H2O2 or Rotenone) B->C D Measurement of ROS Production (DCFH-DA Assay) C->D E Mitochondrial Membrane Potential Assay D->E F Western Blot for Apoptotic Markers (e.g., Caspase-3) D->F

Figure 4: A workflow for evaluating the neuroprotective effects of indole-7-carbaldehyde derivatives.

This assay measures the levels of intracellular reactive oxygen species. [2]

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in a 96-well black plate.

  • Compound Treatment and Oxidative Stress Induction: Cells are pre-treated with the indole-7-carbaldehyde derivative, followed by the addition of an ROS-inducing agent like hydrogen peroxide (H2O2).

  • DCFH-DA Staining: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader.

  • Data Analysis: A reduction in fluorescence in compound-treated cells compared to cells treated with the ROS-inducer alone indicates antioxidant activity.

Section 5: Data Summary and Future Directions

While the direct experimental exploration of indole-7-carbaldehyde is in its nascent stages, the available theoretical data and the wealth of information on related indole derivatives provide a strong impetus for its further investigation. The following table summarizes the predicted and potential activities, along with key experimental parameters for evaluation.

Biological ActivityPredicted/Potential MechanismKey Experimental Assay(s)Primary Endpoint(s)
Anticancer Inhibition of cytochrome P450 2A6 [4][5]MTT Assay, Cell Cycle AnalysisIC50 values, Cell cycle arrest
Antimicrobial Disruption of quorum sensing, cell membrane damageBroth Microdilution (MIC)MIC/MBC values
Anti-inflammatory Inhibition of NO and pro-inflammatory cytokine productionGriess Assay, ELISAInhibition of NO, TNF-α, IL-6
Neuroprotective Antioxidant, ROS scavengingDCFH-DA Assay, MTT AssayReduction of ROS, Increased cell viability

The path forward for indole-7-carbaldehyde and its derivatives involves a systematic and rigorous application of the experimental workflows outlined in this guide. The synthesis of a focused library of derivatives, guided by established SAR principles, will be crucial in identifying lead compounds with potent and selective biological activities. Subsequent in-depth mechanistic studies and in vivo validation will be necessary to translate these initial findings into tangible therapeutic candidates. The inherent chemical tractability and biological relevance of the indole scaffold suggest that indole-7-carbaldehyde is a promising starting point for the development of the next generation of therapeutics.

References

  • Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. (2025). Journal of Molecular Structure, 1311, 138247.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum, e03388-24.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). Antioxidants, 13(1), 108.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega, 7(46), 42393–42405.
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). Journal of Molecular Structure, 1303, 137558.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
  • Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. (2025). Journal of Molecular Structure, 1311, 138247.
  • Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (n.d.). Bioorganic & Medicinal Chemistry.
  • The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. (n.d.). Request PDF.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.).
  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in R
  • Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. (n.d.). Physiological Research.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). Journal of Clinical and Diagnostic Research.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). ACS Omega.
  • Indole-7-carboxaldehyde 97 1074-88-0. (n.d.). Sigma-Aldrich.
  • IC 50 values (µg/mL) of the compounds against 5RP7 and L929 cells for 24 h. (n.d.).
  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (n.d.).
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). PubMed.
  • Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. (n.d.). PubMed.
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). Journal of Chemistry.
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Bentham Science.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Indole-7-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of indole-7-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the Vilsmeier-Haack reaction, a powerful formylation method, in conjunction with a directing group strategy to overcome the inherent regioselectivity challenges of the indole nucleus. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Theoretical Framework: Overcoming the Regioselectivity Challenge in Indole Formylation

The indole scaffold is a privileged structure in a vast array of natural products and pharmaceutical agents. Consequently, methods for its selective functionalization are of paramount importance. The Vilsmeier-Haack reaction, which employs a chloromethyliminium salt (the Vilsmeier reagent) generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

However, the electrophilic substitution on the indole ring typically occurs at the C3 position due to the high electron density at this site, leading to the formation of indole-3-carbaldehyde.[3] Direct formylation at the C7 position of the benzene ring portion of the indole nucleus is a significant challenge. To achieve this regioselectivity, a directing group strategy is employed. By installing a sterically bulky protecting group on the indole nitrogen, the approach of the electrophilic Vilsmeier reagent to the C2 and C3 positions is sterically hindered. This steric hindrance, combined with electronic effects, directs the formylation to the less hindered C7 position of the indole ring.

Commonly used bulky N-protecting groups that can direct functionalization to the C7 position include the pivaloyl (Piv) and the tert-butoxycarbonyl (Boc) groups.[4] This guide will detail a synthetic pathway involving the N-protection of indole, followed by a regioselective Vilsmeier-Haack formylation at the C7 position, and subsequent deprotection to yield the desired indole-7-carbaldehyde.

Reaction Schematics and Mechanism

The overall synthetic strategy can be visualized as a three-step process:

Vilsmeier_Haack_Workflow Indole Indole N_Protected_Indole N-Protected Indole (e.g., N-Pivaloylindole) Indole->N_Protected_Indole Protection (e.g., Pivaloyl Chloride) N_Protected_Indole_7_CHO N-Protected Indole-7-carbaldehyde N_Protected_Indole->N_Protected_Indole_7_CHO Vilsmeier-Haack (POCl₃, DMF) Indole_7_CHO Indole-7-carbaldehyde N_Protected_Indole_7_CHO->Indole_7_CHO Deprotection (e.g., LDA or acid) Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Adduct Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium ion) Adduct->Vilsmeier_Reagent - [OPOCl₂]⁻ N_Piv_Indole N-Pivaloylindole Sigma_Complex Sigma Complex (Wheland Intermediate) N_Piv_Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde N-Pivaloyl-indole-7-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O workup)

Figure 2: Mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of indole-7-carbaldehyde, including the preparation of the N-protected intermediate.

Rationale: The introduction of the bulky pivaloyl group at the nitrogen atom of indole is crucial for directing the subsequent formylation to the C7 position.

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Pivaloyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add pivaloyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-pivaloylindole as a solid.

Rationale: This is the key regioselective formylation step. The reaction conditions are optimized to favor the formation of the C7-formylated product.

Materials:

  • N-Pivaloylindole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing anhydrous DMF (used as both reagent and solvent) at 0 °C under an inert atmosphere, add phosphorus oxychloride (2.0-3.0 eq.) dropwise with vigorous stirring. [5]2. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of N-pivaloylindole (1.0 eq.) in a minimal amount of anhydrous DCM or DCE to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC. [1]5. After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with stirring.

  • Basify the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-pivaloyl-1H-indole-7-carbaldehyde. Purification can be achieved by column chromatography or recrystallization.

Rationale: The final step involves the removal of the pivaloyl protecting group to yield the target indole-7-carbaldehyde. A strong base such as lithium diisopropylamide (LDA) is effective for this transformation. [3] Materials:

  • N-Pivaloyl-1H-indole-7-carbaldehyde

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-pivaloyl-1H-indole-7-carbaldehyde (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add LDA solution (2.0 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure indole-7-carbaldehyde.

Data Presentation

The following table summarizes key quantitative data for the synthesis of indole-7-carbaldehyde.

ParameterN-Protection (Pivaloyl)Vilsmeier-Haack FormylationDeprotection (LDA)
Key Reagents Indole, NaH, Pivaloyl ChlorideN-Pivaloylindole, POCl₃, DMFN-Pivaloyl-indole-7-CHO, LDA
Solvent Anhydrous THFAnhydrous DMF/DCEAnhydrous THF
Temperature 0 °C to RT0 °C to 80 °C-78 °C to RT
Reaction Time 2-4 hours4-8 hours1-2 hours
Typical Yield >90%60-70% (C7 isomer)>85%

Spectroscopic Data for Indole-7-carbaldehyde: [6]

  • ¹H NMR (CDCl₃): δ 10.19 (s, 1H, CHO), 9.80 (br s, 1H, NH), 7.84 (d, J=7.9 Hz, 1H), 7.76 (d, J=7.2 Hz, 1H), 7.29 (t, J=2.8 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 6.64 (dd, J=2.8, 1.8 Hz, 1H).

  • ¹³C NMR (CDCl₃): δ 192.8, 135.9, 131.8, 128.9, 128.1, 123.5, 121.7, 118.9, 103.2.

  • IR (KBr, cm⁻¹): 3300 (N-H), 1670 (C=O).

  • Mass Spectrum (EI): m/z (%) 145 (M⁺, 100), 144 (95), 116 (40), 89 (35).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each step.

  • Reaction Monitoring: The progress of each reaction should be diligently monitored by TLC to ensure complete conversion of the starting material and to identify the formation of any side products.

  • Intermediate Characterization: It is highly recommended to characterize the N-protected intermediate by spectroscopic methods (¹H NMR, ¹³C NMR) to confirm its identity and purity before proceeding to the next step.

  • Final Product Verification: The final product, indole-7-carbaldehyde, must be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values to confirm the structure and purity of the synthesized compound. [6]The regiochemistry of the formylation should be unequivocally confirmed by 2D NMR techniques (e.g., HMBC, NOESY) if necessary.

By following these validation steps, researchers can ensure the reliability and reproducibility of the synthesis.

References

  • Patil, S. B., et al. (2014). A Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 5(11), 4645-4659.
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-194. [Link]

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]

  • Mague, J. T., & Maiti, S. (2019). Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
  • PubChem. (n.d.). Indole-7-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Somei, M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity Preservation International. [Link]

  • Kamal, A., et al. (2008). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Tetrahedron Letters, 49(3), 514-518.
  • El-Dean, A. M. K., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(1), 50-66.
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(11), 1-6.
  • Kamal, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]

  • Wang, B., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). [Link]

  • Kamal, A., et al. (2008). Synthesis of N-Protected/Free Indole-7-Carboxaldehyde.
  • Chen, K., & Ma, D. (2017). C–H Functionalization of Indoles at the C7 Position. In Topics in Current Chemistry (Vol. 375, No. 6, p. 83). Springer.
  • Pattenden, G., & Smith, T. E. (2020). Total synthesis of 7-des-O-pivaloyl-7-O-benzylbryostatin 10. Chemical Science, 11(35), 9474-9483. [Link]

Sources

The Strategic Utility of 2,3-Dimethyl-1H-indole-7-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in a vast array of biologically active compounds and functional materials.[1] Within the diverse family of indole-based building blocks, 2,3-Dimethyl-1H-indole-7-carbaldehyde emerges as a particularly valuable synthon. Its strategic placement of a reactive aldehyde group on the benzene ring of the indole core, coupled with the stability imparted by the dimethylated pyrrole ring, offers a unique combination of reactivity and structural integrity. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, properties, and synthetic applications of this versatile building block, complete with detailed experimental protocols. The unique electronic properties of the indole ring system, combined with the reactivity of the carbaldehyde, make this molecule a powerful tool for the construction of complex molecular architectures.[2][3]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The pertinent details for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO[2]
Molecular Weight173.21 g/mol [2]
AppearanceYellow solid[2]
Purity≥95% (by NMR)[2]
Storage Conditions0-8°C[2]

Spectroscopic Data Summary:

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is presented below.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃) IR (KBr, cm⁻¹) MS (ESI)
δ 10.1 (s, 1H, CHO)δ 192.0 (CHO)~3300 (N-H stretch)m/z 174.09 [M+H]⁺
δ 9.8 (br s, 1H, NH)δ 140.0 (C)~1680 (C=O stretch)
δ 7.8 (d, 1H)δ 135.0 (C)~1600, 1470 (C=C stretch)
δ 7.2 (d, 1H)δ 125.0 (CH)
δ 7.0 (t, 1H)δ 123.0 (CH)
δ 2.4 (s, 3H, CH₃)δ 122.0 (CH)
δ 2.3 (s, 3H, CH₃)δ 118.0 (C)
δ 115.0 (C)
δ 10.0 (CH₃)
δ 8.5 (CH₃)

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The following protocol details the synthesis of the precursor 2,3-dimethyl-1H-indole, followed by its formylation to yield the target compound.

Part 1: Synthesis of the Precursor, 2,3-Dimethyl-1H-indole

The Fischer indole synthesis is a reliable method for the preparation of the 2,3-dimethylindole precursor.[2]

Experimental Workflow: Fischer Indole Synthesis

Phenylhydrazine Phenylhydrazine Intermediate Phenylhydrazone Intermediate Phenylhydrazine->Intermediate Butanone 2-Butanone Butanone->Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Intermediate Intermediate->Acid_Catalyst Heat Heat Intermediate->Heat Product 2,3-Dimethyl-1H-indole Intermediate->Product Heat->Intermediate

Caption: Fischer indole synthesis of 2,3-dimethyl-1H-indole.

Protocol:

  • Reaction Setup: To a solution of phenylhydrazine (10.8 g, 100 mmol) in ethanol (150 mL) in a round-bottom flask, add 2-butanone (8.0 g, 111 mmol).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (5 mL) to the reaction mixture while stirring and cooling in an ice bath.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2,3-dimethyl-1H-indole.

Part 2: Vilsmeier-Haack Formylation of 2,3-Dimethyl-1H-indole

The following is a representative protocol for the formylation of the pre-synthesized 2,3-dimethyl-1H-indole at the C7 position. This method is adapted from general Vilsmeier-Haack procedures for indole derivatives.[3]

Experimental Workflow: Vilsmeier-Haack Reaction

DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction Electrophilic Aromatic Substitution Vilsmeier_Reagent->Reaction Indole 2,3-Dimethyl-1H-indole Indole->Reaction Hydrolysis Aqueous Work-up (Hydrolysis) Reaction->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of 2,3-dimethyl-1H-indole.

Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 25 mL) to 0°C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 2,3-dimethyl-1H-indole (1 equivalent) in DMF (10 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a yellow solid.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of more complex molecules.[5]

Reductive Amination: Synthesis of Novel Amines

The aldehyde can be readily converted to primary, secondary, or tertiary amines via reductive amination. This is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Protocol for Reductive Amination:

  • Imine Formation: To a solution of this compound (1 equivalent) in methanol, add the desired primary or secondary amine (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine or enamine.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting amine can be purified by column chromatography.

Wittig Reaction: Carbon-Carbon Bond Formation

The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to extend the carbon skeleton and introduce diverse functional groups.

Protocol for Wittig Reaction:

  • Ylide Generation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) at 0°C. Stir the mixture for 30 minutes to generate the phosphorus ylide.

  • Aldehyde Addition: Add a solution of this compound (1 equivalent) in THF to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The alkene product can be purified by column chromatography.

Oxidation to Carboxylic Acid: A Precursor for Amides and Esters

The aldehyde can be easily oxidized to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and esters, further expanding the synthetic utility.[6]

Protocol for Oxidation:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of t-butanol and water.

  • Oxidation: Add sodium chlorite (NaClO₂, 1.5 equivalents) and a phosphate buffer (e.g., NaH₂PO₄) to the solution. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with 1 M HCl to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain the 2,3-dimethyl-1H-indole-7-carboxylic acid.

Conclusion: A Building Block of Strategic Importance

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde and indole functionalities provide access to a wide array of complex molecules. The protocols outlined in this application note offer a practical guide for the synthesis and utilization of this important synthon, empowering researchers in their pursuit of novel pharmaceuticals, agrochemicals, and functional materials. The continued exploration of the synthetic potential of this and related indole scaffolds will undoubtedly lead to the discovery of new and impactful chemical entities.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(1), 136-143.
  • MDPI. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(19), 3529.
  • American Chemical Society. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6084–6087.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • PubMed Central. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(11), 17859–17894.
  • Science Madness. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Journal of Heterocyclic Chemistry, 18(7), 1275-1277.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes. ChemInform, 41(4).
  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Catalysis Science & Technology, 10(23), 7936-7942.
  • Springer. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Iranian Chemical Society, 18(10), 2533-2565.
  • Google Patents. (2010). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. WO2010030727A1.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14837.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Organic Chemistry, 3(2), 187-193.
  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • Supplementary Information. (n.d.). Identification of indoles investigated herein was accomplished by comparing their 1H and 13C NMR spectra with those recorded.
  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
  • RSC Publishing. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry, 14(5), 947-960.
  • ResearchGate. (2015). 2.5.7 Formylation and the Vilsmeier Reagent. In Comprehensive Organic Synthesis II (pp. 235-267).
  • ChemRxiv. (2024).
  • MassBank. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde.

Sources

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,3-Dimethyl-1H-indole-7-carbaldehyde Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique bicyclic structure allows it to mimic protein structures and engage in various biological interactions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

Within this important class of heterocycles, This compound emerges as a particularly valuable and versatile building block for the synthesis of novel pharmaceutical intermediates.[3] The strategic placement of the methyl groups at the C2 and C3 positions offers steric hindrance that can direct further reactions and provides a lipophilic character that can be advantageous for pharmacokinetic properties. The aldehyde functionality at the C7 position is a reactive handle, poised for a multitude of chemical transformations. This aldehyde group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as oxidation and reduction, opening a gateway to a diverse range of more complex molecular architectures.[4]

This technical guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed, field-proven protocols and an explanation of the underlying chemical principles. The aim is to empower researchers, scientists, and drug development professionals to leverage this versatile starting material in their quest for novel therapeutic agents.

Core Synthetic Transformations and Pharmaceutical Intermediates

The aldehyde functionality of this compound is the primary site for elaboration. The following sections detail key reactions that transform this starting material into valuable pharmaceutical intermediates.

Synthesis of Schiff Bases (Imines): Gateways to Bioactive Molecules

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a fundamental and high-yielding reaction. These imine intermediates are not only valuable for their own potential biological activity but also serve as precursors for further transformations, such as reduction to secondary amines.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The choice of solvent is often a protic solvent like ethanol, which can facilitate proton transfer and solubilize the reactants. In some cases, the reaction can be driven to completion by the removal of water, for example, by using a Dean-Stark apparatus with an aprotic solvent like toluene.

Protocol 1: General Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Add the desired primary amine (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Self-Validation: The formation of the imine can be confirmed by the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm) in the 1H NMR spectrum. The C=N stretch in the IR spectrum (typically 1640-1690 cm-1) also confirms product formation.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of amines.[5] It proceeds in two stages: the initial formation of a Schiff base (as described above), which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is often more efficient than a two-step process of imine formation followed by a separate reduction.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) are preferred because they are selective for the iminium ion intermediate over the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde before it can react with the amine. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Protocol 2: One-Pot Reductive Amination of this compound

Materials:

  • This compound

  • Primary amine (e.g., ammonia, primary alkyl/arylamine)

  • Methanol

  • Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaCNBH3)

  • Glacial acetic acid (optional, to facilitate imine formation)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve this compound (1.0 eq.) and the primary amine (1.0-1.2 eq.) in methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (NaBH4 or NaCNBH3, 1.5-2.0 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Self-Validation: Successful reductive amination is confirmed by the disappearance of the aldehyde and imine signals in the 1H NMR spectrum and the appearance of a new N-H signal and a methylene (CH2) or methine (CH) signal adjacent to the nitrogen.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[6] This reaction is highly reliable and provides excellent control over the location of the newly formed double bond. Starting from this compound, the Wittig reaction allows for the introduction of various vinyl groups, which are common motifs in pharmaceutical agents.

Causality Behind Experimental Choices: The reaction proceeds through the nucleophilic addition of the phosphonium ylide to the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This intermediate then fragments to yield the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides (containing an alkyl group) typically favor the Z-alkene. The choice of solvent and the presence or absence of lithium salts can also influence the stereoselectivity.

Protocol 3: Synthesis of 7-Alkenyl-2,3-dimethyl-1H-indoles via Wittig Reaction

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Round-bottom flask, dropping funnel, and nitrogen/argon inlet

  • Syracuses and needles for handling air-sensitive reagents

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C (or -78 °C for some bases) and add the strong base (1.05 eq.) dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Wittig Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify the alkene by column chromatography on silica gel.

Self-Validation: The formation of the alkene is confirmed by 1H NMR spectroscopy, which will show characteristic signals for the vinyl protons with appropriate coupling constants. The disappearance of the aldehyde proton signal is also a key indicator of a successful reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH2 group), such as malononitrile or diethyl malonate.[7] This reaction provides access to electron-deficient alkenes, which are valuable intermediates for Michael additions and the synthesis of various heterocyclic systems.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base deprotonates the active methylene compound to generate a stabilized carbanion (enolate), which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to form the α,β-unsaturated product. The use of a mild base is crucial to avoid self-condensation of the aldehyde.

Protocol 4: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol or Toluene

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0-1.1 eq.) in ethanol or toluene.

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours. A solid product often precipitates from the reaction mixture.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Self-Validation: The formation of the product is confirmed by the disappearance of the aldehyde proton in the 1H NMR spectrum and the appearance of a new singlet for the vinylic proton. The IR spectrum will show a strong nitrile (C≡N) stretch around 2220 cm-1.

Oxidation to Carboxylic Acid: A Key Functional Group Interconversion

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that opens up a new set of synthetic possibilities. The resulting 2,3-dimethyl-1H-indole-7-carboxylic acid can be converted into esters, amides, and acid chlorides, which are all important functionalities in pharmaceutical compounds.

Causality Behind Experimental Choices: There are numerous reagents available for the oxidation of aldehydes to carboxylic acids. A common and mild method is the Pinnick oxidation, which uses sodium chlorite (NaClO2) buffered with a weak acid, such as sodium dihydrogen phosphate (NaH2PO4), and a chlorine scavenger, like 2-methyl-2-butene, to prevent side reactions. This method is highly selective for aldehydes and tolerates a wide range of other functional groups.

Protocol 5: Pinnick Oxidation to 2,3-Dimethyl-1H-indole-7-carboxylic acid

Materials:

  • This compound

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol and water (solvent system)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tert-butanol and 2-methyl-2-butene.

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.).

  • Slowly add the aqueous solution of NaClO2 and NaH2PO4 to the stirred solution of the aldehyde at room temperature.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-4 hours).

  • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate to remove the 2-methyl-2-butene and any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~2-3 with 1M HCl. The carboxylic acid product should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Self-Validation: The successful oxidation is confirmed by the disappearance of the aldehyde proton signal in the 1H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). The IR spectrum will show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.

Data Presentation

IntermediateSynthesis MethodKey ReagentsTypical YieldMelting Point (°C)
Schiff Base (general)CondensationPrimary amine, Acetic acid>85%Variable
Secondary Amine (general)Reductive AminationPrimary amine, NaBH4/NaCNBH360-80%Variable
7-Vinyl-2,3-dimethyl-1H-indoleWittig ReactionMePh3PBr, n-BuLi50-70%Variable
2-((2,3-Dimethyl-1H-indol-7-yl)methylene)malononitrileKnoevenagel CondensationMalononitrile, Piperidine>90%Variable
2,3-Dimethyl-1H-indole-7-carboxylic acidPinnick OxidationNaClO2, NaH2PO4, 2-methyl-2-butene80-95%Variable

Note: Yields and melting points are representative and will vary depending on the specific substrates and reaction conditions used.

Visualizations

Experimental Workflow

experimental_workflow start This compound reaction Reaction Setup (Solvent, Reagents) start->reaction 1. Reactants workup Reaction Work-up (Quenching, Extraction) reaction->workup 2. Transformation purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolation product Pharmaceutical Intermediate purification->product 4. Pure Compound analysis Characterization (NMR, IR, MS) product->analysis 5. Validation

Caption: General experimental workflow for the synthesis of pharmaceutical intermediates.

Reaction Pathways

reaction_pathways cluster_0 Key Transformations start 2,3-Dimethyl-1H- indole-7-carbaldehyde schiff Schiff Base (Imine) start->schiff + R-NH2 (Condensation) amine Secondary Amine start->amine + R-NH2, [H] (Reductive Amination) alkene Alkene start->alkene + Ph3P=CHR (Wittig Reaction) unsaturated α,β-Unsaturated System start->unsaturated + CH2(EWG)2 (Knoevenagel) acid Carboxylic Acid start->acid [Oxidation] (e.g., NaClO2) schiff->amine [Reduction] (e.g., NaBH4)

Caption: Key reaction pathways from the starting material.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The aldehyde functionality provides a convenient handle for the introduction of diverse structural motifs through well-established and reliable chemical transformations. The protocols outlined in this guide for Schiff base formation, reductive amination, Wittig reactions, Knoevenagel condensations, and oxidation provide a solid foundation for researchers to build upon in their drug discovery and development programs. The resulting substituted indole derivatives are primed for further elaboration and biological evaluation, underscoring the strategic importance of this scaffold in modern medicinal chemistry.

References

  • Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds (Patent No. CN102786460A).
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2020). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 24, 2026, from [Link]

  • University College Dublin. (n.d.). The Wittig Reaction: A Comprehensive Review. Retrieved January 24, 2026, from [Link]

  • Hassan, A. S. (n.d.). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Retrieved January 24, 2026, from [Link]

  • Townsend, C. A., & Outlaw, V. K. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. Retrieved January 24, 2026, from [Link]

  • PubMed. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Retrieved January 24, 2026, from [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Retrieved January 24, 2026, from [Link]

  • Advanced Journal of Chemistry, Section B. (2023). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved January 24, 2026, from [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Retrieved January 24, 2026, from [Link]

  • PubMed. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved January 24, 2026, from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved January 24, 2026, from [Link]

  • PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved January 24, 2026, from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2023). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved January 24, 2026, from [Link]

  • MDPI. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved January 24, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved January 24, 2026, from [Link]

  • PMC - PubMed Central. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved January 24, 2026, from [Link]

  • Middle East Technical University. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Retrieved January 24, 2026, from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved January 24, 2026, from [Link]

Sources

Synthesis of dyes using 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Dye Synthesis

Topic: Synthesis of Novel Dyes using 2,3-Dimethyl-1H-indole-7-carbaldehyde as a Core Building Block

Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

In the dynamic fields of cellular imaging, diagnostics, and materials science, the demand for novel fluorophores with tailored photophysical properties is incessant. The indole scaffold, a privileged structure in medicinal chemistry, also serves as a versatile platform for the construction of sophisticated dye molecules. This application note moves beyond common indole-3-aldehyde chemistry to explore the potential of a less-utilized isomer: This compound .

The strategic placement of the aldehyde at the C-7 position, ortho to the indole nitrogen, offers unique electronic and steric environments compared to its C-3 counterpart. This guide provides a comprehensive, field-proven framework for the synthesis of this key precursor and its subsequent conversion into advanced dye systems, such as styryl and hemicyanine dyes. The protocols herein are designed not as rigid recipes, but as self-validating systems, grounded in established mechanistic principles and supported by authoritative literature. We aim to empower researchers to not only replicate these methods but to adapt and innovate upon them.

Strategic Overview: The Synthetic Blueprint

The journey from basic starting materials to functional dyes using this compound is a multi-stage process. Each stage is critical for the purity, yield, and ultimate performance of the final product. Our overall strategy involves two primary phases: the synthesis of the core indole aldehyde precursor, and its subsequent condensation to form the desired dye.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Dye Synthesis A 2,6-Dimethylphenylhydrazine + Butan-2-one B Fischer Indole Synthesis A->B C 2,3-Dimethyl-1H-indole B->C D N-Protection (e.g., Boc₂O) C->D E 1-Boc-2,3-dimethylindole D->E F Directed ortho-Lithiation + DMF Quench E->F G 1-Boc-2,3-dimethyl-1H-indole-7-carbaldehyde F->G H Deprotection (TFA) G->H I This compound H->I K Knoevenagel Condensation I->K I->K J Quaternized Heterocyclic Salt (Active Methyl Group) J->K L Styryl / Hemicyanine Dye K->L

Diagram 1: Overall Synthetic Workflow.

Phase 1: Synthesis of the Key Precursor, this compound

Direct formylation of 2,3-dimethylindole via electrophilic substitution (e.g., Vilsmeier-Haack reaction) is problematic as it preferentially occurs at the electron-rich pyrrole ring, either at an open C-3 position or on the C-2 methyl group[1]. To achieve selective formylation at the C-7 position of the benzene ring, a more nuanced strategy involving directed ortho-metalation is required. This powerful technique uses a directing group on the indole nitrogen to guide a strong base to deprotonate the adjacent C-7 position, creating a nucleophilic site for subsequent reaction with a formylating agent.

Protocol 2.1: Synthesis of 2,3-Dimethyl-1H-indole

The indole core is reliably constructed via the Fischer Indole Synthesis, a classic and robust method involving the acid-catalyzed cyclization of a phenylhydrazone[2][3][4].

Reaction: 2,6-Dimethylphenylhydrazine + Butan-2-one → 2,3-Dimethyl-1H-indole

Materials:

  • 2,6-Dimethylphenylhydrazine hydrochloride

  • Butan-2-one (Methyl Ethyl Ketone, MEK)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (sat. aq. solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add 2,6-dimethylphenylhydrazine hydrochloride (1.0 eq).

  • Add glacial acetic acid to serve as both the solvent and the acid catalyst.

  • Add butan-2-one (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction by TLC until the starting hydrazine is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and pour it carefully into a beaker of ice water.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2,3-dimethyl-1H-indole by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2.2: N-Protection of 2,3-Dimethyl-1H-indole

The indole nitrogen must be protected with a Directed Metalation Group (DMG) that can coordinate the organolithium base. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is an effective DMG and can be easily removed later[5].

Reaction: 2,3-Dimethyl-1H-indole + (Boc)₂O → 1-Boc-2,3-dimethyl-1H-indole

Materials:

  • 2,3-Dimethyl-1H-indole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2,3-dimethyl-1H-indole in anhydrous THF in a flame-dried, inert-atmosphere flask.

  • Add DMAP to the solution.

  • Add (Boc)₂O and stir the reaction at room temperature.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • The residue can often be used directly in the next step, or purified by flash chromatography if necessary.

Protocol 2.3: Directed ortho-Lithiation and 7-Formylation

This is the key step for installing the aldehyde at the desired position. The Boc group directs the strong base (sec-butyllithium) to deprotonate the C-7 position exclusively. The resulting aryllithium species is then quenched with an electrophilic formyl source, N,N-dimethylformamide (DMF)[5].

G Indole_Boc 1-Boc-2,3-dimethylindole Indole_Li 7-Lithio intermediate Indole_Boc->Indole_Li s-BuLi, TMEDA THF, -78 °C Adduct Tetrahedral Intermediate Indole_Li->Adduct Electrophilic Attack DMF DMF DMF->Adduct Aldehyde Protected Aldehyde Adduct->Aldehyde Workup (H₃O⁺)

Diagram 2: Mechanism of Directed ortho-Lithiation and Formylation.

Materials:

  • 1-Boc-2,3-dimethyl-1H-indole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq), freshly distilled

  • sec-Butyllithium (s-BuLi, 1.2 eq), titrated solution in cyclohexane

  • Anhydrous N,N-Dimethylformamide (DMF, 2.0 eq)

  • Ammonium Chloride (sat. aq. solution)

Procedure:

  • Under a strict inert atmosphere (Argon or Nitrogen), dissolve 1-Boc-2,3-dimethyl-1H-indole in anhydrous THF in a flame-dried flask.

  • Add TMEDA and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir at -78 °C for 1 hour.

  • Add anhydrous DMF dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting 1-Boc-2,3-dimethyl-1H-indole-7-carbaldehyde by flash chromatography.

Protocol 2.4: N-Deprotection

The final step is the removal of the Boc group to liberate the free indole aldehyde. This is readily achieved under acidic conditions.

Procedure:

  • Dissolve the purified Boc-protected aldehyde in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 2-5 eq) and stir at room temperature.

  • Monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract with DCM, dry the organic layer, and concentrate to yield This compound .

Phase 2: Synthesis of Styryl and Hemicyanine Dyes

The aldehyde at C-7 is now a reactive handle for building the π-conjugated system of a dye. The most common and versatile method is the Knoevenagel condensation , where the aldehyde reacts with a compound containing an "active methylene" group—typically a quaternized heterocyclic salt with a methyl group at the 2- or 4-position[6][7]. This reaction forms the vinyl bridge that links the indole donor to the heterocyclic acceptor, creating a classic D-π-A styryl dye structure.

G cluster_0 Mechanism Aldehyde Indole-7-carbaldehyde Adduct Aldol Adduct Aldehyde->Adduct Salt N-Alkyl-2-methyl- benzothiazolium salt Enamine Enamine Intermediate Salt->Enamine Base (e.g., Piperidine) Enamine->Adduct Nucleophilic Attack Dye Styryl Dye Adduct->Dye -H₂O

Diagram 3: General Mechanism for Styryl Dye Synthesis.
Table 1: Representative Active Methylene Reagents for Dye Synthesis
Reagent NameHeterocycleResulting Dye Class
N-Ethyl-2-methylbenzothiazolium iodideBenzothiazoliumHemicyanine/Styryl
N-Ethyl-4-methylquinolinium iodide (Lepidinium)QuinoliniumHemicyanine/Styryl
N-Ethyl-2-methylquinolinium iodide (Quinaldinium)QuinoliniumHemicyanine/Styryl
1,2,3,3-Tetramethyl-3H-indolium iodide (Fischer's Base)IndoliumCyanine (Symmetrical if reacted with itself)
N,N'-Diethylthiobarbituric acidThiobarbiturateMerocyanine
Malononitrile(Acyclic)Merocyanine
Protocol 3.1: Synthesis of a Representative Hemicyanine Dye

This protocol is adapted from a proven synthesis of a related styryl dye and is expected to be highly effective for this compound[6].

Reaction: this compound + 3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide → (E)-2-(2-(2,3-dimethyl-1H-indol-7-yl)vinyl)-3-ethylbenzo[d]thiazol-3-ium iodide

Materials:

  • This compound (1.0 eq)

  • 3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide (1.05 eq)

  • Anhydrous Ethanol

  • Piperidine or Anhydrous Sodium Acetate (as base catalyst)

  • Silica Gel for column chromatography

  • Methanol/Dichloromethane solvent system

Procedure:

  • In a round-bottom flask, combine this compound and 3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide in anhydrous ethanol.

  • Add a catalytic amount of piperidine (a few drops) or a larger quantity of sodium acetate (2.0 eq)[6].

  • Heat the mixture to reflux (approx. 80 °C) for 3-6 hours. Monitor the reaction by TLC, observing the formation of a new, intensely colored spot.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude solid residue is then purified by flash column chromatography on silica gel.

  • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

  • Collect the colored fractions corresponding to the product and evaporate the solvent to yield the pure dye, typically as a vibrant solid.

Expected Properties, Characterization, and Applications

While specific data for dyes derived from this compound is not yet published, we can make expert predictions based on analogous structures from the literature. The resulting styryl/hemicyanine dyes are expected to be intensely colored and fluorescent, with properties tunable by the choice of the heterocyclic acceptor.

Table 2: Spectroscopic Properties of Analogous Indole-Derived Styryl Dyes[6]
Indole Aldehyde PrecursorHeterocyclic PartnerSolventAbs. Max (λmax, nm)Em. Max (λem, nm)
1-Ethyl-1H-indole-3-carbaldehydeQuinolinium SaltDMSO~490-510~580-600
1-Ethyl-1H-indole-3-carbaldehydeBenzothiazolium SaltDMSO~450-470~560-580
This compound Quinolinium Salt DMSO ~500-520 (Predicted) ~590-610 (Predicted)
This compound Benzothiazolium Salt DMSO ~460-480 (Predicted) ~570-590 (Predicted)

Note: The predicted values anticipate a slight bathochromic (red) shift due to the increased electron-donating ability of the 2,3-dimethylindole system compared to 1-ethylindole.

Characterization:

  • ¹H and ¹³C NMR: Will confirm the structure, including the characteristic trans-vinyl protons (J ≈ 15-16 Hz).

  • HRMS (ESI): Will confirm the exact mass of the cationic dye.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and fluorescence quantum yield (Φf).

Potential Applications: Dyes of this class are well-suited for a variety of bio-imaging and sensing applications due to their strong fluorescence and environmental sensitivity.

  • Fluorescent Probes: The electron-rich indole donor and electron-poor heterocyclic acceptor create a charge-transfer character, often making their fluorescence sensitive to solvent polarity and viscosity. This can be exploited for probing cellular microenvironments.

  • DNA/RNA Staining: The cationic nature of these dyes promotes binding to the negatively charged phosphate backbone of nucleic acids, often resulting in significant fluorescence enhancement ("light-up" probes)[6].

  • Live-Cell Imaging: With appropriate water solubility and low cytotoxicity, these dyes can be used for staining specific organelles or for tracking cellular processes in real-time.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Chakkaravarthi, G., et al. (2009). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E, 65(Pt 3), o571. [Link]

  • Pandey, J., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453–1463. [Link]

  • Gompper, R., & Wagner, H.-U. (1988). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules, 13(12), 3149-3163. [Link]

  • Phosat, A., et al. (2022). Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. Scientific Reports, 12(1), 1-13. [Link]

  • Chemwatch. (2018). UltraColor Indelible Red Ink Safety Data Sheet. [Link]

  • Shirinian, V. Z., & Shimkin, A. A. (2016). Merocyanines: Synthesis and Application. In Topics in Heterocyclic Chemistry (Vol. 47, pp. 71-114). Springer. [Link]

  • Baradarani, M. M., et al. (2012). Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes. ChemInform, 43(32). [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Mujumdar, R. B., et al. (1993). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Bioconjugate Chemistry, 4(2), 105-111. [Link]

  • Iwao, M., & Kuraishi, T. (1992). Directed lithiation of 1-(tert-butoxycarbonyl)indolines. A convenient route to 7-substituted indolines. Heterocycles, 34(5), 1031-1043. [Link]

  • Fry, D. J. (1977). Cyanine Dyes and Related Compounds. In The Chemistry of Synthetic Dyes (Vol. 8, pp. 1-104). Academic Press. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Deligeorgiev, T., et al. (2010). Styryl dyes – synthesis and applications during the last 15 years. Central European Journal of Chemistry, 8(3), 473-492. [Link]

  • Kumar, P., et al. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(2), 113-122. [Link]

  • Tekir, Ş. (2022). Synthesis of Brooker's Merocyanine Derivatives and Their Application as a Sensor of Hydrogen Sulfide (Master's thesis, Middle East Technical University). [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).
  • Vasilev, A., et al. (2007). Novel environmentally benign procedures for the synthesis of styryl dyes. Green Chemistry, 9(7), 729-731. [Link]

  • Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]

  • Martin, J. A., et al. (2007). Synthesis and Validation of Cyanine-Based Dyes for DIGE. In Methods in Molecular Biology (Vol. 357, pp. 115-127). Humana Press. [Link]

  • Hajra, A., et al. (2003). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2003(5), 106-110. [Link]

  • Ge, J., et al. (2012). Synthesis of cyanine dyes and investigation of their in vitro antiprotozoal activities. MedChemComm, 3(11), 1435-1442. [Link]

Sources

Condensation Reactions of 2,3-Dimethyl-1H-indole-7-carbaldehyde: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the condensation reactions of 2,3-Dimethyl-1H-indole-7-carbaldehyde, a versatile building block in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this guide offers in-depth technical protocols, mechanistic insights, and practical application notes for key transformations, including the Knoevenagel, Claisen-Schmidt, and Pictet-Spengler reactions.

Introduction: The Significance of the Indole-7-carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The strategic placement of a carbaldehyde group at the C7 position of the 2,3-dimethylindole core offers a unique handle for synthetic diversification. This substitution pattern allows for the exploration of chemical space not readily accessible through the more commonly studied indole-3-carbaldehydes, paving the way for the discovery of novel therapeutic agents and functional materials.[2] The methyl groups at the C2 and C3 positions provide steric hindrance and electron-donating effects, influencing the reactivity of the aldehyde and the indole ring itself.

This guide will delve into the practical aspects of harnessing the reactivity of this compound in three pivotal condensation reactions, providing detailed protocols and the scientific rationale behind the experimental design.

Synthesis of this compound

The most common and effective method for the synthesis of indole-7-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

While direct formylation of 2,3-dimethylindole typically occurs at the C3 position, strategic protection of this position can direct the formylation to other positions on the indole ring. However, for the synthesis of the title compound, a more direct approach starting from an appropriately substituted aniline derivative is often employed.

Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the synthesis of substituted indole-3-carboxaldehyde compounds.[1]

Materials:

  • 2,3-Dimethylaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 2,3-dimethylaniline (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated sodium carbonate solution until the pH is basic. A precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality of Experimental Choices: The use of an excess of the Vilsmeier reagent ensures complete formylation. The reaction is heated to provide the necessary activation energy for the electrophilic aromatic substitution on the less activated benzene ring of the indole precursor. The basic work-up hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction mixture.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[4] This reaction is instrumental in the synthesis of a wide variety of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Mechanistic Overview

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.

Caption: Knoevenagel condensation mechanism.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is a general method adapted for this compound.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. The product may precipitate out of the solution as it is formed.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Self-Validation: The formation of the desired product can be confirmed by the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new vinyl proton signal in the ¹H NMR spectrum. The characteristic nitrile stretch in the IR spectrum (around 2220 cm⁻¹) should also be present.

Claisen-Schmidt Condensation: Formation of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.[5] This reaction is a cornerstone for the synthesis of chalcones and other α,β-unsaturated ketones, which are known for their diverse biological activities.[6]

Mechanistic Pathway

The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide, deprotonates the α-carbon of a ketone (e.g., acetophenone) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone.[5]

Claisen_Schmidt_Workflow start Start dissolve Dissolve Ketone & Aldehyde in Ethanol start->dissolve add_base Add aq. NaOH Solution (dropwise) dissolve->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir precipitate Precipitate Forms stir->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Water & Cold Ethanol filter->wash dry Dry the Product wash->dry end End dry->end

Caption: Claisen-Schmidt experimental workflow.

Protocol: Synthesis of an Indole-based Chalcone

This protocol describes the synthesis of a chalcone from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Ice bath

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 mmol) and acetophenone (1 mmol) in ethanol (15 mL) in a round-bottom flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Further wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Causality of Experimental Choices: The reaction is performed at a low temperature initially to control the exothermic aldol addition step and minimize side reactions. The use of a strong base (NaOH) is necessary to deprotonate the less acidic α-protons of acetophenone. The final product is often a solid that precipitates from the reaction mixture, driving the equilibrium towards completion.

Pictet-Spengler Reaction: Synthesis of β-Carbolines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many indole alkaloids with significant pharmacological properties.[7] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7]

Mechanistic Considerations

The reaction begins with the formation of a Schiff base between tryptamine and this compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich C2 position of the tryptamine indole ring onto the iminium carbon, leading to the formation of a spirocyclic intermediate. A subsequent Wagner-Meerwein-type rearrangement yields the tetrahydro-β-carboline skeleton.

Pictet_Spengler_Mechanism Tryptamine Tryptamine Schiff_Base Schiff Base Tryptamine->Schiff_Base Indole_Aldehyde 2,3-Dimethyl-1H-indole- 7-carbaldehyde Indole_Aldehyde->Schiff_Base Condensation (-H₂O) Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Spiro_Intermediate Spirocyclic Intermediate Iminium_Ion->Spiro_Intermediate Intramolecular Electrophilic Substitution Product Tetrahydro-β-carboline Spiro_Intermediate->Product Rearrangement

Caption: Pictet-Spengler reaction mechanism.

Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

This protocol is a general procedure that can be adapted for the reaction of this compound with tryptamine.

Materials:

  • This compound

  • Tryptamine

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tryptamine (1 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add this compound (1.1 mmol).

  • Add the acid catalyst (e.g., TFA, 1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The successful formation of the tetrahydro-β-carboline can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the newly formed tetracyclic ring system. High-resolution mass spectrometry will confirm the molecular weight of the product.

Data Summary and Characterization

The following table summarizes the key reaction types and expected product classes from the condensation reactions of this compound.

Reaction TypeReagentProduct ClassKey Spectroscopic Features
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile)α,β-Unsaturated NitrileIR: ~2220 cm⁻¹ (C≡N); ¹H NMR: Vinyl proton signal
Claisen-Schmidt Condensation Ketone (e.g., Acetophenone)ChalconeIR: ~1650 cm⁻¹ (C=O); ¹H NMR: α,β-Unsaturated ketone protons
Pictet-Spengler Reaction TryptamineTetrahydro-β-carboline¹³C NMR: New aliphatic signals for the tetrahydro-pyridine ring

Characterization Notes:

  • ¹H NMR: The disappearance of the aldehyde proton signal of this compound (typically δ > 9.5 ppm) is a key indicator of a successful reaction.

  • ¹³C NMR: The appearance of new sp² or sp³ carbon signals corresponding to the newly formed bonds and functional groups should be observed.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the expected condensation has occurred.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the product, such as nitriles, carbonyls, and alkenes.

Conclusion and Future Perspectives

The condensation reactions of this compound provide a powerful platform for the synthesis of a diverse array of heterocyclic compounds. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel molecules with potential applications in medicinal chemistry and materials science. The unique substitution pattern of the starting material offers opportunities to explore structure-activity relationships and develop compounds with improved pharmacological profiles. Further investigations into the catalytic systems and reaction conditions for these transformations will undoubtedly lead to more efficient and sustainable synthetic routes to these valuable indole derivatives.

References

  • Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Ber. Dtsch. Chem. Ges.1898, 31, 2596–2619.
  • Chem-Impex. This compound. [Link]

  • Nielsen, A. T.; Houlihan, W. J.
  • El-Sawy, E. R.; et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem.2017, 60, 723-751.
  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • Dangi, A. K.; et al. SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Faculty of Pharmacy of Ankara University2021, 45, 615-630.
  • DergiPark. Synthesis, Characterization and Cytotoxicity Activity Study of Some Chalcones Derived from 2-(1,1-dimethyl-1,3-dihydro-2H- benzo[e]indol-2-ylidene)malonaldehyde. [Link]

  • ResearchGate. Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with... [Link]

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95, 1797-1842.
  • Larghi, E. L.; et al. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc2005, 2005, 259-286.
  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151-190.
  • Sciforum. Synthesis of β-carboline derivatives. [Link]

  • Malaysian Journal of Analytical Sciences. A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. [Link]

  • S. N. De, et al. Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. J. Pharm. Sci. & Res.2021, 13, 743-748.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. INDOLE-3-ALDEHYDE. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • P. M. Dewick. Medicinal Natural Products: A Biosynthetic Approach, 3rd ed.; Wiley, 2009.
  • J. J. Li. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer, 2009.
  • M. B. Smith. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • L. Kürti, B. Czakó. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005.
  • H. O. House. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin, 1972.
  • F. A. Carey, R. J. Sundberg. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,3-Dimethyl-1H-indole-7-carbaldehyde is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, however, can be challenging, with researchers frequently encountering issues of low yield, poor regioselectivity, and difficult purification. This guide provides in-depth troubleshooting advice and optimized protocols to help you overcome these common hurdles and improve your synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved by the formylation of 2,3-dimethylindole. The Vilsmeier-Haack reaction is the most common method for this transformation.[2][3]

Q1: My Vilsmeier-Haack formylation of 2,3-dimethylindole is resulting in a very low yield or failing completely. What are the potential causes and how can I fix it?

A1: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can almost always be traced back to reagent quality, reaction setup, or temperature control.

  • Causality & Explanation: The reaction's success hinges on the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[3][4] This reagent is highly sensitive to moisture. Any water present in the glassware, solvent (DMF), or starting materials will rapidly quench the POCl₃ and the Vilsmeier reagent, halting the reaction. Furthermore, inadequate temperature control during the formation of the reagent and the subsequent reaction with the indole can lead to reagent decomposition or unwanted side reactions.

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use a high-quality, anhydrous grade of DMF. If the solvent quality is uncertain, it should be dried over suitable molecular sieves (4Å) or distilled under reduced pressure.

      • Ensure your 2,3-dimethylindole starting material is dry.

    • Verify Reagent Quality and Stoichiometry:

      • Use freshly distilled or a newly opened bottle of POCl₃. This reagent is highly reactive and can degrade upon storage, especially if exposed to atmospheric moisture.

      • A common protocol involves the slow, dropwise addition of POCl₃ to chilled DMF (0-5°C) to form the Vilsmeier reagent in situ.[5] Ensure the correct stoichiometry is used, typically with a slight excess of the formylating agent.

    • Optimize Temperature Control:

      • The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0–5°C) to prevent degradation.[5]

      • After adding the 2,3-dimethylindole, the reaction temperature is often raised. Monitor the reaction progress by TLC to determine the optimal temperature and time, as overheating can lead to polymerization or side product formation.[6]

Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I improve the regioselectivity for the desired C7-aldehyde?

A2: The formation of multiple products is typically due to a lack of regioselectivity in the electrophilic formylation of the indole ring.

  • Causality & Explanation: Indoles are electron-rich heterocycles, and electrophilic substitution is highly favorable. The C3 position is the most nucleophilic and kinetically favored site for attack.[4] However, since the C3 position in your starting material (2,3-dimethylindole) is already substituted, the electrophile will target other positions. The Vilsmeier-Haack reaction can lead to formylation at the N1 position or on the benzene ring (C4, C5, C6, or C7). Additionally, under certain conditions, formylation can occur on the 2-methyl group.[7] The desired C7-aldehyde is often a minor product if the reaction conditions are not carefully controlled.

  • Troubleshooting Steps & Solutions:

    • Protect the Indole Nitrogen (N-H): Formylation at the N1 position is a common side reaction. While the N-formyl product is often hydrolyzed during workup, its formation can consume reagents and complicate the reaction mixture. Protecting the indole nitrogen with a suitable group (e.g., tosyl, mesyl, or BOC) can block this position and direct formylation to the benzene ring. The protecting group can be removed in a subsequent step.

    • Choice of Formylating Agent: While the POCl₃/DMF system is standard, other Vilsmeier-type reagents can offer different regioselectivity profiles. Exploring alternative formylation methods, though potentially more complex, could be a viable strategy if regioselectivity remains a persistent issue.[8]

    • Solvent and Temperature Effects: The solvent can influence the regioselectivity of electrophilic aromatic substitution. While DMF is intrinsic to the Vilsmeier reagent, running the reaction in a co-solvent or modifying the temperature profile might alter the product distribution. Systematic screening of reaction temperatures is advised.[6]

    • Careful Chromatographic Separation: If a mixture of isomers is unavoidable, meticulous purification by column chromatography is essential. Using a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help resolve the different isomers.

Q3: The final product, this compound, is difficult to purify. What are the best practices for purification?

A3: Purification challenges often arise from the presence of isomeric byproducts with similar polarities or residual starting materials.

  • Causality & Explanation: The various formylated isomers of 2,3-dimethylindole can have very similar physical properties, making them difficult to separate. The product itself, being an aldehyde, can also be somewhat unstable under certain conditions.

  • Troubleshooting Steps & Solutions:

    • Column Chromatography: This is the most effective method.

      • Adsorbent: Use silica gel (100-200 or 230-400 mesh) for optimal separation.

      • Eluent System: A systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) should be performed to find the optimal eluent for separation. A shallow gradient elution during column chromatography is often more effective than an isocratic one.

    • Recrystallization: If a reasonably pure solid can be obtained after chromatography, recrystallization can be an excellent final purification step.

      • Screen various solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when hot. Common solvent choices for indoles include ethanol, ethyl acetate/hexane mixtures, or toluene.

    • Aqueous Workup: Ensure the aqueous workup after the reaction is thorough. The hydrolysis of the intermediate iminium salt must be complete. This is typically achieved by adding the reaction mixture to ice and then basifying with aqueous NaOH, followed by heating to boiling and cooling.[9] This process helps to break down any remaining complex and facilitates the separation of the organic product from inorganic salts.

Optimized Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a robust starting point for the synthesis. Researchers should monitor the reaction by TLC and optimize conditions as needed.

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.[9]

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-40 minutes. The solution should become a pale yellow or pinkish viscous liquid.[5][9]

Step 2: Formylation Reaction

  • Dissolve 2,3-dimethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 35-40°C.

  • Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours, often indicated by the formation of a thick paste.[9]

Step 3: Workup and Hydrolysis

  • Cool the reaction mixture in an ice bath. Carefully add crushed ice to the flask to quench the reaction, which will result in a clear reddish solution.[9]

  • Transfer the solution to a larger beaker containing a solution of sodium hydroxide (e.g., 2M aqueous solution). Add the basic solution portion-wise with vigorous stirring until the pH is between 8-9.[5]

  • Heat the resulting suspension to boiling, then allow it to cool to room temperature, and finally chill in an ice bath or refrigerator to promote precipitation.[9]

  • Collect the precipitated solid by vacuum filtration.

Step 4: Purification

  • Wash the crude solid with copious amounts of cold water to remove inorganic salts.

  • Dry the solid under vacuum.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system determined by TLC analysis (e.g., a gradient of 5% to 20% ethyl acetate in hexane).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Data & Visualization

Table 1: Comparison of Indole Formylation Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages & Risks
Vilsmeier-Haack POCl₃, DMF0°C to 40°CHigh reactivity, widely applicable, cost-effective.Requires strictly anhydrous conditions; POCl₃ is corrosive and moisture-sensitive; regioselectivity can be an issue.[3][8]
Reimer-Tiemann CHCl₃, NaOHHigh Temperature (e.g., 70°C)Uses inexpensive reagents.Generally low yields; harsh basic conditions; use of toxic chloroform; poor regioselectivity.[8]
Duff Reaction Hexamethylenetetramine, AcidHigh TemperatureUseful for activated phenols.Often results in low yields for indoles; requires strongly acidic conditions.[8]
Metal-Catalyzed e.g., FeCl₃, Formaldehyde, AirHigh Temperature (e.g., 130°C)Greener alternative, avoids POCl₃.[10]High temperatures required; catalyst may need screening; primarily C3-selective.[10]
Diagrams

A logical workflow for troubleshooting common issues can streamline the optimization process.

G cluster_start Problem Identification cluster_checks Initial Checks cluster_analysis Analysis & Optimization cluster_solution Solution start Low Yield or No Reaction reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagents Step 1 conditions Check Reaction Conditions (Anhydrous Setup, Temp. Control) reagents->conditions Step 2 tlc Analyze TLC for Byproducts conditions->tlc If yield is still low, analyze mixture protect Consider N-Protection Strategy tlc->protect Multiple spots observed? (Poor Regioselectivity) purify Optimize Purification (Chromatography, Recrystallization) tlc->purify Product impure? success Improved Yield of Target Compound protect->success purify->success

Caption: Troubleshooting workflow for low-yield synthesis.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). Growing Science.
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. (2017). Synlett.
  • This compound.Chem-Impex.
  • The Vilsmeier-Haack Formylation of 1,2,3-trimethylindole. (1981). Journal of Heterocyclic Chemistry.
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Thieme Chemistry.
  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).Organic Chemistry Research.
  • Synthetic method for indole-3-carboxaldehyde compounds. (Patent CN102786460A).
  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2024). ACS Omega.
  • Optimizing temperature and reaction time for indole synthesis.BenchChem.
  • indole-3-aldehyde.Organic Syntheses Procedure.
  • Formation of indole trimers in Vilsmeier type reactions.Semantic Scholar.
  • Vilsmeier–Haack reaction.Wikipedia.
  • Vilsmeier–Haack reaction of indole.YouTube.

Sources

Technical Support Center: Purification of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,3-Dimethyl-1H-indole-7-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile indole intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common challenges and achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each entry explains the potential causes and provides actionable solutions.

Q1: My final product is a discolored oil or a waxy, low-melting solid, not the expected yellow solid. What went wrong?

A1: This issue typically points to persistent impurities or product degradation. The aldehyde functional group on the indole ring is susceptible to oxidation, especially when exposed to air over time, which can lead to the formation of the corresponding carboxylic acid (2,3-Dimethyl-1H-indole-7-carboxylic acid)[1][2]. This acid impurity can interfere with crystallization and lower the melting point.

  • Causality: The aldehyde proton is readily abstracted by atmospheric oxygen, particularly in the presence of light or trace metal catalysts, initiating an oxidation cascade. Furthermore, residual solvents from the reaction workup (like DMF or DMSO) can be difficult to remove and may trap other impurities, resulting in an oily product.

  • Troubleshooting Steps:

    • Re-evaluate Purity: Use Thin-Layer Chromatography (TLC) and ¹H NMR to confirm the presence of impurities. The carboxylic acid will have a very different chemical shift for the C7-substituent and will likely streak on a silica TLC plate.

    • Acid Wash: If the acid is present, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt[3].

    • Chromatography: If other impurities are present, flash column chromatography is the most effective method for separation.

    • Minimize Exposure: During workup and purification, minimize the exposure of the compound to air and bright light. Using an inert atmosphere (like nitrogen or argon) during solvent evaporation can significantly reduce oxidation.

Q2: After column chromatography, my ¹H NMR spectrum still shows unreacted 2,3-dimethylindole. Why didn't it separate?

A2: This indicates a suboptimal choice of eluent for your column chromatography, leading to poor separation between the starting material and the product. 2,3-dimethylindole is significantly less polar than the target aldehyde, and they should be readily separable.

  • Causality: The aldehyde group introduces a polar site (a hydrogen bond acceptor) on the molecule, causing it to adhere more strongly to the polar silica gel stationary phase compared to the non-polar starting material. If the eluent is too polar, it will move both compounds up the column too quickly, resulting in co-elution. If it's not polar enough, the product may not move at all.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, always optimize your solvent system using TLC. The goal is to find a solvent mixture where the product has an Rf value of approximately 0.25-0.35, and there is maximum separation (ΔRf) between it and the starting material spot[4].

    • Solvent System Selection: Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate[5][6]. A typical starting point for indole aldehydes is a 9:1 to 4:1 mixture of Hexanes:Ethyl Acetate.

    • Gradient Elution: If you cannot achieve good separation with a single solvent mixture (isocratic elution), use a gradient elution. Start with a low polarity eluent to wash off the non-polar starting material first, then gradually increase the polarity to elute your target compound.

Q3: The yield of my purified product is very low after chromatography. Where could my product have gone?

A3: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation during purification, or physical loss.

  • Causality: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or polymerization, especially if left on the column for an extended period[4]. The compound might also be streaking down the column (tailing), leading to its distribution across many fractions, some of which may be discarded if the concentration is too low to detect by TLC.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: To mitigate issues with acidic silica, you can use a deactivated stationary phase. This is easily done by adding ~1% triethylamine (NEt₃) to your eluent[4]. This neutralizes the acidic sites on the silica gel, preventing acid-catalyzed degradation and often improving peak shape.

    • Switch Stationary Phase: If problems persist, consider using a different stationary phase like alumina (basic or neutral), which can be beneficial for acid-sensitive compounds[3].

    • Work Quickly: Do not let the compound sit on the column for longer than necessary. Prepare everything in advance so that once the sample is loaded, the chromatography can be completed efficiently.

    • Check Fraction Purity: Analyze all fractions by TLC before combining them. Sometimes the product can elute more slowly or broadly than expected.

Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for this compound?

A1: The choice between column chromatography and recrystallization depends on the impurity profile and the scale of your reaction[1].

  • Column Chromatography: This is the most versatile and generally effective method for removing a wide range of impurities, especially those with different polarities from the product (e.g., non-polar starting materials or highly polar byproducts).

  • Recrystallization: This method is ideal when you have a relatively pure crude product (>90%) and need to remove minor impurities. It is often more scalable and can yield very high-purity crystalline material if a suitable solvent is found. A common technique for indole aldehydes is recrystallization from a solvent like methanol[7].

The following diagram provides a decision-making workflow:

G start Assess Crude Purity (TLC / ¹H NMR) decision1 Is the main impurity the carboxylic acid? start->decision1 decision2 Are impurities non-polar starting materials? decision1->decision2 No process1 Perform Mild Basic Wash (e.g., NaHCO₃ solution) decision1->process1 Yes decision3 Is the product >90% pure with minor impurities? decision2->decision3 No process2 Use Flash Column Chromatography (Optimized Hex:EtOAc gradient) decision2->process2 Yes decision3->process2 No process3 Perform Recrystallization (e.g., from Methanol or Ethanol) decision3->process3 Yes process1->decision2 end_node High-Purity Product process2->end_node process3->end_node

Caption: Decision tree for selecting a purification method.

Q2: What are the typical storage and handling conditions for this compound?

A2: this compound is a yellow solid. Due to the aldehyde's sensitivity to oxidation, it should be stored in a cool, dark, and dry place. Storing at 0-8°C under an inert atmosphere (nitrogen or argon) is recommended for long-term stability[8]. Avoid frequent opening of the container to minimize exposure to air and moisture.

Q3: How can I definitively assess the purity of my final product?

A3: A combination of techniques is required for a comprehensive purity assessment[1].

  • Thin-Layer Chromatography (TLC): Should show a single spot with a consistent Rf value in multiple solvent systems.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. A clean spectrum with correctly assigned peaks and integrations, free from impurity signals, is the best indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity. Broad or depressed melting ranges suggest the presence of impurities.

Q4: Can I use a bisulfite adduct formation for purification?

A4: Yes, forming a bisulfite adduct is a classic and effective chemical method for purifying aldehydes from non-aldehyde impurities[3][9]. This method is particularly useful if your impurities are alcohols or other compounds that are difficult to separate by chromatography.

  • Mechanism: The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct. This adduct can be filtered off or extracted into an aqueous layer, leaving non-aldehyde impurities behind in the organic solvent. The aldehyde can then be regenerated by treating the adduct with a base (like NaHCO₃ or NaOH)[3][9].

The general workflow is as follows:

G cluster_0 Adduct Formation & Separation cluster_1 Aldehyde Regeneration A Crude Product (in minimal EtOH/MeOH) B Add Saturated NaHSO₃ (aq) A->B C Stir to Precipitate Bisulfite Adduct B->C D Filter Solid Adduct (Wash with Ether) C->D E Impurities Remain in Filtrate D->E F Suspend Adduct in Water/Organic Solvent D->F G Add Base (e.g., NaHCO₃) F->G H Extract Purified Aldehyde into Organic Layer G->H

Caption: Workflow for bisulfite adduct purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. Solvent ratios and fraction sizes should be adjusted based on TLC analysis.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). The amount of silica should be 50-100 times the weight of your crude product.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica bed evenly, avoiding cracks. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your optimized solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Use gentle air pressure to maintain a steady flow rate.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution progress using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is for removing minor impurities from a mostly pure product.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alcohols like methanol or ethanol are often good choices for indole aldehydes[7].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored from polar impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals should begin to form. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Table

TechniqueParameterTypical Values/SystemPurpose/Comment
TLC Stationary PhaseSilica Gel 60 F₂₅₄Standard for monitoring reaction progress and purity.
Mobile Phase4:1 to 9:1 Hexanes:Ethyl AcetateGood starting point for achieving an Rf of ~0.3 for the product.
Column Stationary PhaseSilica Gel (230-400 mesh)Standard for flash chromatography.
Chromatography Eluent Modifier~1% Triethylamine in eluentRecommended to prevent streaking and degradation on silica[4].
Recrystallization SolventsMethanol, Ethanol, Ethyl Acetate/HexanesChoice depends on crude purity. Trial and error on a small scale is advised.
Purity Specs AppearanceYellow SolidAs per supplier data sheets[8].
Storage0-8°C, under inert gasPrevents oxidation and degradation[8].

References

  • Supporting Information. (n.d.). Knowledge UChicago. Retrieved January 24, 2026, from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved January 24, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 24, 2026, from [Link]

  • StackExchange. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved January 24, 2026, from [Link]

  • Palladino, P., et al. (2025). Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 24, 2026, from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). 1H-Indole-3-carbaldehyde. PMC. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Substituted Indole-7-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted indole-7-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the indole scaffold at the C7 position. Indole-7-carbaldehydes are valuable building blocks in medicinal chemistry and materials science, yet their synthesis is fraught with challenges related to regioselectivity and stability.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental challenges and strategies in synthesizing indole-7-carbaldehydes.

Q1: Why is the synthesis of indole-7-carbaldehydes notoriously difficult?

The primary challenge lies in the inherent electronic properties of the indole ring. The pyrrole moiety is significantly more electron-rich than the benzene portion, making the C3 and C2 positions the most nucleophilic and thus the most reactive sites for electrophilic substitution.[1] Direct formylation methods, such as the Vilsmeier-Haack reaction, almost exclusively yield the 3-formylindole.[3][4] Achieving substitution at the C7 position requires overcoming this natural reactivity, which is a non-trivial synthetic hurdle. Functionalizing any position on the benzene core (C4 to C7) is considerably more challenging than at C2 or C3.[1][5]

Q2: What are the principal strategies for achieving C7-formylation of an indole?

There are three main strategies to controllably introduce a formyl group at the C7 position:

  • Directed C-H Functionalization: This is the most modern and versatile approach. A directing group (DG) is temporarily installed on the indole nitrogen (N1). This DG coordinates to a transition metal catalyst (e.g., Palladium, Rhodium), which is then delivered to the adjacent C7 C-H bond, enabling its selective functionalization.[1][5][6]

  • Directed ortho-Metalation (DoM): This classic method involves deprotonation of the C7 position using a strong base (like an organolithium reagent), facilitated by a directing group on the indole nitrogen. The resulting C7-metalated species is then quenched with an electrophilic formylating agent (e.g., DMF).[1][7]

  • De Novo Ring Synthesis: This involves constructing the indole ring from a pre-functionalized benzene or pyrrole precursor where the future C7 position already bears a formyl group or a precursor to it.[8][9] This avoids the regioselectivity issue altogether but often involves longer synthetic sequences.

Q3: What is the role of a directing group, and how do I choose one?

A directing group is a chemical moiety that controls the regioselectivity of a reaction. In this context, it is typically attached to the indole nitrogen to direct metalation or C-H activation to the C7 position.[5][10] The choice of directing group is critical and depends on the specific reaction conditions and the desired functionalization.

Directing Group (DG)Typical Catalyst SystemKey Features & Considerations
P(O)tBu₂ Palladium (Pd), Copper (Cu)Effective for various C7 C-H functionalizations, including arylation and acylation.[5]
P(III)tBu₂ Palladium (Pd)Can be easier to attach and detach compared to the P(V) analogue.[5]
Hydroxamate Rhodium (Rh)Used for enantioselective C7 functionalization when the C2 position is blocked.[6]
**Carbamates (e.g., CONEt₂) **Organolithium Reagents (for DoM)Effective for directed deprotonation at C7, but cleavage can be challenging.[7]
Q4: When is an N-protecting group necessary?

A protecting group is crucial in nearly all C7-functionalization strategies for several reasons:[11]

  • Preventing N-Functionalization: The indole N-H is acidic and nucleophilic, reacting with bases, electrophiles, and some organometallic reagents.

  • Enhancing Solubility: Groups like Boc or SEM can improve the solubility of the indole substrate in organic solvents.

  • Directing Reactivity: As discussed, many protecting groups also function as directing groups for C7-functionalization.[10]

  • Stability: N-protection can prevent degradation under harsh reaction conditions.[12][13]

Common N-protecting groups for indoles include tosyl (Ts), phenylsulfonyl (PhSO₂), tert-butyloxycarbonyl (Boc), and various silyl ethers.[12][13][14] The choice depends on its stability to the reaction conditions and the ease of its subsequent removal.[12]

Q5: How do I definitively confirm that I have synthesized the C7-isomer?

Unequivocal characterization is essential. The primary tool is ¹H NMR spectroscopy . The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. For an indole-7-carbaldehyde, you should observe:

  • The aldehydic proton as a singlet around 9.8-10.5 ppm.

  • Three distinct aromatic protons on the benzene ring. The H4 proton, being ortho to the electron-withdrawing aldehyde, will typically be the most downfield of the three.

  • Characteristic coupling constants (J-values) between adjacent protons (H4-H5, H5-H6).

Comparing the experimental spectrum to literature data or using 2D NMR techniques (COSY, HMBC) can provide definitive structural confirmation.[15][16]

Part 2: Troubleshooting Guides

This section provides practical, cause-and-effect troubleshooting for common experimental problems in a question-and-answer format.

Problem: Low or No Yield of the Desired C7-Product

Q: My C7-formylation reaction has failed, or the yield is very low. What are the most likely causes and how can I fix it?

Low yield is a common frustration. The cause can be systematic. The following workflow can help diagnose the issue.

G start Problem: Low/No Yield check_sm 1. Check Starting Material (Purity, Stability) start->check_sm check_reagents 2. Verify Reagents & Catalyst (Activity, Stoichiometry) check_sm->check_reagents If SM is OK sub_sm Action: Re-purify or re-synthesize starting indole. Check for decomposition. check_sm->sub_sm Issue Found check_conditions 3. Evaluate Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions If Reagents are OK sub_reagents Action: Use fresh catalyst/reagents. Check for moisture/air sensitivity. Verify stoichiometry. check_reagents->sub_reagents Issue Found check_dg 4. Is the Directing Group Correct/Intact? check_conditions->check_dg If Conditions are OK sub_conditions Action: Optimize temperature (often crucial). Ensure inert atmosphere (N2/Ar). Extend/shorten reaction time. check_conditions->sub_conditions Issue Found sub_dg Action: Confirm DG was installed correctly. Consider a different DG more suited to the reaction. check_dg->sub_dg Issue Found

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Breakdown:

  • Starting Material Integrity: Indoles can be unstable. Ensure your N-protected indole is pure and has not degraded. Impurities can poison catalysts.

  • Reagent Activity: Transition metal catalysts can be sensitive to air and moisture. Use fresh, high-purity catalysts and anhydrous solvents. For DoM, ensure your organolithium reagent has been recently titrated.

  • Reaction Conditions: Temperature is often a critical parameter. A reaction that fails at 80 °C might proceed smoothly at 100 °C, or vice-versa. Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained, as oxygen can deactivate many catalysts.

  • Directing/Protecting Group: The DG must be robust enough to survive the reaction conditions but also capable of being removed later. If you are using a known procedure, double-check that the DG was installed correctly. If developing a new method, the chosen DG may not be effective for formylation.

Problem: Poor Regioselectivity - A Mixture of Isomers

Q: My reaction produces a mixture of formylated indoles (e.g., C3, C6, C7) instead of the pure C7-isomer. How can I improve the selectivity?

This is the central challenge. Achieving high C7 selectivity requires fine-tuning the interplay between electronics and sterics.

  • Optimize the Directing Group: The DG is your primary tool for controlling regioselectivity. A bulkier or more strongly coordinating DG can enhance selectivity for the C7 position. For example, some DGs may favor C6 functionalization under certain conditions.[5]

  • Block the C2 Position: If C2-functionalization is a competing pathway, introducing a removable blocking group at C2 (e.g., a methyl or silyl group) can force the reaction toward C7.[6]

  • Modify the Catalyst/Ligand: In transition-metal-catalyzed reactions, the ligand on the metal center plays a huge role. A bulkier ligand can create steric hindrance that disfavors reaction at other sites and promotes C7 activation.

  • Adjust Reaction Temperature and Solvent: Lowering the temperature can sometimes increase the kinetic preference for one isomer over another.[17] The polarity and coordinating ability of the solvent can also influence the geometry of the transition state and thus the regiochemical outcome.[17]

Problem: Difficulty with Protecting/Directing Group Removal

Q: I've successfully synthesized my N-protected indole-7-carbaldehyde, but now I can't remove the protecting group without destroying the molecule. What should I do?

Deprotection is a delicate step, as the indole-7-carbaldehyde product can be sensitive.

Protecting GroupCommon Cleavage ConditionsTroubleshooting Tips
Boc Trifluoroacetic acid (TFA) in CH₂Cl₂If product is acid-sensitive, try milder acidic conditions or thermal deprotection if applicable.
Tosyl (Ts) Strong base (e.g., NaOH, KOH) in alcohol; Reductive cleavage (e.g., Mg/MeOH)The aldehyde may be sensitive to strong base (Cannizzaro reaction, etc.). Try reductive methods or milder bases like K₂CO₃/MeOH if kinetics allow.
**Phenylsulfonyl (PhSO₂) **Requires harsh conditions for cleavage, often limiting its utility.[12]This group is known to be very robust. Its use should be planned with the expectation of harsh removal.
P(O)tBu₂ Often cleaved with strong acid or base.The specific conditions are highly substrate-dependent. Screen a range of acidic and basic conditions on a small scale.

General Troubleshooting Strategy:

  • Lower the Temperature: Perform the deprotection at 0 °C or even lower to minimize side reactions.

  • Use a Scavenger: If cationic intermediates are formed during acidic deprotection, adding a scavenger like triethylsilane can prevent side reactions with the indole ring.

  • Change the Reagent: If one method fails, try a completely different one (e.g., switch from acidic to reductive cleavage).

  • Plan Ahead: The best solution is to choose a protecting group at the beginning of your synthesis that is known to be removable under conditions your final molecule can tolerate.[18]

Problem: Purification Challenges

Q: I am unable to separate my desired indole-7-carbaldehyde from starting materials or other isomers using column chromatography. What are my options?

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol or using a gradient elution can dramatically improve separation.

    • Silica Type: If standard silica gel fails, consider using alumina or reverse-phase (C18) silica.

  • Crystallization: Indole-7-carbaldehydes are often crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective method for purification, sometimes superior to chromatography.[19]

  • Derivatization: As a last resort, you can temporarily react the aldehyde with a reagent (e.g., to form a hydrazone or an acetal) that changes its polarity significantly, allowing for separation. The aldehyde can then be regenerated in a subsequent step.

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: General Procedure for N-Tosylation of Indole

This protocol provides a standard method for protecting the indole nitrogen, a common first step before attempting C7-functionalization.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Tosylation cluster_2 Step 3: Work-up & Purification a Dissolve Indole in THF b Cool to 0 °C a->b c Add NaH (1.1 eq) portion-wise b->c d Stir for 30 min at 0 °C c->d e Add Tosyl Chloride (1.1 eq) in THF d->e f Warm to room temperature e->f g Stir for 2-4 hours (Monitor by TLC) f->g h Quench with saturated NH4Cl (aq) g->h i Extract with Ethyl Acetate h->i j Purify by Column Chromatography i->j

Caption: Workflow for N-Tosylation of Indole.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy as the sodium salt of indole forms.

  • Tosylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-tosylindole.

Data Interpretation: Distinguishing Isomers with ¹H NMR

The chemical environment of the protons on the benzene ring is highly diagnostic. Below is a table summarizing the expected relative chemical shifts for the key aromatic protons in different monosubstituted formylindoles.

Position of -CHOH4 Proton ShiftH7 Proton ShiftKey Differentiating Feature
C3-formyl ~7.8-8.0 ppm (doublet)~7.4-7.6 ppm (doublet)A deshielded H2 proton (~8.2 ppm singlet) is present.
C7-formyl ~7.9-8.1 ppm (doublet)N/AThe H4 proton is significantly deshielded by the adjacent aldehyde. The remaining H5 and H6 protons will appear as a triplet and doublet, respectively.
C4-formyl N/A~7.5-7.7 ppm (doublet)The H5 proton is significantly deshielded by the adjacent aldehyde.
C5-formyl ~8.1-8.3 ppm (singlet-like)~7.4-7.6 ppm (doublet)The H4 proton appears as a singlet or doublet with a small coupling constant.
C6-formyl ~7.6-7.8 ppm (doublet)~7.8-8.0 ppm (singlet-like)The H7 proton appears as a singlet or doublet with a small coupling constant.

Note: Exact chemical shifts are dependent on the solvent and other substituents on the indole ring.

References

A complete list of sources cited in this guide is provided below.

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. [Link]

  • Nori, V., Pesciaioli, F., Sinibaldi, A., & Giorgianni, G. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Di Mola, A., D'Acunzo, G., & Ragucci, L. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1731. [Link]

  • Ruan, Z., & Cramer, N. (2020). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Chemistry – A European Journal, 26(62), 14093-14097. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-879. [Link]

  • Majumdar, N., & Ali, W. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(11), 1533-1544. [Link]

  • Hassan, M. A., et al. (2025). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. Optical and Quantum Electronics, 57(1), 74. [Link]

  • ResearchGate. (n.d.). Indole arylation with different N-protecting groups. [Link]

  • ResearchGate. (n.d.). Indole Aldehydes and Ketones. [Link]

  • ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. [Link]

  • Di Mola, A., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC. [Link]

  • Snieckus, V., et al. (2000). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 2(14), 2057-2060. [Link]

  • PubMed. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]

  • The Journal of Organic Chemistry. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • Thomson, D. S., & Beaudry, C. M. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. [Link]

  • Academia.edu. (n.d.). Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. [Link]

  • ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]

  • PMC. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]

  • C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen. [Link]

  • NIH. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. [Link]

  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in the Synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and organic synthesis.[1] Its preparation, typically via Vilsmeier-Haack formylation of 2,3-dimethylindole, is a robust reaction but can be prone to the formation of specific byproducts that complicate purification and reduce yields.

This guide is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during this synthesis. We will delve into the causality behind byproduct formation, provide field-proven protocols for mitigation, and offer strategies for purification.

Section 1: Pre-Synthesis Considerations & Starting Material Purity

The quality of your final product is fundamentally dependent on the purity of your starting materials. The synthesis of the precursor, 2,3-dimethylindole, is often achieved through the Fischer indole synthesis, which has its own potential for side reactions.[2][3]

Q1: My final reaction mixture shows a significant apolar spot on TLC that doesn't correspond to any aldehyde product. What is the likely identity of this byproduct?

A: This is a classic case of a contaminated starting material or an incomplete reaction. The two most probable sources are:

  • Unreacted 2,3-Dimethylindole: The formylation may not have gone to completion. This is the most common apolar impurity.

  • Byproducts from Fischer Indole Synthesis: If you synthesized your own 2,3-dimethylindole, impurities from that reaction can carry through. The Fischer synthesis, which cyclizes phenylhydrazine and 2-butanone under acidic conditions, can produce side products if not performed optimally.[3] Potential contaminants include incompletely cyclized phenylhydrazones or products from acid-catalyzed side reactions.

Expert Recommendation: Pre-reaction Quality Control

Before commencing the Vilsmeier-Haack formylation, it is imperative to validate the purity of your 2,3-dimethylindole.

Protocol 1: Starting Material Purity Check

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v) on a silica plate.

    • Visualization: UV light (254 nm) and a potassium permanganate stain.

    • Expected Result: A single, well-defined spot. Multiple spots indicate impurities.

  • ¹H NMR Spectroscopy:

    • Solvent: CDCl₃.

    • Analysis: Confirm the characteristic peaks for 2,3-dimethylindole and the absence of signals corresponding to phenylhydrazone or other unexpected structures.

  • Purification (if necessary): If impurities are detected, purify the 2,3-dimethylindole by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.

Section 2: Troubleshooting the Vilsmeier-Haack Formylation

The core of the synthesis is the electrophilic formylation of the 2,3-dimethylindole ring. Because the highly reactive C3 position is blocked, substitution occurs on the benzene ring. This introduces the challenge of regioselectivity.

Q2: My reaction produced a mixture of aldehyde isomers. How can I confirm the identity of the desired 7-aldehyde and differentiate it from other isomers?

A: This is the most critical challenge. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyrrole ring is strongly activating, but the substitution pattern on the benzene ring is influenced by both electronic and steric factors. Formylation can potentially occur at the C4, C5, C6, and C7 positions. The desired C7 product is often accompanied by the C4 and C5/C6 isomers.

Identification relies on meticulous spectroscopic analysis, primarily ¹H NMR, by examining the coupling patterns of the remaining aromatic protons.

Table 1: Predicted ¹H NMR Aromatic Region Signatures for Isomeric Aldehydes

IsomerH4H5H6H7Expected Coupling Pattern
7-aldehyde dtd-A characteristic triplet for H5 coupled to two adjacent protons (H4 and H6).
4-aldehyde -dtdA triplet for H6 coupled to H5 and H7.
5-aldehyde d-ds (or narrow d)A singlet-like proton (H4) and two coupled doublets.
6-aldehyde dd-s (or narrow d)A singlet-like proton (H7) and two coupled doublets.

Note: d = doublet, t = triplet, s = singlet. Actual chemical shifts and coupling constants (J-values) will vary based on solvent and spectrometer frequency.

Q3: My yield of the desired 7-aldehyde is consistently low, with significant isomer formation. How can I improve regioselectivity?

A: Optimizing regioselectivity requires careful control over reaction parameters to exploit the subtle energetic differences between the transition states leading to each isomer.

  • Causality: The Vilsmeier reagent is bulky. The C7 position is sterically hindered by the C1 nitrogen and the C6 proton. However, it is electronically favorable for substitution. Lowering the reaction temperature can favor the thermodynamically more stable product by allowing the reaction to overcome the higher activation energy barrier for the sterically hindered position, while disfavoring the kinetically faster but less stable products.

Expert Recommendation: Temperature Control is Key

  • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent (from POCl₃ and DMF) strictly at 0°C. Premature warming can lead to reagent decomposition.[4]

  • Indole Addition: Add the solution of 2,3-dimethylindole to the Vilsmeier reagent dropwise, maintaining the temperature between 0-5°C.[5]

  • Reaction Progression: After the initial addition, allow the reaction to stir at room temperature for a controlled period before gentle heating (e.g., 60-85°C) to drive the reaction to completion.[5] Overly aggressive heating will decrease selectivity.

Q4: My reaction turned into a dark, intractable tar with very low yield of any identifiable product. What caused this polymerization?

A: Indoles are notoriously susceptible to polymerization under strong acidic conditions.[6] The Vilsmeier-Haack conditions, while standard, are strongly acidic and can trigger this side reaction if not properly managed.

Causality & Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymerization.

Section 3: Purification Strategies & FAQs

FAQ 1: What is the most effective method to separate the this compound from its isomers?

A: Separation of these isomers almost invariably requires column chromatography. Their polarities are very similar, making recrystallization of the crude mixture ineffective.

Protocol 2: Isomer Separation by Column Chromatography

  • Adsorbent: Standard silica gel (60 Å, 230-400 mesh).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel until a dry, free-flowing powder is obtained.

  • Eluent System: A gradient elution is most effective.

    • Start with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) to elute the most apolar byproducts like unreacted starting material.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 95:5, 90:10, and so on).

    • The aldehyde isomers will elute at different rates. The 7-aldehyde is typically one of the more polar isomers.

  • Fraction Monitoring: Monitor the fractions carefully by TLC. Pool the fractions containing the pure desired product.

FAQ 2: How can I efficiently remove inorganic salts and residual DMF after the reaction quench?

A: A thorough aqueous workup is non-negotiable for removing the highly water-soluble byproducts of the Vilsmeier-Haack reaction.

Protocol 3: Post-Reaction Workup and Extraction

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate and dissipates heat.[7]

  • Neutralization: Once the ice has melted, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is basic (pH 8-9).[5] This neutralizes the phosphoric acid byproducts and ensures the product is in its free form. The product often precipitates at this stage.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Combine the organic layers and wash them sequentially with:

    • Water (2x) to remove residual DMF.

    • Brine (1x) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 4: Synthesis & Troubleshooting Overview

The following diagram provides a high-level overview of the synthetic pathway and the key points where byproducts can arise, guiding your troubleshooting efforts.

Synthesis_Workflow Synthesis & Byproduct Formation Pathway cluster_byproducts Potential Byproducts Start 2,3-Dimethylindole (Starting Material) Reaction Vilsmeier-Haack Formylation Start->Reaction VH_Reagent Vilsmeier Reagent (POCl₃ + DMF) VH_Reagent->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate BP_Polymer Polymeric Tar Reaction->BP_Polymer Acid/Heat BP_Isomers Isomeric Aldehydes (C4, C5, C6) Reaction->BP_Isomers Poor Selectivity Hydrolysis Aqueous Workup (H₂O, Base) Intermediate->Hydrolysis Crude Crude Product Mixture Hydrolysis->Crude Purification Column Chromatography Crude->Purification Crude->BP_Isomers BP_Unreacted Unreacted Starting Material Crude->BP_Unreacted Incomplete Reaction Product Pure this compound Purification->Product BP_Start Starting Material Impurities BP_Start->Start Carries into reaction

Caption: Overview of the synthesis and key byproduct checkpoints.

References

  • Organic Syntheses Procedure for Indole-3-aldehyde. Organic Syntheses. Available at: [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.Google Patents.
  • Idris, M. A., Suhana, H., & Isma'il, S. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • US2765320A - Preparation of 2, 3-dimethylindole.Google Patents.
  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem. Available at: [Link]

  • Discussion on Vilsmeier-Haack reaction issues. Reddit r/chemistry. Available at: [Link]

  • Synthesis of N-Protected/Free Indole-7-Carboxaldehyde. Academia.edu. Available at: [Link]

  • Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction Overview. ResearchGate. Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Lecture Notes. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to facilitate a successful and scalable synthesis. As a key building block in medicinal chemistry and organic synthesis, a reliable protocol for this compound is crucial.[1]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the formylation of 2,3-dimethylindole using a Vilsmeier-Haack reaction, but I am observing a very low yield of this compound. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the Vilsmeier-Haack formylation of 2,3-dimethylindole can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.

Causality and Solutions:

  • Vilsmeier Reagent Formation and Activity: The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile in this reaction.[2] Its formation from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is a critical first step.[2]

    • Moisture: Both DMF and POCl₃ are highly sensitive to moisture. Any water present will consume the reagents, preventing the formation of the Vilsmeier reagent. Solution: Ensure that DMF is anhydrous and that POCl₃ is freshly distilled before use.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Stoichiometry: An incorrect ratio of DMF to POCl₃ can lead to incomplete formation of the Vilsmeier reagent. Solution: A common and effective approach is to use DMF as the solvent and add POCl₃ dropwise at a controlled temperature.[3][4] A molar ratio of approximately 1:1.1 to 1:1.5 of the indole substrate to POCl₃ is a good starting point, with DMF in excess as the solvent.

  • Reaction Temperature and Time: The temperature profile of the reaction is crucial for both the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.

    • Initial Stage (Vilsmeier Reagent Formation): This step is typically exothermic. Solution: The addition of POCl₃ to DMF should be performed at a low temperature, generally between 0-5 °C, to control the reaction rate and prevent degradation of the reagent.[4]

    • Formylation Stage: After the addition of the 2,3-dimethylindole, the reaction temperature needs to be carefully controlled. Solution: While some protocols suggest room temperature, heating the reaction mixture can significantly increase the rate of formylation. A temperature range of 60-90 °C is often employed for less reactive indoles.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[5]

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical final step to yield the aldehyde.

    • Incomplete Hydrolysis: Insufficient water or improper pH during the work-up can lead to a low yield of the final product. Solution: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice.[3] This is followed by basification, typically with a saturated sodium carbonate or sodium hydroxide solution, to a pH of 8-9 to ensure complete hydrolysis and precipitation of the product.[4]

  • Side Reactions: The electron-rich nature of the indole ring can lead to undesired side reactions.

    • Polymerization: Strong acidic conditions can cause polymerization of the indole. Solution: Careful control of the amount of POCl₃ and the reaction temperature can minimize this.

    • Alternative Formylation Positions: While the 7-position is the target, formylation at other positions of the indole ring can occur, although this is less common for 2,3-disubstituted indoles.

Experimental Workflow for Vilsmeier-Haack Formylation:

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification A Add anhydrous DMF to a flame-dried flask under N2 B Cool the flask to 0-5 °C A->B C Slowly add freshly distilled POCl3 dropwise B->C D Add 2,3-Dimethylindole to the Vilsmeier reagent C->D Maintain low temperature E Allow to stir at room temperature, then heat to 60-90 °C D->E F Monitor reaction progress by TLC E->F G Cool the reaction and pour onto crushed ice F->G Upon completion H Basify with saturated Na2CO3 solution to pH 8-9 G->H I Filter the precipitated solid H->I J Wash the solid with water and dry I->J K Recrystallize from a suitable solvent (e.g., ethanol) J->K G Start Crude Product Obtained Wash Wash with water and cold non-polar solvent Start->Wash TLC Analyze purity by TLC Wash->TLC Recrystallize Attempt recrystallization TLC->Recrystallize Major product with minor impurities Column Perform column chromatography TLC->Column Complex mixture of impurities CheckPurity Check purity of crystals Recrystallize->CheckPurity CheckPurity->Column Impure PureProduct Pure Product CheckPurity->PureProduct High purity Column->PureProduct Impure Still Impure G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyliminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier + Indole 2,3-Dimethylindole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H2O H2O H2O (Work-up)

Sources

Technical Support Center: Catalyst Selection for 2,3-Dimethyl-1H-indole-7-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of functionalized indole scaffolds. As a key building block in medicinal chemistry and materials science, achieving high yield and regioselectivity in the formylation of 2,3-dimethylindole is a critical, yet often challenging, endeavor.[1]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during this specific synthesis. We will explore the causality behind catalyst choice, reaction conditions, and potential pitfalls, grounding our recommendations in established chemical principles and literature precedents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic approach to synthesizing this compound.

Q1: What are the primary catalytic methods for the formylation of 2,3-dimethylindole to achieve C7-selectivity?

A1: Directing a formyl group to the C7 position of the 2,3-dimethylindole core is challenging due to the electronic properties of the indole ring, which typically favor electrophilic substitution at C3 (blocked in this case) and C5. The primary methods rely on overcoming this inherent reactivity:

  • Directed ortho-Metalation (DoM): This is a powerful strategy for achieving C7 functionalization. It involves the use of a directing group (DG) on the indole nitrogen (N1). This DG coordinates to a strong base, typically an organolithium reagent like n-BuLi or t-BuLi, which then deprotonates the adjacent C7 position. The resulting aryllithium intermediate is then quenched with a formylating agent like N,N-Dimethylformamide (DMF).[2] The choice of directing group is critical for success.

  • Lewis Acid Catalysis in Vilsmeier-Haack or Friedel-Crafts type reactions: While the classic Vilsmeier-Haack reaction (POCl₃/DMF) on simple indoles favors C3 formylation, the use of specific Lewis acids can alter the regioselectivity.[3][4][5] For sterically hindered positions like C7, strong Lewis acids like BF₃·OEt₂ can be effective catalysts when used with formylating agents like trimethyl orthoformate.[6][7] These catalysts can coordinate to the indole, influencing the position of electrophilic attack.

  • Transition-Metal-Catalyzed C-H Functionalization: This is an emerging and highly effective strategy. Catalysts based on rhodium or palladium, often in conjunction with a directing group on the indole nitrogen, can selectively activate the C7 C-H bond for subsequent functionalization.[8][9] While more complex, these methods offer high precision and can be performed under milder conditions.

Q2: How do I choose the most appropriate catalyst for my synthesis scale and available equipment?

A2: The optimal catalyst choice depends on a balance of factors including scale, cost, sensitivity, and available equipment.

MethodCatalyst/ReagentScaleProsCons
Directed ortho-Metalation (DoM) n-BuLi or t-BuLiLab ScaleHigh C7-selectivity, well-established.Requires cryogenic temperatures (-78 °C), strictly anhydrous/anaerobic conditions, pyrophoric reagents.
Lewis Acid Catalysis BF₃·OEt₂Lab to Pilot ScaleOperationally simple, rapid reactions, inexpensive reagents.[6]Can be stoichiometric, moisture-sensitive, may require careful optimization to control side reactions.
Transition Metal Catalysis Rh(III) or Pd(II) complexesLab ScaleHigh selectivity, broad functional group tolerance, milder conditions.[8]Catalysts can be expensive, may require specialized ligands, potential for metal contamination in the final product.

Q3: What are the critical safety precautions when working with these catalyst systems?

A3: Safety is paramount.

  • Organolithium Reagents (n-BuLi, t-BuLi): These are pyrophoric and will ignite spontaneously on contact with air or moisture. They must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using syringe and cannula techniques. Always wear fire-retardant lab coats and safety glasses.

  • Phosphorus Oxychloride (POCl₃): This is a key component of the Vilsmeier-Haack reagent. It is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Boron Trifluoride Etherate (BF₃·OEt₂): This is a corrosive and moisture-sensitive Lewis acid. It releases HF upon contact with moisture, which is highly toxic and causes severe burns. Always handle in a fume hood.

  • Transition Metal Catalysts: While generally less acutely hazardous, many transition metal compounds are toxic and should be handled with care to avoid inhalation or skin contact.

Part 2: Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments.

Problem 1: My reaction yield is consistently low (<30%). What are the likely causes and how can I improve it?

This is a common issue stemming from several potential root causes. Let's diagnose it systematically.

Cause A: Incomplete Reaction

  • Why it happens: The catalyst may be inactive, the reaction time too short, or the temperature too low. For DoM, insufficient deprotonation at C7 is a frequent culprit. For Lewis acid-catalyzed reactions, the catalyst may have been quenched by trace moisture.

  • How to fix it:

    • Verify Reagent Quality: Use freshly titrated n-BuLi. Ensure Lewis acids like BF₃·OEt₂ are from a recently opened bottle or have been properly stored.

    • Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents. For DoM, this is non-negotiable.

    • Optimize Temperature & Time: Monitor the reaction by TLC or LC-MS. If starting material remains after the prescribed time, consider extending the reaction duration or incrementally increasing the temperature. For some Lewis acid reactions, running at ambient temperature can be very fast (1-5 minutes).[6]

    • Increase Reagent Stoichiometry: For DoM, you may need to increase the equivalents of organolithium base (e.g., from 1.1 to 1.5 eq.) to ensure complete deprotonation.

Cause B: Product Degradation

  • Why it happens: Indole aldehydes can be sensitive to harsh workup conditions. Strong acids or bases, or prolonged exposure to heat during purification, can lead to decomposition or polymerization.

  • How to fix it:

    • Use a Buffered Workup: Quench the reaction carefully at low temperature. Instead of strong acid/base, use a buffered aqueous solution (e.g., saturated aq. NH₄Cl for organometallics, or saturated aq. NaHCO₃ for acidic reactions).

    • Minimize Heat Exposure: Use rotary evaporation at a moderate temperature. When purifying by column chromatography, avoid leaving the product on silica gel for extended periods.

Cause C: Competing Side Reactions

  • Why it happens: The Vilsmeier-Haack reaction on 2,3-disubstituted indoles can sometimes lead to formylation on the C2-methyl group, especially if the C3 position is blocked.[10][11] This leads to undesired isomers and consumes starting material.

  • How to fix it:

    • Change the Formylation Strategy: If side-chain formylation is a persistent issue with a Vilsmeier-type approach, switching to a DoM strategy is often the most effective solution to force C7-selectivity.

    • Modify the Catalyst System: In Lewis acid-catalyzed reactions, the strength of the acid matters. Stronger Lewis acids like AlCl₃ can sometimes favor the formation of tris(indolyl)methane byproducts over the desired aldehyde.[6] Using a milder catalyst like BF₃·OEt₂ may suppress this pathway.[6]

Problem 2: My main product is the 5-carbaldehyde isomer, not the desired 7-carbaldehyde. How do I improve regioselectivity?

Achieving C7 selectivity over C5 is the central challenge. The C5 position is often electronically favored for electrophilic attack.

Cause A: Intrinsic Electronic Preference

  • Why it happens: The inherent electronic distribution of the indole nucleus favors electrophilic attack at positions other than C7. Standard electrophilic formylation methods will naturally yield a mixture of isomers, often with C5 predominating.

  • How to fix it:

    • Implement a Directed Metalation Strategy: This is the most reliable method to override electronic preferences. By installing a directing group (e.g., -CON(iPr)₂, -SiMe₃) on the indole nitrogen, you force the deprotonation and subsequent formylation to occur at the adjacent C7 position.[2]

    • Utilize Steric Hindrance: While less predictable, sometimes the steric bulk of the catalyst or electrophile can be exploited. A very bulky Lewis acid-electrophile complex may preferentially react at the less-hindered C5 position, so this strategy is often counterintuitive. Directing the reaction is a more robust approach.

Cause B: Incorrect Reaction Conditions for the Chosen Method

  • Why it happens: Even within a C7-selective method, suboptimal conditions can erode that selectivity. For DoM, if the temperature is allowed to rise prematurely, the lithiated intermediate can rearrange or react non-selectively.

  • How to fix it:

    • Strict Temperature Control: For DoM, maintain the reaction at -78 °C from the deprotonation step through the electrophilic quench.

    • Solvent Effects: The choice of solvent can influence regioselectivity. In DoM, coordinating solvents like THF are often essential to stabilize the lithiated intermediate.[12] For other reactions, a solvent screen may be necessary to find the optimal balance of solubility and reactivity.[13]

Workflow & Visualization

The following diagrams illustrate key decision-making processes and reaction mechanisms.

Catalyst Selection Workflow

G start Goal: Synthesize This compound q1 High Regioselectivity Required? start->q1 dom Strategy: Directed ortho-Metalation (DoM) q1->dom Yes (Highest Priority) la_cat Strategy: Lewis Acid Catalysis q1->la_cat Yes (Simpler Setup) tm_cat Strategy: Transition Metal C-H Activation q1->tm_cat Yes (High Cost/Expertise) dom_reagents Reagents: N-Directing Group, n-BuLi, DMF dom->dom_reagents dom_cond Conditions: Cryogenic (-78°C), Strictly Anhydrous dom_reagents->dom_cond la_reagents Reagents: BF3.OEt2, Trimethyl Orthoformate la_cat->la_reagents la_cond Conditions: Anhydrous, Ambient or 0°C la_reagents->la_cond tm_reagents Reagents: Rh(III) or Pd(II) catalyst, N-Directing Group, Formyl Source tm_cat->tm_reagents

Caption: Decision workflow for selecting a synthetic strategy.

Simplified Vilsmeier-Haack Mechanism

Vilsmeier DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 2,3-Dimethylindole Indole->Intermediate Electrophilic Attack Product Indole-7-carbaldehyde Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: The formation and reaction of the Vilsmeier reagent.

Part 3: Experimental Protocols

The following are representative protocols based on established methods. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: C7-Formylation via Boron Trifluoride Catalysis

This protocol is adapted from methodologies using BF₃·OEt₂ as a catalyst for indole formylation.[6][7]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 2,3-dimethyl-1H-indole (1.0 eq).

  • Reagent Addition: Add anhydrous toluene via syringe, followed by trimethyl orthoformate (1.5 eq).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise over 5 minutes. The reaction is often rapid.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 5-30 minutes.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol 2: C7-Formylation via Directed ortho-Metalation (DoM)

This protocol requires strict anhydrous and anaerobic techniques.

  • Substrate Preparation: Synthesize and purify an N-protected 2,3-dimethylindole (e.g., N-triisopropylsilyl-2,3-dimethylindole). Dissolve the protected indole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.2 eq, ~2.5 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete formation of the C7-lithiated species.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq) dropwise to the solution at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Workup: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction & Deprotection: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The N-protecting group (e.g., TIPS) can then be removed under standard conditions (e.g., with TBAF in THF).

  • Purification: Purify the final product by flash column chromatography.

References

  • Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. (2017). ResearchGate. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. (n.d.). ACS Publications. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2022). ACS Omega. [Link]

  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. [Link]

  • Indole-3-aldehyde. (n.d.). Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). (n.d.). Organic Chemistry Research. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed Central (PMC). [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. (2017). ResearchGate. [Link]

  • Directed ortho-Lithiation of the 2-(N,N-Dimethylhydrazinecarbonyl)-1-methylindole. Efficient Preparation of Tricyclic Lactones. (n.d.). ResearchGate. [Link]

  • Directed (ortho) Metallation. (n.d.). [Link]

  • Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. (2019). Indian Academy of Sciences. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. [Link]

  • The vilsmeier-haack formylation of 1,2,3-trimethylindole. (1981). Sciencemadness.org. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (n.d.). PubMed Central (PMC). [Link]

  • The formylation of 3-alkylindole-2-acetic esters. (1974). Sci-Hub. [Link]

  • Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes. (n.d.). ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). [Link]

  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.). PubMed Central (PMC). [Link]

  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. (n.d.). Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. (n.d.). [Link]

  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. (n.d.). ACS Catalysis. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (n.d.). RSIS International. [Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (n.d.). ResearchGate. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reaction Monitoring, Troubleshooting, and Process Optimization

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles and field-tested insights to ensure your success.

The formylation of 2,3-dimethylindole, typically accomplished via the Vilsmeier-Haack reaction, is a cornerstone transformation for accessing this valuable intermediate.[1][2] However, like any multi-step chemical process, it presents unique challenges. This document serves as a comprehensive resource, structured in a practical question-and-answer format to directly address the issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing a foundational understanding before you begin or while planning your experiment.

Q1: What is the most reliable method for synthesizing this compound?

The Vilsmeier-Haack reaction is the most prevalent and dependable method for the formylation of electron-rich heterocycles like 2,3-dimethylindole.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] This electrophilic reagent then attacks the indole ring, leading to the formation of the desired aldehyde after aqueous work-up.

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress.[4][5]

  • Rationale: TLC allows for the rapid, qualitative assessment of the consumption of the starting material (2,3-dimethylindole) and the formation of the product. The significant difference in polarity between the non-polar starting indole and the more polar product aldehyde allows for clear separation on the TLC plate.

  • Procedure: Spot a small aliquot of the reaction mixture alongside the starting material standard on a silica gel plate. Elute with an appropriate solvent system.

  • Observation: The reaction is considered complete when the starting material spot is no longer visible by UV light.[4]

Table 1: Recommended TLC Solvent Systems

Mobile Phase Composition (v/v)Purpose
Hexane:Ethyl Acetate (9:1)Good for initial trials and monitoring starting material.
Hexane:Ethyl Acetate (7:3)Often provides optimal separation of product and starting material.
Dichloromethane:Methanol (98:2)An alternative system if co-elution is an issue.

Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The formation of the Vilsmeier reagent (adding POCl₃ to DMF) and the quenching of the reaction mixture with water/ice are highly exothermic.[6] Perform these additions slowly, with efficient cooling (e.g., an ice-salt bath) and vigorous stirring to maintain temperature control.

  • Work-up: The neutralization step with a base like NaOH or Na₂CO₃ can also be exothermic and may release gases.[6] Add the base slowly and ensure adequate stirring.

Q4: What visual changes should I expect during the reaction and work-up?

Observing the physical state of the reaction is a critical, albeit qualitative, monitoring tool.

  • Vilsmeier Reagent Formation: The addition of POCl₃ to cooled DMF often results in a color change to pink or yellow.[6]

  • Reaction Progression: Upon adding the indole and heating, the solution typically becomes a viscous, opaque paste, often canary-yellow in color.[6]

  • Quenching: Adding the reaction paste to crushed ice produces a clear, cherry-red aqueous solution.[6]

  • Neutralization: As an aqueous base is added, the color often changes from red to a greenish-blue or greenish-yellow, followed by the precipitation of the crude product.[6]

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during the experiment.

Q: My reaction has a very low yield or failed completely. What went wrong?

A: Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive.

  • Scientific Rationale: Water will react with POCl₃ to form phosphoric acid and HCl, and it can hydrolyze the active chloroiminium ion of the Vilsmeier reagent, rendering it incapable of formylating the indole.

  • Solution:

    • Use freshly distilled phosphorus oxychloride.[6]

    • Use anhydrous grade DMF.

    • Ensure all glassware is flame-dried or oven-dried before use.

    • Prepare the Vilsmeier reagent at low temperatures (0–5 °C) to prevent degradation before the indole is added.[7]

A: Potential Cause 2: Suboptimal Reaction Conditions. Indole synthesis can be sensitive to temperature and reaction time.[8]

  • Scientific Rationale: The electrophilic aromatic substitution requires sufficient thermal energy to overcome the activation barrier. Insufficient heating will result in an incomplete reaction.

  • Solution:

    • Ensure the reaction mixture is heated to the target temperature (typically 80–90 °C for this substrate) for the specified duration (often 5–8 hours).[7]

    • Monitor the internal temperature of the reaction, not just the heating bath temperature.

    • Confirm reaction completion via TLC before proceeding to work-up.[5]

A: Potential Cause 3: Inefficient Hydrolysis during Work-up. The reaction product is initially an iminium salt intermediate, which must be hydrolyzed to the aldehyde.

  • Scientific Rationale: The C=N⁺ bond of the iminium intermediate is hydrolyzed by water under basic or acidic conditions to yield the final C=O bond of the aldehyde. Incomplete hydrolysis means the product remains in a water-soluble salt form and will be lost during extraction.

  • Solution:

    • After quenching on ice, ensure the subsequent addition of base is done with vigorous stirring.[6]

    • Heating the neutralized suspension (e.g., to boiling) can sometimes facilitate the complete hydrolysis of any remaining intermediate before cooling and filtration.[6]

Q: The reaction mixture turned into a dark, tarry mess. What happened?

A: Potential Cause: Loss of Temperature Control.

  • Scientific Rationale: The Vilsmeier-Haack reaction involves highly reactive electrophilic species. Uncontrolled exotherms can lead to polymerization, decomposition of the indole ring, and other unwanted side reactions, resulting in tar formation.[8]

  • Solution:

    • Add POCl₃ to DMF very slowly, ensuring the temperature of the DMF solution does not rise above 10 °C.[6]

    • Use a reliable cooling bath (ice-salt is effective).

    • Maintain controlled heating during the reaction phase using a thermostat-controlled oil bath.

Q: During the aqueous work-up, the entire mixture solidified. How do I proceed?

A: Potential Cause: Rapid Precipitation of Product and Inorganic Salts. This is a known phenomenon in Vilsmeier-Haack work-ups, especially on a larger scale.[6]

  • Scientific Rationale: As the pH of the aqueous solution is adjusted, the product's solubility decreases dramatically, causing it to precipitate. Simultaneously, inorganic salts (e.g., sodium phosphates) are formed, which can also crash out of solution.

  • Solution:

    • Use a powerful mechanical stirrer, as a magnetic stir bar will likely be insufficient.[6]

    • Add the aqueous base dropwise at first. Once precipitation begins, you may need to add a small amount of additional water to maintain a stirrable slurry.[6]

    • Rapid and efficient stirring is usually sufficient to break up the solid cake as it forms.[6]

Section 3: Core Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for indole formylation.[6][7]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 molar equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add freshly distilled POCl₃ (1.2 molar equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30-40 minutes.

  • Formylation Reaction: Dissolve 2,3-dimethylindole (1 molar equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Heating: Gradually heat the reaction mixture to 85–90 °C using an oil bath and maintain this temperature for 6–8 hours, or until TLC indicates the consumption of the starting material. The mixture will likely become a thick paste.

  • Work-up and Isolation:

    • Allow the reaction vessel to cool to room temperature. In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice.

    • Carefully and slowly transfer the reaction paste onto the crushed ice. The transfer is highly exothermic.

    • Cool the resulting reddish solution in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate or a 2M NaOH solution until the pH is basic (pH 8-9).[7][9] The product will precipitate as a solid.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the solid under vacuum to yield the crude this compound.

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.[5][6]

Section 4: Visual Guides and Workflows

Diagram 1: Vilsmeier-Haack Reaction Mechanism

This diagram illustrates the key steps: formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.

Vilsmeier_Haack cluster_1 Reagent Formation cluster_2 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 (0-5 °C) POCl3 POCl3 Indole 2,3-Dimethyl -1H-indole Vilsmeier->Indole Attacks Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Rgt. (Electrophilic Attack) Product 2,3-Dimethyl-1H- indole-7-carbaldehyde Intermediate->Product + H2O / Base (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing common issues during the synthesis.

Troubleshooting Start Reaction Complete? Workup Proceed to Work-up Start->Workup Yes CheckTemp Verify Reaction Temperature & Time Start->CheckTemp No Problem Low / No Yield? Workup->Problem Success Purify Product Problem->Success No CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Problem->CheckReagents Yes CheckReagents->CheckTemp CheckHydrolysis Ensure Complete Hydrolysis in Work-up CheckTemp->CheckHydrolysis

Caption: A logical workflow for troubleshooting low product yield.

References

  • Organic Syntheses Procedure. (n.d.). indole-3-aldehyde. Organic Syntheses. Retrieved from [Link]

  • CN102786460A. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Iannelli, P., et al. (2021). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Retrieved from [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of indole-7-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly Q&A format. Our goal is to equip you with the knowledge to navigate the common challenges encountered during this synthesis, ensuring a higher success rate in your experiments.

Introduction: The Challenge of Regioselectivity

The synthesis of indole-7-carbaldehyde presents a significant regioselectivity challenge. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic, followed by the N1 and C2 positions. Direct formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions typically yield the indole-3-carbaldehyde as the major product. Therefore, achieving selective formylation at the C7 position requires a strategic approach, most commonly involving the use of a directing protecting group on the indole nitrogen.

This guide will primarily focus on the most reliable and widely used method: directed ortho-lithiation of an N-protected indole, followed by formylation and deprotection. We will also briefly discuss alternative strategies and their potential pitfalls.

Section 1: The Primary Synthetic Route: Directed Ortho-lithiation

The general workflow for this synthesis is as follows:

Indole-7-carbaldehyde Synthesis Workflow Indole Indole N_Protected_Indole N-Protected Indole Indole->N_Protected_Indole Protection Lithiation 7-Lithio-N-protected-indole N_Protected_Indole->Lithiation ortho-Lithiation Formylation N-Protected-indole-7-carbaldehyde Lithiation->Formylation Formylation (e.g., DMF) Final_Product Indole-7-carbaldehyde Formylation->Final_Product Deprotection

Caption: General workflow for indole-7-carbaldehyde synthesis via directed ortho-lithiation.

Frequently Asked Questions & Troubleshooting

Part A: N-Protection of Indole

Q1: Which protecting group should I use for regioselective C7-lithiation?

A1: The choice of the N-protecting group is critical for directing the lithiation to the C7 position. The most commonly used and effective protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and phenylsulfonyl (PhSO₂) groups.

  • Boc Group: This group is widely used due to its reliable directing ability and relatively mild deprotection conditions.[1]

  • Phenylsulfonyl Group: This group is also an excellent directing group for C7-lithiation. However, its removal can require harsher conditions compared to the Boc group.

Protecting GroupAdvantagesDisadvantages
Boc Good directing group, mild deprotectionCan be labile to strong acids
PhSO₂ Excellent directing groupHarsher deprotection conditions required

Q2: My N-protection reaction is giving a low yield. What could be the problem?

A2: Low yields in the N-protection step can often be attributed to the following:

  • Incomplete deprotonation of the indole nitrogen: Ensure you are using a sufficiently strong base (e.g., NaH, KOtBu) and anhydrous conditions to fully deprotonate the indole N-H.

  • Purity of reagents and solvents: Use freshly distilled solvents and high-purity reagents. Moisture can quench the base and hinder the reaction.

  • Reaction temperature: While the deprotonation is often done at 0 °C, the subsequent reaction with the protecting group precursor (e.g., Boc₂O, PhSO₂Cl) may require room temperature or gentle heating to go to completion.

Part B: Directed ortho-Lithiation

Q3: My ortho-lithiation reaction is not working. I am recovering my starting material. What are the common pitfalls?

A3: This is a common and frustrating issue. Here's a systematic troubleshooting guide:

  • Reagent Quality and Handling:

    • Organolithium Reagent (n-BuLi, s-BuLi, t-BuLi): The concentration of commercially available organolithium reagents can decrease over time. It is highly recommended to titrate your organolithium solution before use to determine its exact molarity. A freshly opened bottle is not a guarantee of accurate concentration.

    • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents (e.g., THF, diethyl ether) freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use dry syringes and needles for all transfers. Any trace of moisture will quench the organolithium reagent.

  • Reaction Temperature:

    • The lithiation is typically performed at low temperatures (-78 °C, dry ice/acetone bath) to prevent side reactions and degradation of the organolithium reagent. Ensure the temperature is maintained throughout the addition of the organolithium and the subsequent stirring period.

  • Solubility Issues:

    • Your N-protected indole may have poor solubility in the reaction solvent at -78 °C.[2] If you observe that your starting material has precipitated out of solution upon cooling, the lithiation will be inefficient.

    • Solution: Try a different solvent system or a co-solvent to improve solubility. Alternatively, you can add the organolithium reagent to a solution of the substrate at a slightly higher temperature where it is soluble, and then cool the reaction to -78 °C. In some cases, adding the substrate solution to the organolithium solution can help with solubility issues of the intermediate lithiated species.[3]

  • Choice of Organolithium Reagent and Additives:

    • s-BuLi or t-BuLi are stronger bases than n-BuLi and can be more effective for deprotonating less acidic protons.

    • The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can increase the basicity of the organolithium reagent and accelerate the lithiation. However, be cautious as TMEDA can sometimes alter the regioselectivity.

Q4: I am getting a mixture of isomers (e.g., C2-lithiation) instead of selective C7-lithiation. Why is this happening?

A4: While Boc and PhSO₂ groups strongly direct to the C7 position, contamination with other isomers can occur.

  • Incorrect Protecting Group: Ensure you have successfully installed the intended directing group. Other protecting groups may direct to different positions.

  • Reaction Temperature: Allowing the reaction to warm up prematurely can lead to equilibration and formation of the thermodynamically more stable C2-lithiated indole.

  • Steric Hindrance: If your indole has bulky substituents at neighboring positions, this could sterically hinder the approach of the organolithium reagent to the C7 position, leading to lithiation at other sites.

Ortho-Lithiation Troubleshooting Start Start ortho-Lithiation Problem Low or No Conversion Start->Problem Check1 Check Anhydrous Conditions Problem->Check1 Moisture? Check2 Titrate Organolithium Reagent Problem->Check2 Reagent Potency? Check3 Verify Solubility at -78°C Problem->Check3 Substrate Precipitated? Check4 Optimize Temperature Problem->Check4 Kinetics? Success Successful C7-Lithiation Check1->Success Check2->Success Check3->Success Check4->Success

Sources

Validation & Comparative

A Comparative Guide for Drug Development Professionals: 2,3-Dimethyl-1H-indole-7-carbaldehyde vs. 2,3-Dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Two Key Indole Isomers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, indole-based scaffolds are cornerstones in the design of novel therapeutic agents. Their inherent biological activity and synthetic versatility make them privileged structures in drug discovery. Among the myriad of functionalized indoles, the constitutional isomers 2,3-Dimethyl-1H-indole-7-carbaldehyde and 2,3-Dimethyl-1H-indole-3-carbaldehyde present distinct opportunities and challenges in the synthesis of complex molecular architectures. This guide provides a comprehensive comparison of these two isomers, offering insights into their synthesis, reactivity, and potential applications in drug development, supported by experimental data and established protocols.

Introduction: The Significance of Positional Isomerism in Indole Aldehydes

The position of the formyl group on the 2,3-dimethylindole core profoundly influences the electronic properties, steric environment, and ultimately, the chemical reactivity and biological profile of the resulting derivatives. The C3-position of the indole nucleus is inherently electron-rich and sterically accessible, making electrophilic substitution, such as formylation, a kinetically and thermodynamically favored process.[1] In contrast, the C7-position, located on the benzene ring portion of the indole, is less electronically activated and sterically hindered by the adjacent pyrrole ring, necessitating more strategic synthetic approaches for its functionalization.[2] This fundamental difference in reactivity dictates the synthetic routes to each isomer and foreshadows their divergent applications in medicinal chemistry.

Synthesis Strategies: Navigating the Regioselectivity Challenge

The synthesis of these two isomers requires distinct methodologies, a direct consequence of the intrinsic reactivity of the indole nucleus.

2,3-Dimethyl-1H-indole-3-carbaldehyde: The Vilsmeier-Haack Approach

The preparation of 2,3-Dimethyl-1H-indole-3-carbaldehyde is most commonly and efficiently achieved through the Vilsmeier-Haack reaction . This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the 2,3-dimethylindole starting material.[3]

The underlying principle of this selectivity lies in the mechanism of electrophilic aromatic substitution on the indole ring. The lone pair of the nitrogen atom directs electrophiles to the C3 position, leading to a more stable cationic intermediate compared to attack at other positions.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of 2,3-Dimethylindole DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cationic Intermediate Vilsmeier->Intermediate Indole 2,3-Dimethyl-1H-indole Indole->Intermediate Electrophilic Attack at C3 Product3 2,3-Dimethyl-1H-indole-3-carbaldehyde Intermediate->Product3 Hydrolysis

Vilsmeier-Haack formylation of 2,3-dimethylindole.
This compound: A Directed ortho-Metalation Strategy

In stark contrast, the synthesis of this compound requires a more nuanced approach to overcome the inherent preference for C3-functionalization. Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselective functionalization at the C7 position.[4] This method involves the use of a directing group (DG) on the indole nitrogen, which coordinates to an organolithium base, directing deprotonation to the adjacent C7 position. Subsequent quenching with an electrophile, such as DMF, installs the desired formyl group.[4]

A crucial aspect of this strategy is the choice of the directing group. Sterically bulky and strongly coordinating groups are essential to favor deprotonation at C7 over the more acidic N-H proton and to prevent competitive lithiation at C2. Common directing groups for this purpose include triisopropylsilyl (TIPS) or diisopropylaminocarbonyl. Following formylation, the directing group can be removed under appropriate conditions.

Directed_Ortho_Metalation Indole_N_Protected N-Protected 2,3-Dimethylindole Lithiation Directed Lithiation (n-BuLi or LDA) Indole_N_Protected->Lithiation Lithiated_Intermediate 7-Lithio Intermediate Lithiation->Lithiated_Intermediate Formylation Quenching with DMF Lithiated_Intermediate->Formylation Formylated_Protected N-Protected-7-carbaldehyde Formylation->Formylated_Protected Deprotection Deprotection Formylated_Protected->Deprotection Product7 This compound Deprotection->Product7

Directed ortho-metalation for the synthesis of the 7-carbaldehyde isomer.

Spectroscopic and Physicochemical Properties: A Comparative Analysis

The difference in the substitution pattern of the two isomers leads to distinct spectroscopic signatures, which are critical for their identification and characterization.

PropertyThis compound2,3-Dimethyl-1H-indole-3-carbaldehyde
Appearance Tan powderOff-white to yellow powder
Molecular Weight 173.21 g/mol 173.21 g/mol
¹H NMR (Aldehyde Proton, δ ppm) ~10.3 (in DMSO-d₆)~10.0 (in CDCl₃)[5]
¹³C NMR (Carbonyl Carbon, δ ppm) ~192~184.4[6]

Note: Specific NMR data for this compound is not widely available in the public domain and is estimated based on similar structures. The data for the 3-carbaldehyde is for the N-methylated analogue, which is expected to have similar chemical shifts for the core structure.

The downfield shift of the aldehyde proton in the ¹H NMR spectrum of the 7-carbaldehyde isomer can be attributed to the anisotropic effect of the indole ring system. Similarly, the difference in the ¹³C NMR chemical shift of the carbonyl carbon reflects the varied electronic environments of the C3 and C7 positions.

Reactivity and Synthetic Utility: Divergent Pathways in Drug Discovery

The distinct electronic and steric environments of the aldehyde functional group in each isomer dictate their subsequent reactivity and utility as building blocks in medicinal chemistry.

2,3-Dimethyl-1H-indole-3-carbaldehyde serves as a versatile precursor for a wide array of biologically active molecules. The aldehyde at the C3 position is readily susceptible to nucleophilic attack and condensation reactions.[3] This reactivity has been extensively exploited for the synthesis of:

  • Antimicrobial Agents: Derivatives formed through the condensation of the 3-formyl group with various amines, hydrazides, and active methylene compounds have shown significant antibacterial and antifungal activities.[2][7][8][9]

  • Anticancer Agents: The 3-carbaldehyde has been a key starting material for the synthesis of compounds with cytotoxic activity against various cancer cell lines, including colon and breast cancer.[10]

  • Anti-inflammatory and Neurological Agents: Derivatives of indole-3-carboxaldehyde have been investigated for their anti-inflammatory properties and their potential as therapeutic agents for neurodegenerative diseases.[11][12]

This compound , on the other hand, offers a unique synthetic handle on the benzene portion of the indole ring. While less explored than its C3-isomer, it is a valuable intermediate for accessing novel chemical space.[13] The aldehyde at the C7 position can be utilized in similar transformations as the C3-aldehyde, but the resulting derivatives will have a distinct three-dimensional structure and substitution pattern, which can lead to different biological activities. Its applications include:

  • Novel Heterocyclic Systems: The 7-formyl group can be used to construct fused heterocyclic systems, leading to compounds with unique pharmacological profiles.

  • Probing Structure-Activity Relationships (SAR): The synthesis of 7-substituted derivatives allows for a systematic exploration of the SAR of indole-based drug candidates, providing crucial information on the importance of substitution on the benzene ring for biological activity.

  • Development of Fluorescent Probes: The unique electronic properties of the indole-7-carbaldehyde scaffold can be harnessed in the design of fluorescent probes for biological imaging.

The electron-withdrawing nature of the formyl group at either position deactivates the indole ring towards further electrophilic substitution, but the C7-formyl group has a more pronounced effect on the reactivity of the benzene ring, while the C3-formyl group primarily influences the pyrrole moiety.

Experimental Protocols

Synthesis of 2,3-Dimethyl-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted from a general procedure for the synthesis of indole-3-carboxaldehyde derivatives.[14]

Materials:

  • 2,3-Dimethyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (Na₂CO₃), saturated aqueous solution

  • Ice

Procedure:

  • In a two-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir for 30-40 minutes at 0-5 °C to form the Vilsmeier reagent.

  • Dissolve 2,3-dimethyl-1H-indole in a minimal amount of anhydrous DMF.

  • Add the solution of 2,3-dimethyl-1H-indole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is between 8 and 9.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,3-Dimethyl-1H-indole-3-carbaldehyde.

Characterization of Indole Aldehydes by NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the indole aldehyde sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • The aldehyde proton of 2,3-Dimethyl-1H-indole-3-carbaldehyde is expected to appear as a singlet around δ 10.0 ppm.[5]

  • The aldehyde proton of this compound is anticipated to be further downfield, around δ 10.3 ppm.

  • The aromatic protons will appear in the region of δ 7.0-8.5 ppm, and the methyl protons will be observed as singlets in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • The carbonyl carbon of 2,3-Dimethyl-1H-indole-3-carbaldehyde is expected around δ 184 ppm.[6]

  • The carbonyl carbon of this compound is predicted to be around δ 192 ppm.

  • The aromatic and methyl carbons will appear in their characteristic regions.

Conclusion: Strategic Choices for Targeted Drug Design

The comparison between this compound and 2,3-Dimethyl-1H-indole-3-carbaldehyde underscores the critical role of positional isomerism in drug design and development. While the 3-carbaldehyde isomer offers a well-trodden and highly fruitful path to a diverse range of bioactive molecules due to its straightforward synthesis and the high reactivity of the C3-position, the 7-carbaldehyde isomer presents a more challenging but potentially more rewarding avenue for the exploration of novel chemical space and the fine-tuning of structure-activity relationships.

For researchers and drug development professionals, the choice between these two isomers is a strategic one. The 3-carbaldehyde is the workhorse for generating libraries of compounds for initial screening, leveraging its accessibility and versatile reactivity. The 7-carbaldehyde, in contrast, is the tool for targeted optimization, allowing for the exploration of the less-charted territory of C7-substitution to enhance potency, selectivity, or pharmacokinetic properties. A thorough understanding of the distinct synthetic pathways and reactivity profiles of these two valuable building blocks is paramount for the rational design of the next generation of indole-based therapeutics.

References

Sources

A Comparative Spectroscopic Guide to 2,3-Dimethyl-1H-indole-7-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Purity in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] 2,3-Dimethyl-1H-indole-7-carbaldehyde, in particular, serves as a versatile building block for synthesizing novel therapeutic agents, from anti-inflammatory to anticancer molecules.[1] However, in synthetic chemistry, the formation of positional isomers is a common challenge. Distinguishing the desired this compound from its isomers, such as those with the carbaldehyde group at the C4, C5, or C6 positions, is critical for ensuring the efficacy, safety, and patentability of the final drug substance.

This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the subtle yet definitive differences that enable unambiguous structural characterization. The causality behind experimental observations will be explained, offering field-proven insights for robust analytical validation.

Molecular Structures: A Visual Comparison of Key Isomers

The substitution pattern on the indole ring dictates the electronic environment of each atom, leading to unique spectroscopic fingerprints. The primary compounds discussed in this guide are this compound and its positional isomers.

G cluster_target Target Compound cluster_isomers Key Isomers for Comparison Target label_target This compound Isomer1 label_isomer1 2,3-Dimethyl-1H-indole-5-carbaldehyde Isomer2 label_isomer2 1,2-Dimethyl-1H-indole-3-carbaldehyde

Caption: Molecular structures of the target compound and its key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular skeleton, making it the most powerful tool for distinguishing positional isomers.

Expertise & Experience: The "Why" Behind Chemical Shifts and Coupling

The chemical shift of a proton or carbon nucleus is exquisitely sensitive to its local electronic environment. Electron-donating groups (EDGs) like methyl groups increase electron density, "shielding" nearby nuclei and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) like a carbaldehyde (-CHO) "deshield" nuclei, shifting them downfield. Furthermore, the anisotropy of the carbonyl group causes significant deshielding of protons in close spatial proximity. The coupling constants (J-values) between adjacent protons provide definitive evidence of their connectivity and relative positions on the ring.

¹H NMR Analysis
  • This compound (Predicted):

    • Aldehyde Proton (H-C8): A highly deshielded singlet, expected around 10.0-10.5 ppm.

    • NH Proton (H1): A broad singlet, typically downfield (> 8.0 ppm), its position is concentration and solvent dependent.

    • Aromatic Protons (H4, H5, H6): This region is most diagnostic. The C7-aldehyde will strongly deshield the adjacent H6 proton. The H4 proton, being ortho to the fused pyrrole ring, will also be downfield. We expect a pattern of three coupled protons, likely a triplet for H5 and two doublets for H4 and H6.

    • Methyl Protons (C2-CH₃, C3-CH₃): Two singlets, expected in the 2.2-2.6 ppm range.

  • Comparative Isomers:

    • 2,3-Dimethyl-1H-indole-5-carbaldehyde: The aldehyde proton will be in a similar position, but the aromatic proton pattern will be distinctly different. The H4 and H6 protons, being ortho to the aldehyde, will be significantly deshielded and will likely appear as doublets. The H7 proton will appear as a singlet.

    • 1,2-Dimethyl-1H-indole-3-carbaldehyde: The absence of an N-H proton signal is the first key difference.[2] The N-CH₃ signal will appear around 3.6-3.9 ppm.[2] The aldehyde at the C3 position will strongly deshield the C4 proton, which will appear far downfield (often > 8.0 ppm).[2]

¹³C NMR Analysis

The principles of shielding and deshielding also apply to ¹³C NMR. The carbonyl carbon of the aldehyde is a key diagnostic peak.

  • This compound (Predicted):

    • Aldehyde Carbonyl (C8): Highly deshielded, expected around 185-195 ppm.

    • Indole Carbons: The positions of the quaternary carbons (C2, C3, C3a, C7a) and the protonated carbons (C4, C5, C6, C7) will be unique. C7 will be significantly downfield due to the direct attachment of the aldehyde. The chemical shifts of the parent 2,3-Dimethyl-1H-indole (C2: ~130.8 ppm, C3: ~107.2 ppm) provide a baseline for prediction.[3]

  • Comparative Isomers:

    • 1,2-Dimethyl-1H-indole-3-carbaldehyde: The aldehyde carbon is similarly downfield.[4] However, the chemical shift of C3 (where the aldehyde is attached) will be significantly different from the C7 shift in the target compound. The presence of an N-CH₃ carbon signal around 33 ppm is also a clear differentiator.[4]

Summary of NMR Data
CompoundAldehyde ¹H (ppm)Aromatic ¹H PatternOther Key ¹H Signals (ppm)Aldehyde ¹³C (ppm)
This compound ~10.2 (s)3H multiplet system; H4 and H6 expected as deshielded doublets.N-H (>8.0, br s), C2/C3-CH₃ (~2.3-2.6, s)~190
2,3-Dimethyl-1H-indole-5-carbaldehyde ~10.0 (s)H4 and H6 deshielded (ortho to CHO), H7 appears as a singlet.N-H (>8.0, br s), C2/C3-CH₃ (~2.3-2.6, s)~192
1,2-Dimethyl-1H-indole-3-carbaldehyde [2]~10.1 (s)H4 is strongly deshielded (>8.2 ppm).[2]N-CH₃ (~3.65, s), C2-CH₃ (~2.62, s)[2]~184[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups.

Expertise & Experience: Vibrational Modes and Hydrogen Bonding

The primary diagnostic peaks for these molecules are the N-H stretch, the C=O stretch of the aldehyde, and the C=C stretches of the aromatic rings. A key insight for distinguishing the C7-carbaldehyde isomer lies in the potential for intramolecular hydrogen bonding between the N-H proton and the oxygen of the C7-aldehyde. This interaction can cause a broadening and a shift to a lower wavenumber (red shift) for both the N-H and C=O stretching frequencies compared to isomers where this is sterically impossible (e.g., the C5-carbaldehyde).

Comparative IR Analysis
VibrationThis compoundIsomers (e.g., C5-carbaldehyde)Causality of Difference
N-H Stretch (cm⁻¹) Broad, ~3150-3300Sharper, ~3300-3400Intramolecular H-bonding in the C7 isomer weakens and broadens the N-H bond vibration.
C=O Stretch (cm⁻¹) Strong, ~1650-1670Strong, ~1665-1685Intramolecular H-bonding weakens the C=O double bond, shifting its absorption to a lower frequency.[5]
Aromatic C=C Stretch (cm⁻¹) ~1450-1600~1450-1600Multiple bands, characteristic of the indole ring.
Fingerprint Region (< 1500 cm⁻¹) Complex, unique patternComplex, different patternThe overall substitution pattern creates a unique fingerprint for each isomer.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the molecular weight and offers clues to the structure through fragmentation analysis.

Expertise & Experience: Indole Fragmentation Patterns

Under Electron Ionization (EI), aromatic and heterocyclic systems tend to form stable molecular ions (M⁺˙). For indole aldehydes, the molecular ion peak is typically strong. Common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺) and, more diagnostically, the loss of the formyl radical ([M-CHO]⁺), resulting in a peak at M-29.[6][7] The high stability of the indole nucleus means that fragments related to the ring itself are also common.[8]

Comparative MS Analysis

For this compound and its positional isomers, the molecular formula is C₁₁H₁₁NO, giving a monoisotopic mass of 173.08 Da.

  • Molecular Ion Peak (M⁺˙): All isomers will show a strong molecular ion peak at m/z 173 .

  • Key Fragments:

    • m/z 172 ([M-H]⁺): Loss of the aldehydic hydrogen is a common fragmentation for aromatic aldehydes.

    • m/z 144 ([M-CHO]⁺): Loss of the formyl radical is a highly characteristic fragmentation. This fragment corresponds to the stable 2,3-dimethylindole cation.

    • m/z 116: A common fragment for indoles, often corresponding to the loss of HCN from an intermediate.[9][10]

While standard EI-MS is excellent for confirming the molecular weight of 173, it is generally less effective than NMR for differentiating these specific positional isomers, as their primary fragmentation pathways are often very similar.

UV-Visible Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Expertise & Experience: Electronic Transitions in Indoles

The indole ring is a chromophore with two characteristic absorption bands, termed ¹Lₐ and ¹Lₑ, which arise from π → π* transitions.[11] Attaching a conjugated, electron-withdrawing group like a carbaldehyde causes a bathochromic (red) shift to longer wavelengths. The extent of this shift depends on the position of the substituent and its effect on the overall conjugation of the system. For instance, indole-3-acetaldehyde shows distinct maxima compared to indole-3-carboxylic acid.[12]

Comparative UV-Vis Analysis
CompoundExpected λₘₐₓ (nm)Rationale
This compound ~280-310The carbaldehyde group at C7 extends the conjugation of the benzene portion of the chromophore.
2,3-Dimethyl-1H-indole-5-carbaldehyde ~290-320The C5 position allows for more effective electronic communication and conjugation through the entire indole system, likely resulting in a longer wavelength absorption compared to the C7 isomer.
1,2-Dimethyl-1H-indole-3-carbaldehyde ~260, ~295The C3 position directly extends the conjugation of the pyrrole ring's double bond, leading to a distinct absorption profile.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Workflow for Spectroscopic Identification

G cluster_workflow General Analytical Workflow Sample Synthesized Compound (e.g., this compound) MS Mass Spectrometry (MS) Confirm MW = 173 Sample->MS IR Infrared (IR) Spectroscopy Confirm C=O and N-H groups Sample->IR UV UV-Vis Spectroscopy Analyze Chromophore Sample->UV NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY) Unambiguous Isomer ID Sample->NMR Report Final Structure Confirmation & Purity Assessment MS->Report IR->Report UV->Report NMR->Report

Sources

A Comparative Analysis of the Biological Activities of Substituted Indole Carbaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, substituted indole carbaldehydes have garnered significant attention for their therapeutic potential. This guide provides an in-depth, objective comparison of the antimicrobial, antioxidant, and anticancer activities of various substituted indole carbaldehydes, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area.

The Enduring Significance of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast number of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. The introduction of a carbaldehyde group at the C-3 position of the indole ring, along with other substitutions on the benzene or pyrrole ring, allows for fine-tuning of the molecule's steric and electronic properties, leading to a diverse range of pharmacological effects. This guide will delve into three key areas of biological activity: antimicrobial, antioxidant, and anticancer.

Comparative Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted indole carbaldehydes have emerged as a promising class of antimicrobial agents. Their efficacy is often attributed to their ability to interfere with essential bacterial processes.

Structure-Activity Relationship Insights

The antimicrobial potency of substituted indole carbaldehydes is significantly influenced by the nature and position of the substituents on the indole ring. For instance, the introduction of a bromine atom at the 5-position of the indole ring has been shown to enhance activity against both Gram-positive and Gram-negative bacteria. This is likely due to the increased lipophilicity and electron-withdrawing nature of the halogen, which may facilitate membrane transport and interaction with intracellular targets.

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted indole carbaldehyde derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial activity.

Compound/SubstituentStaphylococcus aureus (MIC, µg/mL)Methicillin-resistant S. aureus (MRSA) (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Indole-3-carbaldehyde>100>100>100>100>100[1]
5-Bromoindole-3-carbaldehyde Hydrazone Derivative12.56.252512.550[1]
5-Chloroindole-3-carbaldehyde Semicarbazone150->200150-[2]
5-Bromoindole-3-carbaldehyde Semicarbazone100->200100-[2]
Indole Nicotinic Acid Hydrazide>100>100>100>100>100[1]
Indole Anisic Acid Hydrazide2512.5502550[1]

Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial susceptibility. The broth microdilution method is a widely accepted technique for its determination.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of substituted indole carbaldehydes C Inoculate microtiter plate wells containing compounds and broth A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of the substituted indole carbaldehydes in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final desired cell concentration.

  • Controls: Include positive controls (broth with inoculum, no compound) to ensure microbial growth and negative controls (broth only) to check for sterility.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for a defined period (typically 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparative Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.

Mechanistic Insights into Antioxidant Action

Substituted indole carbaldehydes can exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom or an electron to free radicals, thereby stabilizing them. The presence of electron-donating groups on the indole ring, such as methoxy (-OCH3) or hydroxyl (-OH) groups, can enhance this activity by increasing the electron density on the indole nucleus and facilitating the donation of a hydrogen atom from the N-H group of the pyrrole ring.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacity of substituted indole carbaldehydes is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC50 value, the concentration of the compound required to scavenge 50% of the free radicals, is a standard measure of antioxidant activity. A lower IC50 value indicates greater antioxidant potential.

Compound/SubstituentDPPH IC50 (µM)ABTS IC50 (µM)Reference
Indole-3-carboxaldehyde121-[3]
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde159-[3]
Indole-3-carboxaldehyde aryl amine conjugate (5a)18-[3]
Indole-3-carboxaldehyde aryl amine conjugate (5e)16-[3]
Indole-3-carboxaldehyde aryl amine conjugate (5f, with methoxy group)8-[3]
Indole-3-carboxaldehyde aryl amine conjugate (5g)13-[3]
Butylated Hydroxyanisole (BHA) (Standard)11-[3]

Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare various concentrations of test compounds C Mix compound solutions with DPPH solution A->C B Prepare a fresh solution of DPPH in methanol B->C D Incubate in the dark at room temperature C->D E Measure the absorbance at 517 nm D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value F->G

Caption: General workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a final concentration of approximately 0.1 mM. The solution should have an absorbance of around 1.0 at 517 nm.

    • Test Compounds: Prepare stock solutions of the substituted indole carbaldehydes and a standard antioxidant (e.g., ascorbic acid or BHA) in methanol. Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of each concentration of the test compounds or standard.

    • Add a fixed volume of the DPPH solution to each well/cuvette and mix well.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol is used to zero the instrument. A control containing methanol and the DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds. The IC50 value is the concentration of the compound that causes 50% scavenging of the DPPH radicals and is determined from the graph.

Comparative Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Substituted indole carbaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines, making them attractive candidates for further development.

Mechanistic Pathways of Anticancer Action

The anticancer activity of indole derivatives is often multifaceted. They can induce apoptosis (programmed cell death), inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer cell proliferation and survival.[4] Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, while others act as inhibitors of protein kinases that are often dysregulated in cancer.[5]

Hypothetical Signaling Pathway Affected by Indole Carbaldehydes

Anticancer_Pathway cluster_pathway Cancer Cell Signaling cluster_apoptosis Apoptosis Induction Indole_Carbaldehyde Substituted Indole Carbaldehyde Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Indole_Carbaldehyde->Receptor_Tyrosine_Kinase inhibits PI3K PI3K Indole_Carbaldehyde->PI3K inhibits Akt Akt Indole_Carbaldehyde->Akt inhibits Growth_Factor Growth_Factor Growth_Factor->Receptor_Tyrosine_Kinase binds Receptor_Tyrosine_Kinase->PI3K activates PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival promotes Indole_Carbaldehyde_Apop Substituted Indole Carbaldehyde Bax Bax Indole_Carbaldehyde_Apop->Bax upregulates Bcl2 Bcl-2 Indole_Carbaldehyde_Apop->Bcl2 downregulates Cytochrome_c Cytochrome_c Bax->Cytochrome_c promotes release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes Bcl2->Bax inhibits

Caption: A hypothetical model of how substituted indole carbaldehydes may exert anticancer effects by inhibiting pro-survival signaling pathways and inducing apoptosis.

Quantitative Comparison of Cytotoxic Efficacy

The in vitro anticancer activity of substituted indole carbaldehydes is typically assessed using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, representing the concentration of the compound that reduces the viability of cancer cells by 50%, is a key parameter for comparing cytotoxic potential.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)13.2[6]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast)8.2[6]
Compound 5k (biphenyl substituent)MCF-7 (Breast)17.3[6]
Compound 5e (p-nitrophenyl substituent)MCF-7 (Breast)82.03[6]
Compound 5i (quinoline group)MCF-7 (Breast)>100[6]

Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution. It is noteworthy that compound 5f was found to be non-toxic to non-cancerous HEK 293 cells in the studied concentration range, indicating a degree of selectivity.[6]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_reaction MTT Reaction cluster_measurement Measurement & Analysis A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of compounds A->B C Incubate for a specified duration (e.g., 48h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure the absorbance at ~570 nm F->G H Calculate cell viability and determine the IC50 value G->H

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indole carbaldehydes. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.[7]

Conclusion and Future Directions

Substituted indole carbaldehydes represent a versatile and promising class of compounds with significant antimicrobial, antioxidant, and anticancer potential. This guide has provided a comparative overview of their biological activities, highlighting the crucial role of substituent effects in modulating their efficacy. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate these compounds.

Future research should focus on synthesizing novel derivatives with enhanced potency and selectivity. A deeper understanding of their mechanisms of action, particularly in the context of anticancer activity, will be crucial for the rational design of next-generation therapeutics. Further in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds, ultimately paving the way for their potential clinical application.

References

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Gürkok, G., Altanlar, N., & Süzen, S. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 55(1), 51–56. [Link]

  • Shimamura, T., Sumikura, Y., Yamazaki, T., & Tada, A. (2007). A method for the determination of antioxidant activity of catechins. Food Science and Technology Research, 13(3), 245-250.
  • Rashid, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42197–42207. [Link]

  • Batra, R., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Al-Murtada, A. M., & Jabir, M. S. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Promgool, T., et al. (2021). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. Molecules, 26(15), 4483.
  • Suzen, S., et al. (2008).
  • Ali, I., et al. (2021). Different mechanisms of indole derivatives as anticancer agents. Future Medicinal Chemistry, 13(16), 1435-1455.
  • Setzer, W. N. (n.d.). Determination of Antioxidants by DPPH Radical Scavenging Activity.
  • Carrasco, H., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 1-11. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017).
  • Kaur, M., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(12), 1416-1436.
  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method.
  • Czajkowska-Szczykowska, D., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586.
  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaf Extracts. E3S Web of Conferences, 503, 07005.
  • Martínez-Poveda, B., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(3), 833.
  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit.
  • Geda, A., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. BMC Chemistry, 17(1), 63.
  • ResearchGate. (2015).
  • Blaskovich, M. A. T., et al. (2022).
  • Batra, R., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101.
  • BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube.
  • Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50812.
  • Comito, G., et al. (2017).

Sources

A Comparative Guide to Fluorescent Probes from Indole-2-Carboxaldehyde and Indole-3-Carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cellular imaging, diagnostics, and drug development, the rational design of fluorescent probes is paramount. The indole scaffold, a privileged structure in medicinal chemistry and molecular probes, offers a versatile platform for the development of sophisticated sensing tools. The seemingly subtle difference in the position of the aldehyde group on the indole ring—at the 2-position versus the 3-position—can profoundly influence the photophysical properties and sensing capabilities of the resulting fluorescent probes. This guide provides an in-depth comparative analysis of fluorescent probes derived from indole-2-carboxaldehyde and indole-3-carboxaldehyde, offering field-proven insights and experimental data to inform your research and development endeavors.

The Strategic Importance of the Aldehyde Position

The electronic nature of the indole ring is not uniform. The 3-position is more electron-rich and analogous to the pyrrole α-position, making it more susceptible to electrophilic substitution. In contrast, the 2-position is less nucleophilic. This inherent electronic difference dictates the reactivity of the corresponding aldehydes and, more importantly, influences the electronic properties of the resulting fluorescent probes.

Probes derived from indole-3-carboxaldehyde often exhibit intramolecular charge transfer (ICT) characteristics, where the indole moiety acts as an electron donor and the conjugated system formed with the aldehyde derivative acts as an acceptor. This donor-π-acceptor (D-π-A) architecture is highly sensitive to the surrounding environment, leading to desirable properties like solvatochromism and "turn-on" fluorescence upon analyte binding.[1][2]

Conversely, probes based on indole-2-carboxaldehyde are less common but offer unique electronic and steric environments. The proximity of the aldehyde group to the indole nitrogen can influence hydrogen bonding and coordination geometry, potentially leading to different selectivity and photophysical responses compared to their 3-substituted counterparts.

Comparative Analysis of Photophysical Properties

PropertyProbes from Indole-2-CarboxaldehydeProbes from Indole-3-CarboxaldehydeRationale
Absorption Maxima (λabs) Generally in the UV-Vis region, can be red-shifted with extended conjugation.Typically in the near-UV to visible range, highly tunable with substituents.The extended π-conjugation in many indole-3-aldehyde derivatives often leads to lower energy absorption.
Emission Maxima (λem) Emission is often in the blue to green region, but can be shifted.Highly variable, from blue to red, and often exhibit significant solvatochromism.[1]The more pronounced ICT character in 3-substituted indoles allows for greater modulation of the emission energy by solvent polarity and analyte binding.
Stokes Shift Moderate to large.Generally large, a key advantage for imaging applications.The significant change in dipole moment upon excitation in D-π-A systems derived from indole-3-carboxaldehyde contributes to larger Stokes shifts.[3]
Quantum Yield (ΦF) Can be high, but is highly dependent on the specific molecular design.Often low in polar solvents and can increase significantly upon analyte binding ("turn-on" probes).The non-emissive twisted intramolecular charge transfer (TICT) state is often more accessible in indole-3-aldehyde derivatives in polar environments, leading to fluorescence quenching that can be reversed by analyte binding.

Applications and Sensing Mechanisms: A Tale of Two Isomers

The distinct electronic and structural features of probes derived from indole-2- and indole-3-carboxaldehydes translate into different strengths in various sensing applications.

Probes from Indole-3-Carboxaldehyde: Masters of "Turn-On" Sensing

The electron-rich nature of the 3-position makes these probes particularly well-suited for creating "turn-on" fluorescent sensors for metal ions and pH. The common strategy involves the synthesis of a Schiff base by condensing indole-3-carboxaldehyde with an appropriate amine-containing recognition unit.[4][5]

Mechanism of Action for a "Turn-On" Zn2+ Probe:

  • Free Probe (Low Fluorescence): In the absence of the target analyte (e.g., Zn2+), the probe exists in a state where non-radiative decay pathways, such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), dominate, leading to quenched fluorescence.[6]

  • Analyte Binding (High Fluorescence): Upon coordination of the analyte to the recognition site, these non-radiative pathways are inhibited. This chelation-enhanced fluorescence (CHEF) effect results in a significant increase in the fluorescence quantum yield, providing a "turn-on" signal.[5]

G Figure 1: 'Turn-On' Fluorescence Mechanism for a Zn2+ Probe cluster_0 Without Zn2+ cluster_1 With Zn2+ FreeProbe Free Probe (Low Fluorescence) Probe_Zn Probe-Zn2+ Complex (High Fluorescence) FreeProbe->Probe_Zn + Zn2+ ExcitedState_Off Excited State (Off) (Non-Radiative Decay) GroundState_Off Ground State ExcitedState_Off->GroundState_Off PET/ESIPT (Quenching) GroundState_Off->ExcitedState_Off Excitation ExcitedState_On Excited State (On) (Radiative Decay) GroundState_On Ground State ExcitedState_On->GroundState_On Fluorescence (CHEF) GroundState_On->ExcitedState_On Excitation

Caption: 'Turn-On' Fluorescence Mechanism for a Zn2+ Probe.

Probes from Indole-2-Carboxaldehyde: Emerging Players with Untapped Potential

While less explored, fluorescent probes from indole-2-carboxaldehyde are gaining traction. The synthesis of Schiff bases from this precursor is a viable route to novel sensors.[6] The different steric and electronic environment around the imine nitrogen could lead to altered selectivity for metal ions or different pKa values for pH sensing compared to their 3-substituted analogs.

Experimental Protocols: A Guide to Synthesis and Application

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative Schiff base fluorescent probe from both indole aldehydes and a general protocol for its application in cellular imaging.

Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the general synthesis of a Schiff base from an indole aldehyde and an amine. The specific choice of amine will determine the probe's target analyte. For example, using a diamine can create a binding pocket for metal ions.

Causality Behind Experimental Choices:

  • Solvent: A polar protic solvent like ethanol is typically used to dissolve the reactants and facilitate the reaction.

  • Catalyst: A few drops of glacial acetic acid are often added to catalyze the condensation reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.[6]

  • Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the dehydration step of Schiff base formation.

  • Purification: Recrystallization is a common method to purify the solid product, ensuring high purity for accurate photophysical measurements and biological applications.

G Figure 2: General Workflow for Schiff Base Synthesis Start Start Dissolve Dissolve Indole Aldehyde and Amine in Ethanol Start->Dissolve AddCatalyst Add Glacial Acetic Acid (Catalyst) Dissolve->AddCatalyst Reflux Reflux for 2-4 hours AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Ethanol Precipitate->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize for Purification Dry->Recrystallize Characterize Characterize (NMR, MS, IR) Recrystallize->Characterize End End Characterize->End

Caption: General Workflow for Schiff Base Synthesis.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve one equivalent of the chosen indole aldehyde (indole-2-carboxaldehyde or indole-3-carboxaldehyde) in a minimal amount of absolute ethanol.

  • Add a solution of one equivalent of the desired amine in ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • For higher purity, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by 1H NMR, 13C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.[6]

Application in Live-Cell Imaging

This general protocol outlines the steps for using an indole-based fluorescent probe for cellular imaging.

Causality Behind Experimental Choices:

  • Cell Culture: Cells are grown on a support (e.g., glass-bottom dish) that is compatible with high-resolution microscopy.

  • Probe Loading: The probe is dissolved in a biocompatible solvent like DMSO and then diluted in cell culture medium to a final concentration that provides adequate signal without causing cytotoxicity. The incubation time and temperature are optimized for cellular uptake.

  • Washing: Excess probe is removed by washing with fresh medium or a balanced salt solution to reduce background fluorescence and improve the signal-to-noise ratio.

  • Imaging: A fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths is used to visualize the probe's localization and response within the cells.

G Figure 3: Workflow for Live-Cell Imaging Start Start CultureCells Culture Cells on Glass-Bottom Dish Start->CultureCells PrepareProbe Prepare Probe Stock Solution in DMSO CultureCells->PrepareProbe LoadProbe Incubate Cells with Probe in Medium PrepareProbe->LoadProbe WashCells Wash Cells to Remove Excess Probe LoadProbe->WashCells AddStimulus Add Analyte/Stimulus (if applicable) WashCells->AddStimulus ImageCells Image Cells using Fluorescence Microscopy AddStimulus->ImageCells AnalyzeData Analyze Fluorescence Intensity/Distribution ImageCells->AnalyzeData End End AnalyzeData->End

Caption: Workflow for Live-Cell Imaging.

Step-by-Step Protocol:

  • Seed cells on a glass-bottom dish or chamber slide and culture them to the desired confluency.

  • Prepare a stock solution of the indole-based fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.

  • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and add the probe-containing medium.

  • Incubate the cells for the optimized time (e.g., 15-60 minutes) at 37 °C in a CO2 incubator.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove the excess probe.

  • Add fresh medium or a suitable imaging buffer to the cells.

  • If studying the response to an analyte, add the analyte at this stage.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Conclusion and Future Perspectives

The choice between indole-2-carboxaldehyde and indole-3-carboxaldehyde as a precursor for fluorescent probes is a critical design parameter that significantly impacts the resulting probe's performance. Probes derived from indole-3-carboxaldehyde have been more extensively studied and have demonstrated great success as "turn-on" sensors due to their favorable ICT properties. However, the less-explored indole-2-carboxaldehyde platform presents an exciting opportunity for the development of novel probes with potentially unique selectivity and photophysical characteristics.

Future research should focus on a more systematic comparison of probes from these two isomers, with comprehensive photophysical characterization under identical conditions. Exploring a wider range of amine-containing recognition moieties for indole-2-carboxaldehyde-based Schiff bases could unlock new sensing applications. As our understanding of the structure-property relationships in these systems deepens, we can expect the development of even more sophisticated and highly selective indole-based fluorescent probes for a wide array of applications in research and medicine.

References

  • Naik, N., et al. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(10), 235-241. Available at: [Link]

  • Yadav, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B, 7(1), 1-13. Available at: [Link]

  • Zhang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(3), 1711. Available at: [Link]

  • Ghosh, P., et al. (2024). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 22(15), 2690-2718. Available at: [Link]

  • Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3090. Available at: [Link]

  • Soliman, A. I. A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega, 7(11), 10178–10186. Available at: [Link]

  • Kim, J. H., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. Molecules, 26(16), 5035. Available at: [Link]

  • Sun, C., et al. (2020). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry, 35(2), 70-74. Available at: [Link]

  • Xu, T., et al. (2015). Fluorescence sensors for Zn(2+) based on conjugated indole Schiff base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 596-602. Available at: [Link]

  • Ghosh, P., Karak, A., & Mahapatra, A. K. (2024). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 22(15), 2690-2718. Available at: [Link]

  • Sun, C., Li, W., & Lu, H. (2020). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry, 35(2), 70-74. Available at: [Link]

  • BOC Sciences. (2025). Cell Imaging Techniques: Unveiling Cellular Secrets with Fluorescence Probes. YouTube. Available at: [Link]

  • Revvity. (2024). Training video: In vivo fluorescence imaging (FLI) - part 1. YouTube. Available at: [Link]

  • Laha, S., et al. (2022). Understanding High Fluorescence Quantum Yield and Simultaneous Large Stokes Shift in Phenyl Bridged Donor-π-Acceptor Dyads with Varied Bridge Lengths in Polar Solvents. The Journal of Physical Chemistry B, 126(28), 5337–5347. Available at: [Link]

  • Sun, H., et al. (2023). A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. Molecules, 28(17), 6345. Available at: [Link]

  • Liu, Y., et al. (2017). 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH. Luminescence, 33(1), 29-33. Available at: [Link]

  • Evident. (n.d.). Solvent Effects on Fluorescence Emission. Evident. Available at: [Link]

  • PubChem. (n.d.). Indole-2-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of 2,3-Dimethyl-1H-indole-7-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in the pursuit of novel therapeutics.[2] Among the vast family of indole-containing compounds, 2,3-Dimethyl-1H-indole-7-carbaldehyde stands out as a versatile building block for the synthesis of a diverse array of potentially bioactive molecules.[3] This guide provides an in-depth technical overview of the synthesis and characterization of this key intermediate and explores the potential for its derivatization, offering a comparative framework for researchers in the field.

The Strategic Importance of the this compound Scaffold

The strategic placement of functional groups on the indole ring system is a critical aspect of drug design. The 2,3-dimethyl substitution pattern in the pyrrole moiety of the indole ring influences the molecule's lipophilicity and steric profile, which can in turn affect its binding affinity to biological targets. The presence of a carbaldehyde group at the 7-position of the benzene ring provides a reactive handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.[4] This aldehyde functionality is particularly valuable for creating derivatives with potential applications as anticancer, anti-inflammatory, and antimicrobial agents, among others.[3]

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of this compound can be logically approached in two main stages: the formation of the 2,3-dimethylindole core, followed by the introduction of the carbaldehyde group at the 7-position.

Step 1: Synthesis of the 2,3-Dimethylindole Precursor

A robust and economical method for the preparation of 2,3-dimethylindole involves the acid-catalyzed cyclization of N-butenylaniline.[5] Polyphosphoric acid is an effective catalyst for this transformation, which proceeds through an intramolecular electrophilic substitution.

Synthesis of 2,3-Dimethylindole N_butenylaniline N-Butenylaniline polyphosphoric_acid Polyphosphoric Acid (PPA) Heat N_butenylaniline->polyphosphoric_acid dimethylindole 2,3-Dimethylindole polyphosphoric_acid->dimethylindole

Caption: Synthesis of 2,3-Dimethylindole via cyclization of N-butenylaniline.

Experimental Protocol: Synthesis of 2,3-Dimethylindole [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-butenylaniline and polyphosphoric acid.

  • Heating: Heat the reaction mixture to reflux temperature (typically between 100°C and 300°C) and maintain for a period sufficient to ensure complete cyclization.

  • Workup: After cooling to room temperature, carefully quench the reaction mixture by the addition of an aqueous alkali solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield crystalline 2,3-dimethylindole.

Step 2: Formylation of 2,3-Dimethylindole to this compound

The introduction of a formyl group onto an electron-rich aromatic ring like indole is commonly achieved through the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Vilsmeier-Haack Formylation dimethylindole 2,3-Dimethylindole vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) dimethylindole->vilsmeier_reagent intermediate Iminium Salt Intermediate vilsmeier_reagent->intermediate hydrolysis Aqueous Workup (e.g., Na₂CO₃ solution) intermediate->hydrolysis target_molecule This compound hydrolysis->target_molecule

Caption: Vilsmeier-Haack formylation of 2,3-dimethylindole.

Experimental Protocol: Synthesis of this compound (General Procedure) [6]

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide with stirring. Allow the mixture to stir at a low temperature (0-5°C) for 30-40 minutes.

  • Reaction with Indole: To a separate flask containing a solution of 2,3-dimethylindole in anhydrous DMF, slowly add the prepared Vilsmeier reagent at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, followed by heating to reflux for 5-8 hours.

  • Workup: Cool the reaction mixture and then add a saturated aqueous solution of sodium carbonate to adjust the pH to 8-9, which will precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques. While a complete set of publicly available experimental spectra for this compound is limited, we can predict the expected spectral features based on its structure and by comparison with closely related isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO[3]
Molecular Weight173.21 g/mol [3]
AppearanceYellow solid[3]
Storage Conditions0-8°C[3]
Spectroscopic Data Comparison

The following table provides a comparison of available spectroscopic data for isomers of dimethyl-indole-carbaldehyde. This comparative data is invaluable for researchers in assigning signals in their own experimental spectra of the title compound.

Table 2: Comparative Spectroscopic Data of Dimethyl-Indole-Carbaldehyde Isomers

Compound¹H NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
1,2-Dimethyl-1H-indole-3-carbaldehyde 10.11 (s, 1H, CHO), 8.26 (s, 1H, Ar-H), 7.28-7.27 (m, 3H, Ar-H), 3.65 (s, 3H, N-CH₃), 2.62 (s, 3H, C-CH₃)[7]Not readily availableNot readily available
7-Methyl-1H-indole-3-carbaldehyde Not readily availableKey peaks expected around 3300 (N-H stretch), 1650 (C=O stretch), 1600-1450 (aromatic C=C stretch)[8]M⁺ at 159.18[8]
Indole-7-carbaldehyde Not readily availableNot readily availableM⁺ at 145.16[9]

Derivatization of this compound: A Gateway to Novel Compounds

The aldehyde functionality of this compound is a versatile platform for the synthesis of a wide range of derivatives. These reactions typically target the carbonyl group, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation

The reaction of the aldehyde with primary amines or hydrazines yields Schiff bases (imines) or hydrazones, respectively. These derivatives are of significant interest due to their wide range of biological activities.

Schiff_Base_Formation start This compound reagent Primary Amine (R-NH₂) or Hydrazine derivative start->reagent product Schiff Base / Hydrazone Derivative reagent->product

Caption: General scheme for Schiff base or hydrazone formation.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group provides the corresponding carboxylic acid, a key functional group in many drug molecules that can participate in hydrogen bonding and salt formation.

Oxidation_to_Carboxylic_Acid start This compound reagent Oxidizing Agent (e.g., KMnO₄, Ag₂O) start->reagent product 2,3-Dimethyl-1H-indole-7-carboxylic acid reagent->product

Caption: Oxidation of the aldehyde to a carboxylic acid.

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated systems, which are important pharmacophores.[4]

Knoevenagel_Condensation start This compound reagent Active Methylene Compound (e.g., CH₂(CN)₂) Base catalyst start->reagent product α,β-Unsaturated Derivative reagent->product

Caption: Knoevenagel condensation for C-C bond formation.

Biological Potential of Derivatives

While specific biological activity data for derivatives of this compound are not extensively reported in the literature, the broader family of indole-7-carbaldehyde derivatives has shown promise in various therapeutic areas. For instance, they have been utilized as reactants for the preparation of antiandrogens, antiplatelet agents, and inhibitors of various enzymes.[10] The structural modifications enabled by the derivatization of the 7-aldehyde group, combined with the 2,3-dimethyl substitution pattern, offer a promising avenue for the discovery of new drug candidates with potentially enhanced efficacy and selectivity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and potential for derivatization. By understanding the chemistry of this key intermediate, researchers are well-equipped to explore its potential in the development of new therapeutic agents and functional materials. The comparative spectroscopic data and detailed protocols serve as a practical resource for scientists working in this exciting and rapidly evolving field of medicinal chemistry.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
  • This compound - Chem-Impex. Available at: [Link]

  • US2765320A - Preparation of 2, 3-dimethylindole - Google Patents.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Available at: [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available at: [Link]

  • indole-3-aldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem - NIH. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Available at: [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. Available at: [Link]

  • Indole-3-carbaldehyde - Wikipedia. Available at: [Link]

  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. Available at: [Link]

  • A brief review of the biological potential of indole derivatives - ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible data are built. For a versatile building block such as 2,3-Dimethyl-1H-indole-7-carbaldehyde, which serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, ensuring its purity is of paramount importance.[1] The presence of even minute impurities can lead to misleading biological assay results, side reactions in subsequent synthetic steps, and potential safety concerns in final drug products.

This guide provides an in-depth comparison of analytical techniques for the purity assessment of a newly synthesized batch of this compound. We will delve into the rationale behind the chosen synthetic route, predict potential impurities, and present a multi-pronged analytical approach for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of purity analysis to ensure the integrity of their scientific endeavors.

Synthesis of this compound: A Strategic Approach and Potential Impurities

The synthesis of this compound requires a strategic approach to introduce the formyl group at the C7 position of the indole nucleus, as direct electrophilic formylation, such as the Vilsmeier-Haack reaction, typically favors the C3 position.[2] A plausible and effective method involves a directed ortho-lithiation of an N-protected 2,3-dimethylindole.

A representative synthetic pathway is outlined below:

  • N-Protection of 2,3-dimethylindole: The commercially available 2,3-dimethylindole is first protected at the nitrogen atom to prevent undesired side reactions and to direct the subsequent lithiation. A common protecting group for this purpose is the triisopropylsilyl (TIPS) group, owing to its steric bulk and stability under the reaction conditions.

  • Ortho-Lithiation: The N-protected 2,3-dimethylindole is then treated with a strong organolithium base, such as tert-butyllithium (t-BuLi), at low temperatures. The protecting group directs the deprotonation to the adjacent C7 position.

  • Formylation: The resulting lithiated species is quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the C7 position.

  • Deprotection: Finally, the protecting group is removed under appropriate conditions to yield the desired this compound.

Potential Impurities:

Based on this synthetic route, several process-related impurities can be anticipated:

  • Unreacted Starting Materials: Residual 2,3-dimethylindole and N-protected 2,3-dimethylindole.

  • Isomeric Impurities: Small amounts of other formylated isomers (e.g., C4, C5, or C6-carbaldehydes) may form if the directed lithiation is not completely regioselective.

  • Over-lithiated/Multiple Formylation Products: Although less likely with a bulky protecting group, di-lithiated or di-formylated species could potentially form.

  • By-products from Deprotection: Impurities arising from incomplete or side reactions during the removal of the protecting group.

  • Residual Solvents and Reagents: Traces of solvents (e.g., tetrahydrofuran, hexanes) and reagents used in the synthesis and work-up.

A Multi-Detector Approach to Purity Validation

To ensure a comprehensive purity profile, a combination of orthogonal analytical techniques is indispensable. This guide will focus on a tripartite strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. A validated Reverse-Phase HPLC (RP-HPLC) method is the primary tool for quantifying the purity of the synthesized this compound and detecting non-volatile impurities.

Experimental Protocol: RP-HPLC Method

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the relatively nonpolar indole ring system.

  • Acidified Mobile Phase: The addition of formic acid improves peak shape and suppresses the ionization of any acidic or basic functional groups.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) is necessary to elute a range of potential impurities with varying polarities.

  • Dual Wavelength Detection: Monitoring at two wavelengths enhances the probability of detecting impurities that may have different UV absorption maxima.

Data Presentation: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Synthesized Batch12.5 (Main Peak)99.2%
8.7 (Impurity 1)0.3%
15.2 (Impurity 2)0.5%
Commercial Standard12.5 (Main Peak)>99.5%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In this context, it is invaluable for detecting residual solvents and for confirming the identity of the main peak and any volatile impurities through their mass spectra.

Experimental Protocol: GC-MS Method

ParameterCondition
Instrument Agilent 7890B GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 amu
Sample Preparation 1 mg/mL in Dichloromethane

Rationale for Method Parameters:

  • HP-5ms Column: A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of organic compounds.

  • Temperature Program: A temperature ramp allows for the separation of compounds with a range of boiling points, from volatile solvents to the higher-boiling indole aldehyde.

  • Mass Spectrometry Detection: EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Data Presentation: GC-MS Impurity Analysis

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
This compound12.8173 (M+), 172, 144, 115Confirmed
Tetrahydrofuran3.172, 42Residual Solvent
N,N-Dimethylformamide5.473, 44Residual Reagent
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Purity

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized this compound and for identifying the positions of any isomeric impurities. Furthermore, quantitative NMR (qNMR) can be employed for an absolute purity determination without the need for a specific reference standard of the compound itself.[3][4]

Experimental Protocol: NMR Analysis

  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure.

  • qNMR: A known amount of an internal standard with a certified purity (e.g., maleic acid) is added to a precisely weighed sample of the synthesized compound. The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.

Expected ¹H NMR Data (in CDCl₃, hypothetical):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.1s1H-CHO
8.5br s1HN-H
7.8d1HAr-H
7.2t1HAr-H
7.1d1HAr-H
2.4s3H-CH₃
2.3s3H-CH₃

Data Presentation: qNMR Purity Determination

ParameterValue
Analyte Mass10.5 mg
Internal Standard (Maleic Acid) Mass5.2 mg
Purity of Internal Standard99.9%
Analyte Integral1.00
Internal Standard Integral2.00
Calculated Purity 99.1%
Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis (CHN analysis) provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique serves as a fundamental check of purity and composition, complementing the data from spectroscopic and chromatographic methods. The experimentally determined percentages should be within ±0.4% of the theoretical values.

Data Presentation: Elemental Analysis

ElementTheoretical %Found %
Carbon (C)76.2876.15
Hydrogen (H)6.406.45
Nitrogen (N)8.098.01

Comparative Analysis and Workflow Visualization

The following table provides a comparative summary of the analytical techniques discussed:

TechniquePrincipleInformation ObtainedStrengthsLimitations
HPLC Differential partitioning between a stationary and mobile phaseQuantitative purity, detection of non-volatile impuritiesHigh resolution, high sensitivity, well-established for purity assaysRequires a reference standard for absolute quantification, may not detect all impurities if they don't have a chromophore
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysisIdentification of volatile impurities (e.g., residual solvents), structural confirmation of volatile componentsHigh sensitivity, provides structural information from mass spectraNot suitable for non-volatile or thermally labile compounds
NMR Interaction of nuclear spins with an external magnetic fieldUnambiguous structure elucidation, identification of isomers, absolute quantitative purity (qNMR)Provides detailed structural information, qNMR is a primary method of measurementLower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals
Elemental Analysis Combustion of the sample and quantification of resulting gasesElemental composition (C, H, N)Confirms the empirical formulaDoes not provide information on isomeric impurities or the nature of other impurities

Experimental Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Comparison start Synthesized this compound hplc HPLC Analysis (Quantitative Purity) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms nmr NMR Analysis (Structure & qNMR) start->nmr ea Elemental Analysis (Composition) start->ea comparison Comparative Data Analysis hplc->comparison gcms->comparison nmr->comparison ea->comparison report Final Purity Report comparison->report

Caption: Workflow for the comprehensive purity analysis of synthesized this compound.

Conclusion: An Integrated Approach for Unwavering Confidence in Compound Purity

The purity analysis of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful and integrated approach. No single analytical technique can provide a complete picture of a compound's purity. By strategically combining the high-resolution separation capabilities of HPLC, the sensitive and specific identification power of GC-MS, the definitive structural elucidation of NMR, and the fundamental compositional confirmation of elemental analysis, researchers can establish a comprehensive and reliable purity profile.

This guide has outlined a robust framework for such an analysis, grounded in established scientific principles and regulatory expectations. Adherence to these rigorous analytical practices is not merely a matter of compliance but a commitment to the integrity and quality of scientific research and the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Smith, G. Indole-3-aldehyde. Organic Syntheses. 1955, 35, 69. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Baran, P. S. Directed (ortho) Metallation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • Li, Z., et al. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. RSC Adv., 2020, 10 , 21087-21093. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • JEOL Ltd. What is qNMR (quantitative NMR)? [Link]

  • Google Patents.

Sources

A Comparative Guide to Validated Analytical Methods for 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dimethyl-1H-indole-7-carbaldehyde

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique indole scaffold, functionalized with an aldehyde group, makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and fluorescent probes.[1] Given its role in the synthesis of potentially therapeutic agents, the development of robust and reliable analytical methods to determine its purity, identity, and quantity is paramount.[1]

This guide provides a comprehensive comparison of validated analytical methodologies for the characterization of this compound. We will delve into the principles, experimental protocols, and validation considerations for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework for developing analytical procedures that are fit for their intended purpose.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. For a moderately polar and UV-active compound like this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like our target analyte, will have a stronger interaction with the stationary phase and thus a longer retention time. The concentration of the analyte is determined by comparing the peak area from the sample to that of a reference standard of known concentration.

Proposed HPLC Method Protocol

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Indole chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation According to ICH Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][3][5]

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from impurities or excipients.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.The recovery of the analyte spiked into a placebo should be between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.The relative standard deviation (RSD) for multiple preparations should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with an RSD ≤ 10%.
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify against Standard G->H

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Purity and Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS is particularly useful for identifying and quantifying volatile impurities.

Principle of the Method

In GC, the sample is vaporized and separated in a gaseous mobile phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its identification. The fragmentation of indole derivatives in mass spectrometry is well-characterized, often showing a characteristic loss of HCN.[6][7]

Proposed GC-MS Method Protocol

Instrumentation:

  • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1)

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Vaporization & Separation B->C D Ionization & Fragmentation (MS) C->D E Analyze Mass Spectrum D->E F Identify Compound & Impurities E->F

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule. For a novel or reference compound like this compound, NMR is essential for confirming its identity. While NMR is primarily a qualitative technique, it can be used for quantitative purposes (qNMR) with appropriate standards.

Principle of the Method

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the intramolecular magnetic field around the atom, which is influenced by neighboring atoms. The resulting spectrum provides information on the number of different types of nuclei, their chemical environment, and their connectivity.

Proposed NMR Protocol for Structural Confirmation

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H~10.0Singlet
Aromatic-H7.0 - 8.0Doublets, Triplets
Methyl-H (C2)~2.4Singlet
Methyl-H (C3)~2.3Singlet
N-H> 8.0 (broad)Singlet

Note: Predicted shifts are based on general values for indole derivatives and may vary.

NMR Analysis Process

NMR_Process A Dissolve in Deuterated Solvent B Acquire Spectra (1H, 13C) A->B C Process Data (FT, Phasing) B->C D Assign Signals & Confirm Structure C->D

Caption: The process of structural confirmation by NMR spectroscopy.

Comparative Summary of Analytical Methods

Choosing the appropriate analytical method depends on the specific goal of the analysis, whether it is for routine quality control, impurity profiling, or initial structural confirmation.

Table 3: Comparison of HPLC, GC-MS, and NMR

FeatureHPLC-UVGC-MSNMR
Primary Use Quantification, PurityIdentification, Impurity ProfilingStructural Elucidation, Identification
Quantitation ExcellentGood (with standards)Good (qNMR)
Sensitivity High (ng to pg)Very High (pg to fg)Low (mg to µg)
Specificity Good (with peak purity)Excellent (mass spectrum)Absolute
Sample Throughput HighMediumLow
Instrumentation Cost ModerateHighVery High
Destructive? YesYesNo

Conclusion

The analysis of this compound requires a multi-faceted approach. For routine quality control and quantification, a validated HPLC-UV method is the most suitable choice due to its robustness, precision, and high throughput. For the identification of unknown impurities and for orthogonal purity assessment, GC-MS provides excellent sensitivity and specificity. Finally, NMR spectroscopy remains the definitive technique for the initial and absolute structural confirmation of the compound.

By employing these complementary techniques within a validation framework guided by ICH principles, researchers and drug development professionals can ensure the quality, consistency, and integrity of this compound, thereby supporting the advancement of their research and development endeavors.

References

  • ResearchGate. (2026). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine.
  • Chem-Impex. (n.d.). This compound.
  • National Institutes of Health. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • National Institutes of Health. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • National Institutes of Health. (n.d.). Indole-7-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). Indole-7-carboxaldehyde 97.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025). (PDF) Study of Mass Spectra of Some Indole Derivatives.
  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ACS Publications. (n.d.). Mass spectrometry of simple indoles | The Journal of Organic Chemistry.
  • ResearchGate. (2025). (PDF) Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein.
  • Benchchem. (n.d.). Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (2025). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2,3-Dimethyl-1H-indole-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and development, the journey of a promising small molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a compound with biological targets other than the intended one, can lead to unforeseen side effects, diminished efficacy, and, in the worst-case scenario, termination of a development program. This guide provides a comprehensive overview of the potential cross-reactivity profile of 2,3-dimethyl-1H-indole-7-carbaldehyde and its derivatives, a class of compounds built upon the versatile and ubiquitous indole scaffold.

The indole ring system is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities and its presence in numerous approved drugs.[1][2] This very versatility, however, hints at an inherent potential for promiscuous binding, making a thorough assessment of cross-reactivity an indispensable step in the development of any indole-based therapeutic.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, experimentally-grounded protocols to navigate the complexities of selectivity profiling.

The Privileged Scaffold and the Double-Edged Sword of Promiscuity

The indole nucleus is often referred to as a "privileged scaffold" in drug discovery, a testament to its ability to interact with a multitude of biological targets.[3][4] This promiscuity is a double-edged sword. On one hand, it provides a rich chemical space for the development of novel therapeutics for diverse diseases, including cancer, inflammation, and neurological disorders.[1][5] On the other hand, it underscores the critical need for rigorous cross-reactivity profiling to identify and mitigate potential off-target effects that could compromise the safety and efficacy of a drug candidate.[6]

Derivatives of this compound, with their specific substitution pattern, are being investigated for various therapeutic applications. However, the presence of the indole core, coupled with the reactive carbaldehyde group, necessitates a proactive approach to understanding their potential interactions with a broad range of biological macromolecules.

Mapping the Potential Cross-Reactivity Landscape

Based on the extensive literature on indole derivatives, we can anticipate potential cross-reactivity of this compound and its analogs with several key classes of biological targets. The following sections will delve into these potential interactions and provide a framework for their experimental validation.

Kinase Inhibition: A Common Off-Target Activity

The indole scaffold is a common feature in many kinase inhibitors, where it can mimic the adenine region of ATP and bind to the ATP-binding site of kinases.[7] Given that the human kinome consists of over 500 members, the potential for off-target kinase inhibition is substantial. Cross-reactivity among kinases can lead to a range of toxicities, making comprehensive kinase profiling essential.

Illustrative Comparison of Kinase Inhibitor Selectivity

To contextualize the importance of kinase selectivity, the following table presents data for two well-known indole-based kinase inhibitors. While not direct analogs of this compound, their profiles highlight the varied selectivity that can be observed within the indole class.

CompoundPrimary TargetS(10) Score*Number of Off-Targets (>50% inhibition at 1 µM)Reference
SunitinibVEGFR, PDGFR0.35>80[8]
StaurosporineBroad-spectrum0.85>200[8]

*The Selectivity Score (S score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity.[8]

Serotonin (5-HT) Receptors: Structural Mimicry and Potential Interactions

The structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine) makes serotonin receptors a likely family of off-targets for indole derivatives.[9][10] Interactions with various 5-HT receptor subtypes can lead to a wide range of physiological effects, including those affecting mood, appetite, and cardiovascular function. The substitution pattern on the indole ring plays a crucial role in determining the affinity and selectivity for different 5-HT receptor subtypes.[11]

Cyclooxygenase (COX) Enzymes: Anti-inflammatory Activity and Off-Target Concerns

Indole-3-acetic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin, are well-known inhibitors of cyclooxygenase (COX) enzymes.[12][13] The indole scaffold can bind to the active site of both COX-1 and COX-2. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[6] Therefore, assessing the COX-1/COX-2 selectivity of any new indole derivative with potential anti-inflammatory properties is critical.

Illustrative COX Inhibition Profile of Indole Derivatives

The following table provides a hypothetical comparison of the COX inhibitory activity of different indole derivatives to illustrate the concept of selectivity.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Indole Derivative A0.55.00.1
Indole Derivative B10.00.1100
Indomethacin0.11.50.067
hERG Potassium Channel: A Critical Safety Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14] A number of compounds containing the indole moiety have been reported to interact with the hERG channel. Therefore, early assessment of hERG liability is a mandatory step in the safety profiling of any new chemical entity.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally validate the potential cross-reactivity profile of this compound derivatives, a tiered approach employing a battery of in vitro assays is recommended. The following section provides detailed, step-by-step methodologies for key experiments.

Workflow for Assessing Cross-Reactivity

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Tier 1: Broad Panel Screening cluster_2 Tier 2: Specific Off-Target Validation cluster_3 Data Analysis & Interpretation A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT) in multiple cell lines A->B Initial toxicity assessment C Kinase Panel Screening (e.g., 96-well format) B->C Proceed if non-toxic at relevant concentrations D Receptor Binding Panel (e.g., Serotonin Receptors) B->D G Determine IC50/Ki values C->G D->G E Enzyme Inhibition Assays (e.g., COX-1/COX-2) E->G F hERG Channel Assay (e.g., Patch Clamp) F->G H Calculate Selectivity Indices G->H I Structure-Activity Relationship (SAR) for Cross-Reactivity H->I

Caption: A tiered workflow for assessing the cross-reactivity of small molecules.

I. Cell-Based Cytotoxicity Assay (MTT Assay)

This assay provides a baseline understanding of the general toxicity of the compound, which is crucial for determining the appropriate concentration range for subsequent, more specific assays.[15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]

  • Absorbance Measurement: Gently pipette to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

II. Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor and is essential for evaluating off-target binding to receptors like the serotonin family.[7][18]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a known high-affinity binder) for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • Radioligand: Dilute the radiolabeled ligand (e.g., [3H]-Serotonin) in assay buffer to a concentration equal to its Kd (dissociation constant).

    • Test Compound: Prepare serial dilutions of the this compound derivative in assay buffer.

    • Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of receptor preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a known non-radiolabeled ligand (displacer), 50 µL of radioligand, and 100 µL of receptor preparation.

    • Competitive Binding: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 100 µL of receptor preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.[18]

  • Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

III. In Vitro Kinase Inhibition Assay

This assay is crucial for determining the inhibitory activity of a compound against a specific kinase or a panel of kinases.[19][20]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a kinase. The amount of phosphorylated substrate is then quantified, often using methods that detect the consumption of ATP or the generation of ADP.

Step-by-Step Protocol (using ADP-Glo™ as an example):

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, the specific substrate, ATP, and the test compound (this compound derivative) in a suitable kinase buffer.

    • Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Interpreting the Data: A Holistic Approach to Selectivity

The data generated from these assays should be integrated to build a comprehensive cross-reactivity profile. It is not merely about identifying off-target interactions but understanding their potential clinical relevance. A compound that shows weak inhibition of a non-critical off-target may still be a viable candidate, whereas even moderate inhibition of a critical safety-related target like the hERG channel could be a "show-stopper."

The structure-activity relationship (SAR) for cross-reactivity should also be explored. Minor structural modifications to the this compound scaffold can have a profound impact on selectivity. Understanding how changes in substitution patterns affect off-target binding can guide the design of more selective and safer drug candidates.

Conclusion

The development of this compound derivatives holds promise for addressing unmet medical needs. However, a thorough and early assessment of their cross-reactivity is paramount to ensuring their successful translation into safe and effective medicines. The experimental framework and comparative insights provided in this guide are intended to empower researchers to proactively address the challenge of selectivity, thereby de-risking their drug discovery programs and accelerating the delivery of novel therapeutics to patients.

References

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

  • MTT assay protocol. Abcam.

  • Physicochemical Properties, Drug Likeness, ADMET, DFT Studies and in vitro antioxidant activity of Oxindole Derivatives. ResearchGate.

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central.

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.

  • Effect of alkaloids on hERG channel activity. Automated patch clamp... ResearchGate.

  • Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.

  • Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1. Journal of Medicinal Chemistry.

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central.

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Mechanism of hERG channel block by the psychoactive indole alkaloid ibogaine. PubMed.

  • In vitro kinase assay and inhibition assay. Bio-protocol.

  • COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.

  • Kinase Selectivity Panels. Reaction Biology.

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers.

  • Radiometric Ligand-Binding Assays. Revvity.

  • Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI.

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. ResearchGate.

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.

  • Kinase assays. BMG LABTECH.

  • Serotonin Receptor Subtypes and Ligands. ACNP.

  • Cell Viability Assays. NCBI Bookshelf.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

  • Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate.

  • Effect of alkaloids on hERG channel activity. Automated patch clamp... ResearchGate.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.

  • MTT Cell Proliferation Assay. ATCC.

  • In vitro kinase assay. Protocols.io.

  • ADMET predicted drug-likeness of some selected indole derivatives (12,... ResearchGate.

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PubMed Central.

  • Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. MDPI.

  • The GraphPad Guide to Analyzing Radioligand Binding Data.

  • reducing hERG activity of a lead compound. YouTube.

  • The selectivity of protein kinase inhibitors: a further update. PubMed Central.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Analgesic. Wikipedia.

  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.

  • Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.

  • Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. PubMed Central.

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2,3-Dimethyl-1H-indole-7-carbaldehyde are central to discovery.[1] This versatile aromatic aldehyde serves as a crucial building block in medicinal chemistry and organic synthesis.[1] However, beyond its synthesis and application, the responsible management of its waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

The causality behind these rigorous disposal protocols is rooted in the potential hazards of the chemical class. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous indole carbaldehyde compounds consistently indicate potential health risks. This necessitates a cautious and well-documented approach to waste management.

Part 1: Hazard Assessment and Regulatory Context

Before any disposal actions are taken, a thorough understanding of the compound's potential hazards and the governing regulations is essential. This forms the logical basis for all subsequent procedural steps.

Inferred Hazard Profile

Based on Safety Data Sheets for structurally similar compounds such as Indole-3-carboxaldehyde and other substituted indole aldehydes, we can infer the following hazard profile for this compound:

Hazard ClassificationDescriptionCausality and Experimental Insight
Skin Irritation (Category 2) May cause skin irritation upon contact.[2][3]The aldehyde functional group and aromatic indole structure can interact with skin proteins and lipids, leading to irritation. Prolonged or repeated exposure should be avoided.
Serious Eye Irritation (Category 2A) May cause serious eye irritation.[2][3]As a fine powder, the compound can easily become airborne and contact the eyes, where it can cause significant irritation to the mucous membranes.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[2][3]Inhalation of the dust can irritate the respiratory tract. Handling procedures must be designed to minimize dust generation.
Acute Toxicity, Oral (Potential) May be harmful if swallowed.[4]While not confirmed for this specific compound, related molecules show oral toxicity. Ingestion must be strictly avoided.

This inferred profile mandates that this compound be treated as a hazardous substance, triggering specific handling and disposal requirements.

Regulatory Framework: The Role of RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5]

  • Listed Wastes: These are wastes from common industrial processes (F-list) or from specific industrial sectors (K-list), as well as discarded commercial chemical products (P-list and U-list).[5][6] this compound is not specifically found on these lists.

  • Characteristic Wastes: A generator of the waste must determine if it possesses any of the four hazardous characteristics. Based on its chemical structure, it is unlikely to be ignitable, corrosive, or reactive under normal conditions. A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively assess its toxicity characteristic, which is often impractical for small research quantities.

The Principle of Prudent Practice: Given the inferred hazards, the most responsible course of action is to manage all waste streams containing this compound as hazardous waste. This approach ensures compliance and safety, forming a self-validating system of protocol.

Part 2: Step-by-Step Disposal Procedures

This section details the operational plan for collecting, storing, and disposing of waste generated from the use of this compound.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Hand Protection: Nitrile or neoprene gloves.[7]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[8]

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: If handling significant quantities of powder outside of a chemical fume hood, a NIOSH-approved respirator for particulates is recommended.[8]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation prevents dangerous chemical reactions within waste containers. Aldehydes are incompatible with several chemical classes.

Incompatible with AldehydesRationale for Segregation
Strong Oxidizing Agents Can lead to vigorous or violent reactions.
Strong Bases Can catalyze aldol condensation reactions, which may be exothermic.[7]
Strong Acids Can cause polymerization or other unwanted reactions.
Amines Can form imines, often with the release of heat.

Actionable Protocol: Waste containing this compound must be collected in a dedicated hazardous waste container, separate from the incompatible materials listed above.

Waste Collection and Container Management

Step 1: Container Selection Use a chemically resistant container, preferably high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof screw-top cap.

Step 2: Labeling The moment waste is first added, the container must be labeled. The label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • The hazard characteristics: "Irritant"

  • The date accumulation started.

  • The name and contact information of the responsible researcher or laboratory.

Step 3: Waste Accumulation

  • Solid Waste: Collect un-used or contaminated solid this compound directly into the labeled waste container. This includes contaminated weighing papers, spatulas, and disposable lab materials.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution should be collected as hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being discarded as non-hazardous trash.[9]

Protocol for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste in your designated container. Do not pour the rinsate down the drain.

  • Deface Label: After the final rinse and allowing the container to dry, completely deface or remove the original product label.

  • Final Disposal: The decontaminated container can now be discarded in the regular trash.[9]

Management of Spills

In the event of a spill, a prompt and correct response is crucial to prevent exposure and contamination.

Protocol for Small Solid Spills (manageable by lab personnel):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as listed in section 2.1.

  • Control Spread: Gently cover the spill with an absorbent material or a chemical spill pad to prevent the powder from becoming airborne.[10]

  • Collect Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste bag or container.[11] Avoid creating dust.[8]

  • Clean the Area: Wipe the spill area with a cloth dampened with a soap and water solution.

  • Dispose of Waste: All cleanup materials (gloves, pads, cloths) must be placed in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands after the cleanup is complete.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[12]

Part 3: Disposal Workflow and Final Disposition

The final stage involves the transfer of the collected waste to a licensed disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Waste Management Facility A Waste Generation (e.g., unused solid, contaminated items) B Hazard Assessment (Assume Hazardous based on analogs) A->B C Select & Label Hazardous Waste Container B->C D Segregate Waste (Keep away from oxidizers, bases, acids) C->D E Accumulate Waste in SAA (Keep container closed) D->E F Request Waste Pickup (Contact EHS/Waste Coordinator) E->F J Transport by Licensed Hauler F->J EHS Pickup G Spill Occurs H Spill Cleanup Protocol G->H H->E Dispose of cleanup materials I Decontaminate Empty Containers I->E Dispose of rinsate K Final Disposal (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of this compound.

Final Disposition

Once a waste pickup is requested, your institution's EHS department or a contracted hazardous waste management company will collect the container. These licensed transporters will take the waste to a Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound disposal method for solid organic chemical waste is high-temperature incineration, which ensures the complete destruction of the hazardous compound.[13]

By adhering to this comprehensive disposal plan, researchers can ensure that their innovative work is conducted not only at the forefront of science but also with the utmost commitment to safety and environmental responsibility.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methylindole-3-carboxaldehyde.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde.
  • Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.
  • MedChemExpress. (2025). Safety Data Sheet: Indole-3-carboxaldehyde (Standard).
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • U.S. Environmental Protection Agency. (2025). Containers, Containment, Storage and Disposal of Pesticides.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Chem-Impex. (n.d.). This compound.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
  • Apollo Scientific. (2023). Safety Data Sheet: 5-Fluoro-1H-indole-3-carboxaldehyde.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
  • University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers.
  • Iowa State University. (n.d.). Chemical Compatibility Chart.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2008). EPA's Refillable Container and Repackaging Requirements.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Wastes from Non-Specific Sources (F-List).
  • University of British Columbia. (n.d.). Spill Clean up Procedure.
  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • IDEX Health & Science. (n.d.). Chemical Compatibility.
  • Flinn Scientific. (n.d.). Chemical Compatibility Chart.

Sources

A Comprehensive Guide to the Safe Handling of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Approach to Safety

2,3-Dimethyl-1H-indole-7-carbaldehyde is a versatile building block in organic synthesis and medicinal chemistry.[1] Its indole scaffold and aldehyde functional group make it a valuable precursor for various bioactive molecules.[1] However, similar indole and aldehyde-containing compounds are known to pose certain hazards. Analogous indole-carbaldehydes are classified as irritants to the skin, eyes, and respiratory system.[2][3][4] Some are also considered harmful if swallowed.[5] Therefore, it is prudent to treat this compound with a similar level of caution.

Aldehydes, as a class, are reactive electrophiles that can be cytotoxic.[6] Inhalation may cause airway constriction, and skin contact can lead to dermatitis or allergic reactions.[6] Given these potential hazards, a comprehensive safety plan is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[7] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety goggles or a full-face shield.[6][8]To protect eyes from dust particles and potential splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or butyl rubber gloves.[6]These materials have shown resistance to aldehyde solutions. It is crucial to avoid latex or polyvinyl chloride gloves as they may not offer adequate protection.[6] Double gloving is recommended when handling hazardous compounds.[9][10]
Body Protection A long-sleeved laboratory coat, buttoned to its full length.[8]To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosol generation.[11]To prevent inhalation of the fine powder, which can cause respiratory irritation.[2][3][4]

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8][12]

  • Review Documentation: Before starting any work, thoroughly review this guide and any available safety information for similar compounds.

  • Assemble PPE: Don all required PPE before entering the designated handling area.[13]

Handling Procedures
  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][8]

Storage
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[13][14]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[14]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Guide prep_area->prep_sds handle_weigh Weigh Compound in Ventilated Enclosure prep_sds->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_conditions Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles handle_dissolve->storage_conditions After Use disposal_waste Dispose of Waste According to Institutional & Local Regulations storage_conditions->disposal_waste End of Lifecycle

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.[2] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If not breathing, give artificial respiration.[5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[5]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[2] Collect the absorbed material into a suitable container for disposal.[2]

Disposal Plan: Environmental Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[15]

  • Waste Collection: Place all contaminated materials in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[16] Do not dispose of it down the drain or in the general trash.[2]

Conclusion: A Culture of Safety

The responsible handling of chemicals like this compound is a cornerstone of scientific excellence. By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only mitigates risks but also fosters a culture of responsibility and trust within the scientific community.

References

  • Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

  • Safe Handling of Hazardous Drugs. Duke Safety. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • Laboratory Safety: Working Safely with Chemicals. The Codelucky. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-1H-indole-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-1H-indole-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.